molecular formula C22H41NO9 B611226 Boc-NH-PEG7-propargyl

Boc-NH-PEG7-propargyl

Cat. No.: B611226
M. Wt: 463.6 g/mol
InChI Key: KJDMOHBSNFYPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-N-Amido-PEG7-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41NO9/c1-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-23-21(24)32-22(2,3)4/h1H,6-20H2,2-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDMOHBSNFYPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG7-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-propargyl is a versatile, heterobifunctional crosslinker playing a crucial role in modern bioconjugation, medicinal chemistry, and drug discovery. Its unique architecture, featuring a Boc-protected amine, a flexible seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, enables the precise and covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and core applications, with a focus on its utility in Proteolysis-Targeting Chimera (PROTAC) synthesis and other bioconjugation strategies. Detailed experimental protocols for its key reactions are also presented to facilitate its practical application in the laboratory.

Core Chemical Structure and Properties

This compound is characterized by three key functional components:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine. This allows for selective reaction at the other end of the linker. The Boc group can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[1][2]

  • Heptaethylene Glycol (PEG7) Spacer: The hydrophilic PEG chain enhances the aqueous solubility of the linker and the resulting conjugates.[3][4] This is particularly advantageous for improving the pharmacokinetic properties of bioconjugates and the overall developability of drug candidates.[4] The flexibility and length of the PEG spacer are critical for optimizing the distance and spatial orientation between the conjugated molecules, which is a key factor in the efficacy of complex molecules like PROTACs.[5][6]

  • Propargyl Group: The terminal alkyne functionality is a key component for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7][8] This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for conjugating the linker to molecules containing an azide (B81097) group.[9][]

Physicochemical and Computational Data

The following table summarizes the key physicochemical and computational properties of this compound.

PropertyValueSource
CAS Number 2112737-90-1[11]
Molecular Formula C₂₂H₄₁NO₉[11]
Molecular Weight 463.56 g/mol [11]
Appearance Colorless to light yellow liquid[12]
Purity ≥97%[11]
SMILES C#CCOCCOCCOCCOCCOCCOCCOCCNC(OC(C)(C)C)=O[11]
Topological Polar Surface Area (TPSA) 102.94 Ų[11]
logP (predicted) 1.2605[11]
Hydrogen Bond Acceptors 9[11]
Hydrogen Bond Donors 1[11]
Rotatable Bonds 22[11]

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it a valuable tool for the stepwise and controlled synthesis of complex molecular architectures.

PROTAC Synthesis

A primary application of this linker is in the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a stable and productive ternary complex.[5][14]

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • "Click" Conjugation: The propargyl group of the linker is reacted with an azide-functionalized ligand (either for the target protein or the E3 ligase) via CuAAC.

  • Boc Deprotection and Amide Coupling: The Boc group is removed to expose the amine, which is then coupled to the carboxylic acid of the second ligand via standard amide bond formation.

Caption: PROTAC mechanism facilitated by a flexible linker.

General Bioconjugation

Beyond PROTACs, this compound is used in various bioconjugation applications where a hydrophilic spacer is desired to connect two different molecules. This includes:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, where the PEG component can improve the ADC's solubility and pharmacokinetic profile.

  • Peptide and Protein Modification: Modifying peptides or proteins with this linker can enhance their solubility and stability.

  • Surface Functionalization: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions involving this compound. These are general protocols and may require optimization based on the specific substrates used.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0) or solvent system (e.g., t-BuOH/H₂O, DMF)

Procedure:

  • Dissolve the azide-containing molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of this compound in the chosen buffer or solvent system.

  • In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • In another tube, prepare a stock solution of CuSO₄ (e.g., 20 mM in water). If using a ligand, pre-mix the CuSO₄ with the ligand (e.g., TBTA in DMSO) before adding to the reaction.

  • To the solution from step 1, add the sodium ascorbate solution to a final concentration of approximately 5-10 molar equivalents relative to the limiting reagent.

  • Initiate the reaction by adding the CuSO₄ solution (or CuSO₄/ligand pre-mixture) to a final concentration of 1-2 molar equivalents.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or HPLC.

  • Upon completion, the reaction mixture can be purified by an appropriate method such as size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents and copper.

CuAAC_Workflow cluster_0 Reactant Preparation cluster_1 Catalyst System A This compound B Azide-functionalized Molecule (R-N3) C Solvent/Buffer (e.g., tBuOH/H2O) Mix1 Mix Reactants Add_Catalyst Add Catalyst System Mix1->Add_Catalyst D Sodium Ascorbate (Reducing Agent) E Copper(II) Sulfate (CuSO4) Reaction Incubate at RT (1-4 hours) Monitor by LC-MS/HPLC Add_Catalyst->Reaction Purification Purification (e.g., HPLC, SEC) Reaction->Purification Product Boc-NH-PEG7-triazole-R (Conjugate) Purification->Product

Caption: Workflow for the CuAAC conjugation reaction.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Optional scavenger (e.g., triisopropylsilane (B1312306) (TIS)) to prevent side reactions

  • Saturated sodium bicarbonate (NaHCO₃) solution for workup

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ensure the Boc-protected PEG conjugate is dry (e.g., by lyophilization or drying under vacuum).

  • Dissolve the dry conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • For a basic workup to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product, which is now ready for the next conjugation step.

Boc_Deprotection_Workflow Start Dry Boc-protected PEG Conjugate Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Slowly add 20-50% TFA in DCM Cool->Add_TFA React Stir at 0°C (30 min) then RT (1-2 h) Add_TFA->React Monitor Monitor by LC-MS/TLC React->Monitor Evaporate Remove Solvent/TFA (Rotary Evaporator) Monitor->Evaporate Reaction Complete Workup Neutralize with NaHCO3 Wash & Dry Evaporate->Workup Final_Product Deprotected Amine (Ready for next step) Workup->Final_Product

Caption: Workflow for the TFA-mediated Boc deprotection.

Conclusion

This compound is a high-value chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive alkyne, provides a robust platform for the synthesis of complex bioconjugates. Its prominent role in the development of PROTACs highlights its importance in creating next-generation therapeutics. The experimental protocols provided herein offer a starting point for the practical application of this versatile linker in innovative research and development projects.

References

An In-Depth Technical Guide to the Synthesis and Application of Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Boc-NH-PEG7-propargyl, a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a valuable chemical tool in the field of targeted protein degradation. Its structure comprises a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functionalities makes it an ideal linker for the synthesis of PROTACs.[1][2][3] The Boc-protected amine allows for controlled, stepwise synthesis, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4] The terminal propargyl group provides a reactive handle for "click chemistry," enabling the efficient and specific conjugation to a target protein-binding ligand.[1]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The linker connecting the target protein-binding moiety and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and pharmacological properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from the commercially available Boc-NH-PEG7-OH. This reaction involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from propargyl bromide.

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with Boc-NH-PEG7-OH. Anhydrous THF is added to dissolve the starting material.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Propargylation: Propargyl bromide (80% solution in toluene) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient elution of methanol in dichloromethane to afford the pure this compound.

Data Presentation
ParameterValue
Molecular Formula C₂₂H₄₁NO₉
Molecular Weight 463.56 g/mol
Appearance Colorless to pale yellow oil
Purity (Typical) ≥95%
Solubility Soluble in DCM, THF, Methanol, DMSO
Reagent Molar Equivalent
Boc-NH-PEG7-OH1.0
Sodium Hydride (NaH)1.2 - 1.5
Propargyl Bromide1.1 - 1.3

Characterization Data

Successful synthesis of this compound is confirmed through standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), the PEG backbone (multiplet, ~3.6 ppm), the propargyl methylene (B1212753) protons (doublet, ~4.2 ppm), and the acetylenic proton (triplet, ~2.4 ppm).
¹³C NMR Resonances for the carbons of the Boc group, the repeating ethylene (B1197577) glycol units of the PEG chain, and the characteristic signals for the propargyl group (alkynyl carbons and the methylene carbon).
Mass Spec. The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) consistent with the molecular weight of the product.

Application in PROTAC Development

This compound serves as a versatile linker in the modular synthesis of PROTACs. The synthetic strategy generally involves the coupling of a warhead (ligand for the protein of interest) and an E3 ligase ligand to the bifunctional PEG linker.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically follows a convergent approach where the warhead and E3 ligase ligand are functionalized with complementary reactive groups (e.g., an azide (B81097) for click chemistry with the propargyl group).

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Boc_Linker This compound Click_Reaction Click Chemistry (CuAAC) Boc_Linker->Click_Reaction Warhead Warhead-N3 Warhead->Click_Reaction E3_Ligand E3 Ligand-COOH Amide_Coupling Amide Coupling (HATU, DIPEA) E3_Ligand->Amide_Coupling Deprotection Boc Deprotection (TFA) Click_Reaction->Deprotection Intermediate 1 Deprotection->Amide_Coupling Intermediate 2 PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Mechanism of Action of PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_system Cellular Environment cluster_ternary Ternary Complex Formation cluster_degradation Protein Degradation PROTAC PROTAC PROTAC->PROTAC recycled POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Ubiquitinated POI POI->Ub_POI E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->POI Ubiquitination Proteasome 26S Proteasome Amino_Acids Amino_Acids Proteasome->Amino_Acids releases Ternary_Complex->Ub recruits Ub_POI->Proteasome Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Example Signaling Pathway: Androgen Receptor (AR) Degradation

PROTACs have been successfully developed to target the Androgen Receptor (AR), a key driver in prostate cancer. An AR-targeting PROTAC would recruit an E3 ligase to AR, leading to its degradation and the subsequent inhibition of androgen-dependent signaling pathways.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen PROTAC AR-PROTAC AR->PROTAC targeted by Ubiquitination Ubiquitination AR->Ubiquitination ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocation E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->AR poly-ubiquitinates Degradation Degradation Ubiquitination->Degradation Proteasomal Degradation Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Simplified AR signaling and PROTAC-mediated degradation.

References

Technical Guide: Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and applications of Boc-NH-PEG7-propargyl, a key reagent in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a heterobifunctional linker composed of a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This structure allows for its sequential or direct conjugation to two different molecular entities, making it a versatile tool in chemical biology and medicinal chemistry.

Physicochemical and Computational Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 463.56 g/mol [1][2][3]
Molecular Formula C₂₂H₄₁NO₉[1][2][3]
CAS Number 2112737-90-1[1][2][3]
Purity ≥95-97%[1][3]
Topological Polar Surface Area (TPSA) 102.94 Ų[1]
logP 1.2605[1]
Hydrogen Bond Acceptors 9[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 22[1]

Applications and Experimental Context

This compound is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[2][3][4] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[2]

The key functionalities of this linker are:

  • Propargyl Group : This terminal alkyne group is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to a molecule containing an azide (B81097) group, such as a ligand for a target protein.[2]

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[5] It can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically a ligand for an E3 ubiquitin ligase, via standard amide bond formation or other amine-reactive chemistries.[5]

  • PEG7 Spacer : The polyethylene glycol spacer enhances the solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[5]

General Experimental Protocol for PROTAC Synthesis

While specific, validated experimental protocols for the use of this compound are not publicly available and would need to be optimized for specific ligands, a general workflow can be described.

Objective: To synthesize a PROTAC molecule by conjugating a target protein ligand (containing an azide) and an E3 ligase ligand (containing a carboxylic acid) using this compound.

Materials:

  • This compound

  • Target protein ligand with an azide functional group

  • E3 ligase ligand with a carboxylic acid functional group

  • Copper(I) catalyst (e.g., copper(I) bromide) and ligand (e.g., TBTA) for CuAAC reaction

  • Solvents (e.g., DMF, DMSO)

  • Reagents for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane)

  • Peptide coupling reagents (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA)

  • Purification supplies (e.g., HPLC)

Methodology:

  • Click Chemistry Reaction:

    • Dissolve the azide-functionalized target protein ligand and this compound in an appropriate solvent.

    • Add the copper(I) catalyst and ligand to initiate the CuAAC reaction.

    • Allow the reaction to proceed until completion, monitoring by an appropriate method (e.g., LC-MS).

    • Purify the resulting Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane).

    • Add the deprotection reagent (e.g., trifluoroacetic acid).

    • Stir until the reaction is complete, as monitored by LC-MS.

    • Remove the acid and solvent under vacuum to yield the amine-functionalized intermediate.

  • Amide Coupling:

    • Dissolve the amine-functionalized intermediate and the carboxylic acid-functionalized E3 ligase ligand in a polar aprotic solvent (e.g., DMF).

    • Add the peptide coupling reagents and the non-nucleophilic base.

    • Allow the reaction to proceed until amide bond formation is complete.

  • Final Purification:

    • Purify the final PROTAC conjugate using a suitable method, such as reverse-phase HPLC, to obtain the high-purity product.

Visualized Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for synthesizing a PROTAC using this compound and the subsequent mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand_A Target Protein Ligand (with Azide) Intermediate_1 Boc-Protected Intermediate Ligand_A->Intermediate_1 1. Click Chemistry (CuAAC) Linker This compound Linker->Intermediate_1 Ligand_B E3 Ligase Ligand (with COOH) Final_PROTAC Final PROTAC Molecule Ligand_B->Final_PROTAC Intermediate_2 Amine-Functionalized Intermediate Intermediate_1->Intermediate_2 2. Boc Deprotection (Acid) Intermediate_2->Final_PROTAC 3. Amide Coupling

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_MoA cluster_cell Cellular Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination proximity-induced Proteasome Proteasome Ubiquitination->Proteasome targeting for Degradation Protein Degradation Proteasome->Degradation

Caption: The mechanism of action for a PROTAC molecule within a cell.

References

A Comprehensive Technical Guide to the Physical Properties of Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG7-propargyl is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a versatile heterobifunctional linker. It is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] This guide provides an in-depth overview of the physical properties of this compound, detailed experimental methodologies for their determination, and relevant biological and chemical pathway diagrams to contextualize its application.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
Chemical Formula C₂₂H₄₁NO₉[4]
Molecular Weight 463.56 g/mol [4][5][6]
Appearance Colorless to light yellow liquid[5]
Density (Predicted) 1.072 g/cm³[5][7]
Boiling Point (Predicted) 532.7 ± 50.0 °C[7]
pKa (Predicted) 12.23 ± 0.46[7]
Purity Typically ≥95% or ≥97%, determined by HPLC and NMR[4][8]
Storage Conditions Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods.[5][6][8]

Experimental Protocols

The following sections detail the methodologies used to determine the key physical properties of this compound and similar PEGylated compounds.

Purity and Structural Confirmation

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of PEG derivatives. Due to the lack of a strong UV chromophore in the PEG backbone, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often employed.

  • Instrumentation: HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and an ELSD or CAD.[9]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA), is typically used.[9]

  • Sample Preparation: The sample is dissolved in the initial mobile phase at a concentration of 1-5 mg/mL and filtered through a 0.22 µm syringe filter.[9]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 10-20 µL of the sample solution.[9]

    • Run a linear gradient to elute the compound and any impurities.

    • The ELSD or CAD response is monitored to detect the separated components.

    • Purity is calculated based on the relative peak areas.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and can also be used for quantitative purity analysis.

  • Instrumentation: 400 MHz or higher NMR spectrometer.[8][10]

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8]

  • Procedure:

    • Acquire ¹H and ¹³C NMR spectra.

    • For ¹H NMR, characteristic peaks for the Boc group (singlet around 1.4 ppm), the PEG backbone (multiplet around 3.6 ppm), and the propargyl group (alkyne proton as a triplet around 2.4 ppm and methylene (B1212753) protons as a doublet around 4.2 ppm) should be identified and integrated.[10][11]

    • The ratio of the integrals of these characteristic peaks can be used to confirm the structure and assess purity.

    • Quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration to the sample.[8]

3. Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Instrumentation: Electrospray ionization mass spectrometer (ESI-MS).[12][13][14]

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a low concentration (e.g., 1 mg/mL).

  • Procedure:

    • The sample solution is infused into the ESI source.

    • The mass-to-charge ratio (m/z) of the resulting ions is measured.

    • The molecular weight is confirmed by identifying the [M+H]⁺ or [M+Na]⁺ adducts.

Determination of Physical Constants

1. Boiling Point Determination (Thiele Tube Method)

For small quantities of a liquid, the Thiele tube method provides a simple way to determine the boiling point.

  • Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and a heat source (e.g., Bunsen burner or hot plate).[15]

  • Procedure:

    • A small amount of the liquid sample is placed in the test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the test tube.

    • The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated.[15]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

    • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16]

2. Solubility Assessment

A qualitative assessment of solubility is often sufficient for many applications.

  • Procedure:

    • To a small vial, add a known amount of the solute (e.g., 1-10 mg of this compound).

    • Add a small, measured volume of the solvent of interest (e.g., water, DMSO, dichloromethane) and vortex.

    • Observe if the solute completely dissolves.

    • If it dissolves, add more solute until saturation is reached. If it does not dissolve, add more solvent until it does.

    • The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL).[17]

Visualizations: Pathways and Workflows

PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs. These molecules function by inducing the degradation of a target protein via the ubiquitin-proteasome system.

PROTAC_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (containing this compound linker) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds polyUb_POI Polyubiquitinated Target Protein E2 E2 Ubiquitin- conjugating Enzyme E3->E2 recruits E3->polyUb_POI catalyzes transfer of Ub Ub Ubiquitin Proteasome 26S Proteasome polyUb_POI->Proteasome recognized by Degraded Degraded Protein (Peptides) Proteasome->Degraded degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis via Click Chemistry

The propargyl group on this compound allows for its conjugation to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."

Click_Chemistry_Workflow cluster_start Starting Materials cluster_reaction Click Reaction cluster_deprotection Boc Deprotection cluster_conjugation Final Conjugation cluster_end Final Product Boc_PEG_Prop This compound Mix Mix Starting Materials with Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) Boc_PEG_Prop->Mix Azide_Ligand Azide-functionalized E3 Ligase Ligand Azide_Ligand->Mix Reaction Incubate at Room Temp. Mix->Reaction Deprotect Treat with Acid (e.g., TFA in DCM) Reaction->Deprotect Amide_Coupling Amide Coupling with Target Protein Ligand Deprotect->Amide_Coupling PROTAC_Product Final PROTAC Molecule Amide_Coupling->PROTAC_Product

Caption: PROTAC synthesis workflow using click chemistry.

Conclusion

This compound is a well-characterized and highly useful bifunctional linker for applications in drug discovery and development, particularly in the synthesis of PROTACs. Its defined structure and favorable physical properties, including its liquid form and solubility in common organic solvents, make it a convenient reagent for multi-step organic synthesis. The experimental protocols outlined in this guide provide a framework for the quality control and characterization of this and similar PEGylated molecules, ensuring their suitability for their intended applications. The diagrams provided illustrate the critical role of this linker in the broader context of targeted protein degradation and the synthetic strategies used to assemble these complex molecules.

References

Navigating the Solubility Landscape of Boc-NH-PEG7-propargyl in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG7-propargyl is a valuable heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Its unique structure, combining a lipophilic Boc-protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive propargyl group, presents a specific solubility profile that is critical for successful reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, based on the physicochemical properties of its constituent moieties. Due to the scarcity of direct quantitative solubility data in publicly available literature, this guide further outlines a detailed experimental protocol for researchers to determine its solubility in their specific solvent systems of interest.

Understanding the Molecular Architecture and its Influence on Solubility

The solubility of this compound is a direct consequence of its tripartite structure:

  • tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly contributes to the molecule's solubility in lipophilic organic solvents. Its presence enhances solubility in chlorinated solvents and other less polar organic media.

  • Polyethylene Glycol (PEG) Linker (PEG7): The seven-unit PEG chain is highly flexible and hydrophilic. This portion of the molecule is the primary driver for solubility in a wide array of polar organic solvents. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, facilitating interaction with protic and aprotic polar solvents. Generally, PEG linkers are known to improve the solubility of parent molecules.

  • Propargyl Group: The terminal alkyne functionality is relatively small and has a modest impact on the overall solubility. It is a key reactive handle for click chemistry applications.

Based on these structural features, a high degree of solubility can be anticipated in many common polar organic solvents.

Predicted Solubility Profile

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO)HighThe polar aprotic nature and hydrogen bond accepting capability of DMSO readily solubilizes the PEG chain.
Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a polar aprotic solvent capable of solvating the PEG portion of the molecule.
Acetonitrile (B52724) (ACN)Moderate to HighWhile less polar than DMSO and DMF, acetonitrile should still be a good solvent due to the PEG chain.
Tetrahydrofuran (THF)Moderate to HighThe ether linkage in THF has an affinity for the PEG backbone, and it can also solvate the Boc group to some extent.[1]
Chlorinated Dichloromethane (DCM)HighThe nonpolar Boc group and the overall molecular structure contribute to high solubility in chlorinated solvents.[2]
Chloroform (B151607) (CHCl₃)HighSimilar to DCM, chloroform is an effective solvent for molecules with both polar and nonpolar characteristics.[1]
Polar Protic Methanol (B129727) (MeOH)HighThe hydroxyl group of methanol can hydrogen bond with the ether oxygens of the PEG chain, leading to good solubility.[1]
Ethanol (B145695) (EtOH)HighSimilar to methanol, ethanol is a good solvent for PEGylated compounds.
WaterLow to ModerateThe hydrophilic PEG chain will promote some aqueous solubility, but the lipophilic Boc group will limit it. The overall molecule is expected to have limited water solubility.[3][4][5]
Nonpolar HexanesLowThe dominant hydrophilic character of the PEG7 chain will result in poor solubility in nonpolar aliphatic solvents.
Toluene (B28343)Low to ModerateThe aromatic nature of toluene may provide some interaction with the Boc group, but overall solubility is expected to be limited.

Experimental Protocol for Solubility Determination

For applications requiring precise concentration, it is imperative for researchers to experimentally determine the solubility of this compound in their chosen solvent. The following is a general protocol for this purpose.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (analytical grade or higher)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another suitable analytical technique like quantitative NMR (qNMR).

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent of interest to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the solvent of interest to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., room temperature, 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear as a suspension with undissolved solid remaining.

  • Separation of Saturated Solution:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with a known volume of the solvent.

    • Analyze the diluted solution and the calibration standards using a suitable analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution & Calibration Standards analysis Analyze via HPLC or qNMR prep_stock->analysis prep_sample Prepare Supersaturated Sample equilibration Equilibrate at Constant Temperature prep_sample->equilibration separation Centrifuge & Filter Supernatant equilibration->separation separation->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation

Experimental workflow for determining compound solubility.

Conclusion

While direct, quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive assessment can be made based on its molecular structure. It is expected to be readily soluble in a wide range of polar aprotic and chlorinated organic solvents, with moderate to high solubility in polar protic solvents and limited solubility in nonpolar solvents. For applications requiring precise concentrations, the provided experimental protocol offers a robust method for determining the solubility in specific solvent systems. This understanding is crucial for the effective use of this versatile linker in the synthesis of next-generation therapeutics.

References

The Influence of PEGylation on Aqueous Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of polyethylene (B3416737) glycol (PEG) conjugation (PEGylation) as a strategy to enhance the aqueous solubility of various compounds, a critical factor in drug development and various biomedical applications.

Introduction to PEGylation and Aqueous Solubility

PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, small drugs, and nanoparticles.[1] PEG is a synthetic, hydrophilic polymer known for its biocompatibility, non-immunogenicity, and high solubility in aqueous and organic solvents.[2][3] The primary advantage of PEGylation in drug formulation is its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[1]

One of the most crucial benefits of PEGylation is the enhancement of aqueous solubility.[4][] Many promising therapeutic agents are hindered by poor water solubility, which can limit their bioavailability and clinical efficacy.[6] By attaching the highly hydrophilic PEG chains, the overall solubility of the conjugate in aqueous media is increased, which can facilitate intravenous administration and improve drug absorption.[][7] The oxygen atoms in the repeating ethylene (B1197577) glycol units of PEG form hydrogen bonds with water molecules, contributing to its hydrophilicity and solubility.[8][9]

Factors Influencing the Aqueous Solubility of PEGylated Compounds

The extent to which PEGylation enhances solubility is not uniform and is influenced by several key factors:

  • Molecular Weight of PEG: The molecular weight of the attached PEG chain plays a significant role. Generally, increasing the molecular weight of PEG can lead to a greater increase in the solubility of the conjugate.[10] However, for PEG itself, as the molecular weight increases, the solubility in water can decrease due to the increased proportion of the polymer backbone relative to the terminal hydroxyl groups.[11]

  • PEG Architecture (Linear vs. Branched): The structure of the PEG polymer can be linear or branched. While both architectures improve solubility, branched PEGs may offer a larger hydrodynamic volume, which can further enhance solubility and provide steric hindrance to prevent aggregation.[4]

  • Nature of the Conjugated Molecule: The intrinsic properties of the molecule being PEGylated, such as its hydrophobicity and an electrostatic binding, will influence the overall solubility of the resulting conjugate.[4]

  • Temperature: The solubility of PEG derivatives generally increases with rising temperature.[12] This is attributed to the increased kinetic energy overcoming intermolecular forces.

  • pH: The pH of the aqueous solution can affect the solubility of PEGylated compounds, particularly if the conjugated molecule has ionizable groups.[12]

  • Presence of Other Solutes: The ionic strength and presence of other solutes in the solution can also impact the solubility of PEGylated molecules.[13]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation on the aqueous solubility of different compounds.

Table 1: Solubility of Drugs in Water and PEG 400 Mixtures

DrugTemperature (K)Solubility in Water (mole fraction x 10^3)Solubility in PEG 400 (mole fraction x 10^3)Reference
Emtricitabine298.27.95145[14]
Ferulic Acid298.20.049Not specified in neat PEG-400[15]
Sulfadiazine298.150.0048112.9[16]

Table 2: Effect of PEGylation on the Solubility of Poorly Soluble Drugs

DrugPEG Derivative/FormulationSolubility EnhancementReference
SimvastatinSolid dispersion with PEGSaturated solubility increased from 8.74 µg/mL to 24.83 µg/mL[10]
Paclitaxel (B517696)PEG-lipid micellar nanoparticlesFormulations with synthesized PEG-lipids showed improved paclitaxel solubility over unPEGylated formulations.[17][18]

Experimental Protocols for Determining Aqueous Solubility

Several methods are employed to determine the aqueous solubility of PEGylated compounds. Below are detailed methodologies for key experiments.

PEG-Induced Precipitation Method

This method is used to quantitatively evaluate the relative solubility of proteins. It involves adding PEG as a precipitant to a protein solution.[19][20]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM histidine, pH 6).

    • Prepare a concentrated stock solution of PEG (e.g., 40% w/v PEG 6000) in the same buffer.[21]

  • Sample Preparation:

    • In microcentrifuge tubes or a microplate, mix the protein solution with varying concentrations of the PEG stock solution to achieve a range of final PEG concentrations.[20] The final protein concentration is kept constant.

  • Incubation and Phase Separation:

    • Incubate the samples at a controlled temperature to allow for equilibration and precipitation to occur.

    • Centrifuge the samples to separate the precipitated protein from the supernatant.[19]

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the protein concentration in the supernatant using a suitable method, such as UV-Vis spectrophotometry at 280 nm.[21]

  • Data Analysis:

    • Plot the logarithm of the protein solubility (concentration in the supernatant) against the PEG concentration.

    • A linear relationship is often observed, which can be extrapolated to determine the apparent solubility of the protein in the absence of PEG.[20]

Turbidimetric Solubility Assay

This high-throughput method is used to determine the kinetic solubility of a compound.[22]

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).

  • Assay Plate Preparation:

    • In a 96-well plate, add the aqueous buffer of interest to each well.

  • Compound Addition and Precipitation:

    • Add a small volume of the compound stock solution to the first well of a dilution series. The introduction of the organic solvent into the aqueous buffer causes the compound to precipitate, resulting in turbidity.

  • Serial Dilution:

    • Perform a serial dilution of the turbid suspension across the plate.

  • Turbidity Measurement:

    • Measure the turbidity (absorbance) of each well using a plate reader at a suitable wavelength.

  • Data Analysis:

    • The solubility is determined as the concentration at which the turbidity is no longer observed or falls below a certain threshold.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships in the study of the aqueous solubility of PEGylated compounds.

ExperimentalWorkflow_PEG_Precipitation cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_protein Prepare Protein Stock mix Mix Protein and PEG (Varying PEG concentrations) prep_protein->mix prep_peg Prepare PEG Stock prep_peg->mix incubate Incubate at Constant Temperature mix->incubate centrifuge Centrifuge to Separate Phases incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant measure_conc Measure Protein Concentration (e.g., UV-Vis at 280 nm) collect_supernatant->measure_conc plot Plot log(Solubility) vs. [PEG] measure_conc->plot extrapolate Extrapolate to Apparent Solubility plot->extrapolate

Caption: Workflow for PEG-Induced Precipitation Method.

LogicalRelationship_Factors_Solubility cluster_factors Influencing Factors cluster_outcome Outcome mw PEG Molecular Weight solubility Aqueous Solubility of PEGylated Compound mw->solubility arch PEG Architecture (Linear/Branched) arch->solubility molecule Conjugated Molecule Properties molecule->solubility temp Temperature temp->solubility ph pH ph->solubility

Caption: Factors Influencing Aqueous Solubility.

Conclusion

PEGylation is a well-established and effective strategy for improving the aqueous solubility of a wide range of compounds. The success of this approach depends on a careful consideration of factors such as the molecular weight and architecture of the PEG, as well as the properties of the molecule to be conjugated. The experimental methods outlined in this guide provide a framework for the systematic evaluation of the solubility of novel PEGylated compounds, which is essential for advancing their development as potential therapeutic agents.

References

Navigating the Stability and Storage of Boc-NH-PEG7-propargyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of critical reagents like Boc-NH-PEG7-propargyl is paramount for ensuring experimental reproducibility and the integrity of novel therapeutics. This heterobifunctional linker, featuring a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, is a key component in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its handling and stability assessment.

Core Stability Characteristics

The stability of this compound is governed by the individual chemical properties of its three key components: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene glycol (PEG) chain, and the propargyl group.

  • Boc-Protected Amine: The Boc group is a well-established protecting group for amines, known for its stability under a wide range of conditions, including basic and nucleophilic environments. However, it is intentionally designed to be labile under acidic conditions, allowing for its removal to expose the free amine for subsequent conjugation. This acid sensitivity is a critical consideration in handling and downstream applications.

  • Polyethylene Glycol (PEG) Chain: The PEG7 spacer imparts hydrophilicity and flexibility to the linker. Generally, PEG chains are stable under a variety of conditions. However, like all polyethers, they can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and at elevated temperatures.

  • Propargyl Group: The terminal alkyne functionality of the propargyl group is relatively stable. Studies on similar propargyl-linked molecules have shown that they are chemically stable in aqueous solutions, including simulated gastric and intestinal fluids. Metabolic degradation, when it occurs, tends to happen at other sites on the molecule rather than directly on the alkyne bond.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on available data from suppliers and general chemical principles.

Quantitative Storage Recommendations
FormStorage TemperatureRecommended Duration
Pure (Neat) Form -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Handling Guidelines:

  • Moisture: The compound can be hygroscopic. It is advisable to handle it in a dry environment and to warm the container to room temperature before opening to prevent condensation.

  • Solvents: For creating stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common choice. Ensure the solvent is of high purity and free from contaminants.

  • Freeze-Thaw Cycles: To avoid degradation, it is recommended to aliquot stock solutions into single-use volumes to minimize repeated freeze-thaw cycles.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for designing stability studies and for troubleshooting experimental outcomes.

This compound This compound Deprotection (Free Amine) Deprotection (Free Amine) This compound->Deprotection (Free Amine) H+ PEG Chain Scission PEG Chain Scission This compound->PEG Chain Scission Oxidation Propargyl Group Reactions Propargyl Group Reactions This compound->Propargyl Group Reactions Unintended Reactions Acidic Conditions Acidic Conditions Acidic Conditions->Deprotection (Free Amine) Strong Oxidizing Agents Strong Oxidizing Agents Strong Oxidizing Agents->PEG Chain Scission Transition Metals / High Temp Transition Metals / High Temp Transition Metals / High Temp->PEG Chain Scission

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is a critical experiment to determine the intrinsic stability of a molecule. The following is a detailed methodology for assessing the stability of this compound.

Protocol: Forced Degradation Study of this compound

1. Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.

2. Materials:

  • This compound
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Formic acid (FA)
  • Ammonium hydroxide (B78521) (NH₄OH)
  • Hydrogen peroxide (H₂O₂)
  • High-performance liquid chromatography (HPLC) system with UV and mass spectrometry (MS) detectors
  • C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
  • pH meter
  • Thermostatic oven
  • Photostability chamber

3. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in ACN.

4. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix 100 µL of the stock solution with 900 µL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • At specified time points, take an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in ACN to the initial stock concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample at specified time points.

5. Analytical Method:

  • HPLC-MS Conditions:
  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to separate the parent compound from its degradants (e.g., start with 5% B, ramp to 95% B over 10 minutes).
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • Detection: UV at a suitable wavelength (e.g., 210 nm) and ESI-MS in positive ion mode.

6. Data Analysis:

  • Monitor the decrease in the peak area of the parent this compound compound over time.
  • Identify and quantify the formation of any degradation products.
  • Calculate the degradation rate under each stress condition.

Experimental Workflow for Stability Testing

The following diagram illustrates a comprehensive workflow for the stability testing of this compound.

cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC-MS HPLC-MS Acid->HPLC-MS Base->HPLC-MS Oxidation->HPLC-MS Thermal->HPLC-MS Photolytic->HPLC-MS Degradation Kinetics Degradation Kinetics HPLC-MS->Degradation Kinetics Identify Degradants Identify Degradants HPLC-MS->Identify Degradants Stability Report Stability Report Degradation Kinetics->Stability Report Identify Degradants->Stability Report

Caption: A comprehensive workflow for stability testing.

Purity Analysis of Boc-NH-PEG7-propargyl by HPLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of Boc-NH-PEG7-propargyl, a heterobifunctional PEG-based PROTAC linker, utilizing High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols, data presentation, and logical workflows to ensure accurate and reproducible purity assessment, which is critical for the successful synthesis of PROteolysis TArgeting Chimeras (PROTACs) and other advanced bioconjugates.

Introduction to this compound and the Importance of Purity

This compound is a valuable chemical tool used extensively in the fields of medicinal chemistry and drug discovery. It incorporates a Boc-protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This unique combination of functionalities allows for its use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently link molecules of interest. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.

The purity of this compound is of paramount importance as impurities can lead to the formation of undesirable side products, complicate downstream purification, and negatively impact the biological activity and reproducibility of the final PROTAC molecule. Therefore, a robust analytical method to accurately determine the purity of this linker is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable technique for this purpose.

HPLC Method for Purity Analysis

The following section details a typical RP-HPLC method suitable for the purity analysis of this compound. It is important to note that method optimization may be required depending on the specific HPLC system and column used.

Experimental Protocol

A detailed protocol for the HPLC analysis is provided below.

2.1.1. Instrumentation and Materials

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • This compound sample

  • High-purity water and acetonitrile

2.1.2. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

2.1.3. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the purity analysis.

ParameterValue
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

2.1.4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results and Data Presentation

A successful HPLC analysis should yield a chromatogram with a major peak corresponding to this compound and potentially some minor peaks representing impurities. The retention time of the main peak will be dependent on the specific column and gradient conditions used. The purity of commercially available this compound is typically specified to be ≥95% or ≥97%.[1]

Table 1: Representative HPLC Purity Data for this compound

Lot NumberRetention Time (min)Peak AreaPurity (%)
Lot A12.5985000098.5
Lot B12.6965000096.5

Visualization of Workflows and Logical Relationships

To further clarify the processes involved in the purity analysis, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Figure 1: Experimental workflow for the HPLC purity analysis of this compound.

Logical_Relationship compound This compound purity Purity Assessment compound->purity hplc RP-HPLC purity->hplc Primary Method lcms LC-MS purity->lcms Confirmatory nmr NMR purity->nmr Structural Confirmation application Successful Bioconjugation hplc->application lcms->application nmr->application

Figure 2: Logical relationship of analytical methods for ensuring the quality of this compound for its application.

Alternative and Complementary Analytical Techniques

While RP-HPLC with UV detection is the primary method for purity assessment, other techniques can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry. LC-MS can be used to confirm the molecular weight of the main peak and to identify the molecular weights of any impurities, providing valuable structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound and for identifying any structural isomers or related impurities that may not be resolved by HPLC.

Conclusion

The purity of this compound is a critical parameter that directly influences the outcome of bioconjugation reactions and the quality of the final product. This technical guide has provided a detailed and practical framework for the purity analysis of this important linker using RP-HPLC. By following the outlined experimental protocol and data analysis procedures, researchers, scientists, and drug development professionals can confidently assess the quality of their starting materials, leading to more reliable and reproducible scientific results. The use of complementary analytical techniques such as LC-MS and NMR is also recommended for a comprehensive characterization of this compound.

References

NMR characterization of Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Characterization of Boc-NH-PEG7-propargyl

For researchers, scientists, and drug development professionals, the precise structural elucidation of functionalized polyethylene (B3416737) glycol (PEG) linkers is paramount for the successful development of novel therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of this compound, a heterobifunctional linker containing a Boc-protected amine, a seven-unit PEG chain, and a terminal propargyl group for click chemistry applications.

The structure of this compound dictates a specific pattern of signals in both ¹H and ¹³C NMR spectra. The key functional groups—the tert-butyloxycarbonyl (Boc) group, the PEG chain, and the propargyl group—each exhibit characteristic chemical shifts, multiplicities, and coupling constants.

A diagram illustrating the general structure and the expected regions of NMR signals is presented below.

cluster_mol This compound Structure cluster_nmr Expected ¹H NMR Regions Boc Boc-NH- PEG (CH₂CH₂O)₇ Boc->PEG -CH₂- Propargyl -CH₂-C≡CH PEG->Propargyl -CH₂- Boc_H ~1.4 ppm (s, 9H) PEG_H ~3.6 ppm (m) Propargyl_H ~4.2 ppm (d), ~2.4 ppm (t) NH_H ~5.0 ppm (br s, 1H)

Caption: Molecular structure of this compound and corresponding ¹H NMR chemical shift regions.

Quantitative ¹H NMR Data Summary

The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule. The integration of each signal is proportional to the number of protons it represents.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.0br s1HN -H
~4.2d (J ≈ 2.4 Hz)2H-O-CH₂ -C≡CH
~3.65m24H-O-CH₂ -CH₂ -O- (PEG backbone)
~3.5t2HBoc-NH-CH₂ -
~3.3q2HBoc-NH-CH₂-CH₂ -
~2.4t (J ≈ 2.4 Hz)1H-C≡C-H
1.44s9H-C(CH₃ )₃

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm). Coupling constants (J) are approximate values.

Quantitative ¹³C NMR Data Summary

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the natural abundance of ¹³C (1.1%), these spectra are typically not integrated unless specific experimental setups are used.[1]

Chemical Shift (δ) ppmAssignment
~156.0C =O (Boc)
~79.5-C (CH₃)₃ (Boc)
~78.5-C≡C -H
~75.0-C ≡C-H
~70.5-O-CH₂ -CH₂ -O- (PEG backbone)
~69.0-O-CH₂ -C≡CH
~58.5Boc-NH-CH₂ -
~40.5Boc-NH-CH₂-CH₂ -
~28.5-C(CH₃ )₃ (Boc)

Detailed Experimental Protocol for NMR Analysis

Accurate and reproducible NMR data acquisition relies on a standardized experimental protocol.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Temperature: 298 K.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

The following diagram illustrates the workflow for NMR characterization.

SamplePrep Sample Preparation (Dissolve in CDCl₃) Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Shifts, Integration, Couplings) Processing->Analysis Structure Structural Confirmation Analysis->Structure

References

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the strategic design and synthesis of polyethylene (B3416737) glycol (PEG) linkers for bioconjugation and drug delivery. Its unique chemical properties allow for the precise and controlled construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other PEGylated therapeutics. This technical guide provides a comprehensive overview of the function of the Boc protecting group in PEG linkers, detailing its chemical principles, applications, and key experimental protocols.

Core Principles of Boc Protection in PEG Linkers

The primary function of the Boc group is to reversibly render a primary or secondary amine non-nucleophilic. This is crucial in the context of heterobifunctional PEG linkers, which possess two different reactive functional groups at their termini. By protecting one of these groups—typically an amine—with Boc, chemists can selectively perform reactions at the other end of the PEG linker without unintended cross-reactivity.

The Boc group is favored for this role due to its stability in a wide range of chemical environments, including basic and nucleophilic conditions, making it compatible with many synthetic steps in the construction of complex bioconjugates.[1] Its most valuable characteristic is its lability under acidic conditions, which allows for its clean and efficient removal to regenerate the free amine for subsequent conjugation steps.[1][2] This acid-catalyzed deprotection proceeds through a stable tertiary carbocation intermediate, leading to the formation of gaseous byproducts (carbon dioxide and isobutene), which are easily removed from the reaction mixture.

Heterobifunctional PEG linkers featuring a Boc-protected amine at one terminus and another reactive group, such as an N-hydroxysuccinimide (NHS) ester, a maleimide, or an alkyne at the other, are instrumental for multi-step bioconjugation strategies.[1] This enables a controlled, stepwise assembly of molecules, preventing the formation of undesirable side products and ensuring the homogeneity of the final bioconjugate.[1]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers
Reagent Solvent Temperature (°C) Time (h) Yield (%)
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Dichloromethane (DCM)Room Temperature2-4>95
Di-tert-butyl dicarbonate ((Boc)₂O)Tetrahydrofuran (THF)Room Temperature3-5>90
Di-tert-butyl dicarbonate ((Boc)₂O)Water/DioxaneRoom Temperature12~90
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers
Reagent Solvent Temperature (°C) Time (h) Purity (%)
50% Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature1-2>95
20% Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature2-4>90
4M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temperature1-3>95
4M Hydrogen Chloride (HCl)Diethyl EtherRoom Temperature2-4~90
Table 3: Comparison of Boc and Fmoc Protecting Groups in PEG Linker Synthesis
Protecting Group Cleavage Condition Stability Common Applications
Boc Strong Acid (e.g., TFA, HF)Stable to bases and nucleophiles.Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs.[1]
Fmoc Base (e.g., Piperidine)Stable to acids.Solid-phase peptide synthesis (Fmoc/tBu strategy), synthesis of acid-sensitive peptides.[1][]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in DCM or THF in a round-bottom flask.

  • Add TEA or DIPEA (1.5 equivalents) to the solution and stir.

  • Add a solution of (Boc)₂O (1.2 equivalents) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.

  • Characterize the product by NMR and MS to confirm its identity and purity.

Protocol 2: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.[4]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[4] If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4] Co-evaporation with toluene (B28343) can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.[4]

Protocol 3: Conjugation of a Boc-Protected Amino-PEG-Acid to a Protein

This two-stage protocol describes the activation of the carboxylic acid terminus of a Boc-protected PEG linker and its subsequent conjugation to a protein, followed by Boc deprotection.

Part A: Activation of Boc-NH-PEG-COOH and Conjugation to Protein

Materials:

  • Boc-NH-PEG-COOH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Desalting column or dialysis equipment

Procedure:

  • Dissolve Boc-NH-PEG-COOH, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DMSO.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group, forming the Boc-NH-PEG-NHS ester.[5]

  • Add the activated PEG linker solution to the protein solution. A molar excess of the PEG linker (e.g., 10- to 20-fold) over the protein is typically used.[5]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purify the PEGylated protein to remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.[6]

Part B: Boc Deprotection of the PEGylated Protein

Procedure:

  • Lyophilize the purified Boc-protected PEGylated protein.

  • Dissolve the lyophilized conjugate in a minimal amount of an aqueous solution containing an appropriate concentration of TFA (e.g., 10-50%). The optimal concentration and reaction time should be determined empirically to ensure complete deprotection without denaturing the protein.

  • Monitor the deprotection by LC-MS.

  • Immediately after deprotection, remove the TFA by dialysis or buffer exchange into a suitable buffer for the next conjugation step or for storage.

Mandatory Visualization

Boc_Protection_Workflow cluster_protection Boc Protection cluster_conjugation Selective Conjugation cluster_deprotection Boc Deprotection cluster_final_conjugation Final Conjugation Amino_PEG_Linker Amino-PEG-Linker (H₂N-PEG-X) Protected_Linker Boc-Protected Linker (Boc-NH-PEG-X) Amino_PEG_Linker->Protected_Linker Protection Boc2O (Boc)₂O Triethylamine Boc2O->Protected_Linker Conjugate_1 Molecule A-X-PEG-NH-Boc Protected_Linker->Conjugate_1 Reaction at X Molecule_A Molecule A Molecule_A->Conjugate_1 Deprotected_Conjugate Molecule A-X-PEG-NH₃⁺TFA⁻ Conjugate_1->Deprotected_Conjugate Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotected_Conjugate Final_Product Molecule A-X-PEG-NH-Molecule B Deprotected_Conjugate->Final_Product Reaction at Amine Molecule_B Molecule B Molecule_B->Final_Product

Caption: Stepwise synthesis using a Boc-protected heterobifunctional PEG linker.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Loss_of_tButyl Loss of tert-butyl cation Protonated_Intermediate->Loss_of_tButyl Carbamic_Acid Carbamic Acid Intermediate Loss_of_tButyl->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine Decarboxylation->Free_Amine TFA H⁺ (from TFA) TFA->Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

PROTAC_Synthesis_Workflow Start Boc-NH-PEG-COOH Step1 Couple to Warhead (Protein of Interest Ligand) Start->Step1 Intermediate1 Warhead-PEG-NH-Boc Step1->Intermediate1 Step2 Boc Deprotection (TFA in DCM) Intermediate1->Step2 Intermediate2 Warhead-PEG-NH₂ Step2->Intermediate2 Step3 Couple to E3 Ligase Ligand Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: Logical workflow for PROTAC synthesis using a Boc-protected PEG linker.

References

The Architectonics of Connection: An In-depth Technical Guide to PEG Spacer Length in Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, the linker connecting a targeting moiety to a payload is not merely a passive tether but a critical determinant of a conjugate's success. Among the diverse chemistries employed, polyethylene (B3416737) glycol (PEG) spacers have emerged as a cornerstone technology, offering unparalleled advantages in modulating the physicochemical and pharmacological properties of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the PEG chain is a particularly crucial parameter, influencing solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the role of PEG spacer length, supported by quantitative data, detailed experimental protocols, and logical visualizations to inform the rational design of next-generation targeted therapies.

The Physical Dimensions of PEG Spacers

The physical length of a PEG spacer is a fundamental characteristic that dictates its influence on a bioconjugate. This length can be estimated using several models, with the contour length representing the maximum possible extension and the Flory radius describing the average size in solution. The contour length is a product of the number of ethylene (B1197577) oxide units and the length of each unit.[2][3]

Table 1: Calculated Physical Length of PEG Spacers

Number of PEG Units (n)Molecular Weight (Da)Contour Length (Å)Flory Radius (Å)
288.17.15.2
4176.214.37.4
6264.321.49.0
8352.528.610.4
12528.742.912.8
241057.485.818.1

Note: Contour length is calculated assuming a length of 3.58 Å per ethylene oxide unit. The Flory radius (R_f), representing the average end-to-end distance in a good solvent, is estimated using the formula R_f = l * N^0.6, where l is the length of a monomer unit and N is the number of units.

Impact of PEG Spacer Length on Antibody-Drug Conjugates (ADCs)

In the context of ADCs, the length of the PEG spacer profoundly impacts pharmacokinetics, in vitro potency, and in vivo efficacy. A delicate balance must be struck, as optimizing one parameter can negatively affect another.[1]

Pharmacokinetics

Longer PEG chains are known to increase the hydrodynamic radius of the ADC, which can shield it from renal clearance and proteolytic degradation, thereby extending its plasma half-life.[1] This enhanced stability is crucial for ensuring the ADC has sufficient time to reach the tumor site.

Table 2: Effect of PEG Spacer Length on ADC Pharmacokinetics

PEG LengthADC ModelAnimal ModelKey PK ParameterResultReference(s)
No PEGZHER2-MMAEMouseHalf-life19.6 min[4]
4 kDaZHER2-MMAEMouseHalf-life49.2 min (2.5-fold increase)[4]
10 kDaZHER2-MMAEMouseHalf-life219.0 min (11.2-fold increase)[4]
PEG8Non-targeting MMAE ADCRatClearanceSlower than PEG4; minimal clearance threshold[1]
PEG12Non-targeting MMAE ADCRatClearanceSlow; similar to PEG8[1]
In Vitro Cytotoxicity

While longer PEG linkers often improve in vivo performance, they can sometimes lead to a decrease in in vitro potency.[1] This is often attributed to steric hindrance, where a longer, flexible linker may impede the interaction of the antibody with its target antigen on the cell surface or hinder the efficient release of the payload inside the cell.[5]

Table 3: Effect of PEG Spacer Length on ADC In Vitro Cytotoxicity

PEG LengthADC ModelCell LineIC50 (nM)Fold Change vs. No PEGReference(s)
No PEGZHER2-MMAENCI-N87~5-[4]
4 kDaZHER2-MMAENCI-N87~30~6-fold increase[4]
10 kDaZHER2-MMAENCI-N87~110~22-fold increase[4]
PEG6C16 Site A-C2-MMADBxPC30.3-[6]
PEG6C16 Site A-C2-Aur3377BxPC30.3-[6]
In Vivo Efficacy

The culmination of improved pharmacokinetics and modulated cytotoxicity translates to the in vivo efficacy of the ADC. Often, the extended circulation time afforded by longer PEG linkers allows for greater accumulation of the ADC in the tumor, leading to enhanced tumor growth inhibition, even if the in vitro potency is slightly compromised.[6]

Table 4: Effect of PEG Spacer Length on ADC In Vivo Efficacy

PEG LengthADC ModelTumor ModelEfficacy OutcomeReference(s)
PEG < 8MMAE ConjugatesMouseNot well tolerated at 50 mg/kg[7]
PEG ≥ 8MMAE ConjugatesMouseWell tolerated at 50 mg/kg[7]
Site A-PEG6-C2-MMADBxPC3 xenograftReduced tumor growth inhibition[6]
Site I-PEG6-C2-MMADBxPC3 xenograftSignificant tumor growth inhibition[6]

Experimental Protocols

Synthesis of a Heterobifunctional NHS-PEGn-Maleimide Linker

This protocol describes a general method for synthesizing a series of PEG linkers with varying lengths, functionalized with an NHS ester at one end and a maleimide (B117702) at the other, suitable for conjugating to amines and thiols, respectively.

Materials:

  • α-Carboxy-ω-hydroxy PEG (of desired length, e.g., PEG4, PEG8, PEG12)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • N-(2-Aminoethyl)maleimide trifluoroacetate (B77799) salt

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxyl Group:

    • Dissolve α-carboxy-ω-hydroxy PEG (1 eq) and NHS (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 eq) dissolved in a small amount of DCM dropwise to the solution.

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

  • Purification of NHS-activated PEG:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and evaporate the solvent.

  • Introduction of the Maleimide Group:

    • Dissolve the purified NHS-activated PEG (1 eq) in anhydrous DMF.

    • Add N-(2-Aminoethyl)maleimide trifluoroacetate salt (1.5 eq) and TEA (3 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours.

  • Final Purification:

    • Purify the final product, NHS-PEGn-Maleimide, using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in DCM).

    • Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its structure and purity.[8][9][10][11]

Characterization of PEG Linkers
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the synthesized PEG linkers. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is a common mobile phase. The retention time will vary depending on the length of the PEG chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is essential for confirming the structure of the PEG linker.[8][9][10][11] The characteristic repeating ethylene oxide protons appear around 3.6 ppm. The signals from the terminal functional groups (e.g., succinimide (B58015) protons around 2.8 ppm and maleimide protons around 6.7 ppm) should be integrated to confirm successful functionalization.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period determined by the cell doubling time and payload mechanism of action (typically 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell viability against the ADC concentration and use a non-linear regression model to determine the IC50 value for each ADC.

Visualizing Key Pathways and Workflows

ADC Internalization and Payload Release

The journey of an ADC from the bloodstream to its intracellular target is a multi-step process involving binding, internalization, and payload release.

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Target Antigen ADC->Receptor 1. Binding EarlyEndosome Early Endosome Receptor->EarlyEndosome 2. Receptor-Mediated Endocytosis Membrane LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Endosomal Trafficking Lysosome Lysosome LateEndosome->Lysosome 4. Fusion Payload Released Payload Lysosome->Payload 5. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 6. Cytotoxicity

Caption: The cellular journey of an Antibody-Drug Conjugate (ADC).

This pathway illustrates the targeted delivery of a cytotoxic payload to a cancer cell.[12][13][14][15][16] The efficiency of each step can be influenced by the properties of the ADC, including the PEG linker length.

PROTAC-Mediated Ternary Complex Formation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker plays a critical role in enabling the formation of a stable and productive ternary complex.[17][18][19][20]

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Leads to Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

The length and flexibility of the PEG linker in the PROTAC molecule are critical for allowing the target protein and the E3 ligase to adopt a conformation that is conducive to ubiquitination.

Experimental Workflow: Synthesis and Characterization of PEGylated Conjugates

The development of bioconjugates with different PEG spacer lengths follows a logical workflow from synthesis to functional assessment.

Experimental_Workflow cluster_synthesis Linker Synthesis & Characterization cluster_conjugation Bioconjugation cluster_evaluation Functional Evaluation Start Start with α-carboxy-ω-hydroxy PEG Activate Activate Carboxyl Group (e.g., NHS ester formation) Start->Activate Purify1 Purification 1 (Column Chromatography) Activate->Purify1 Functionalize Introduce Second Functional Group (e.g., Maleimide) Purify1->Functionalize Purify2 Purification 2 (HPLC) Functionalize->Purify2 Characterize Characterization (NMR, MS) Purify2->Characterize Conjugate Conjugation Reaction Characterize->Conjugate Antibody Antibody/Protein Antibody->Conjugate Payload Payload/Ligand Payload->Conjugate Purify3 Purification of Conjugate (e.g., Size Exclusion Chromatography) Conjugate->Purify3 InVitro In Vitro Assays (e.g., Cytotoxicity, Binding) Purify3->InVitro InVivo In Vivo Studies (e.g., PK, Efficacy) InVitro->InVivo

Caption: Workflow for developing and evaluating PEGylated bioconjugates.

This workflow highlights the key stages in creating and testing bioconjugates with varying PEG spacer lengths, from chemical synthesis to biological evaluation.

Conclusion

The length of the PEG spacer is a critical design parameter in the development of sophisticated bioconjugates. It provides a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of ADCs and PROTACs, ultimately impacting their therapeutic window. A thorough understanding of the relationship between PEG chain length and biological performance, supported by robust experimental data and well-defined protocols, is essential for the rational design of the next generation of targeted therapies. By carefully selecting the optimal PEG spacer length, researchers can enhance the stability, delivery, and efficacy of these promising therapeutic modalities.

References

In-depth Technical Safety Guide: Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety considerations for Boc-NH-PEG7-propargyl, a heterobifunctional crosslinker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety data from its constituent moieties: the tert-butyloxycarbonyl (Boc) protecting group, the polyethylene (B3416737) glycol (PEG) linker, and the terminal propargyl group.

Chemical Identity and Overview

This compound is a molecule designed for bioconjugation, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a Boc-protected amine, a flexible seven-unit polyethylene glycol spacer, and a reactive propargyl group for click chemistry.

Identifier Value
CAS Number 2112737-90-1[1][2][3]
Molecular Formula C₂₂H₄₁NO₉[1]
Molecular Weight 463.56 g/mol [1]
Synonyms tert-Butyl (2-(2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate

Hazard Identification and Classification

While a specific hazard classification for this compound is not available, a composite hazard profile can be inferred from its components. The primary concern stems from the propargyl group , which is analogous to propargyl alcohol, a substance with significant toxicity.

Inferred GHS Classification:

Based on the propargyl moiety, the compound should be handled as if it possesses the following hazards, pending specific testing:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 2 or 3

  • Flammable Liquid: Category 3

  • Skin Corrosion/Irritation: Category 1B

  • Serious Eye Damage/Eye Irritation: Category 1

  • Specific Target Organ Toxicity (Single and Repeated Exposure): Potential for respiratory system, liver, and kidney effects.[4][5]

A related compound, Boc-NH-PEG-COOH, is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, the presence of the reactive and toxic propargyl group in this compound necessitates a higher level of caution.

NFPA 704 Diamond (Inferred from Propargyl Alcohol):
Category Rating Description
Health (Blue) 4Can be lethal.[6][7]
Flammability (Red) 3Can be ignited under almost all ambient temperature conditions.[6][7]
Instability (Yellow) 3Capable of detonation or explosive decomposition but requires a strong initiating source or must be heated under confinement.[6][7]
Special (White) -No special hazards indicated.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. The toxicological profile is therefore extrapolated from data on its components.

Propargyl Group (as Propargyl Alcohol):

The propargyl group is the most hazardous component. Propargyl alcohol is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8] It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[8]

Exposure Route Effect
Inhalation Harmful if inhaled. Causes chemical burns to the respiratory tract.[8]
Skin Contact May be fatal if absorbed through the skin. Causes skin burns.[8]
Eye Contact Causes severe eye burns and potential damage.[4]
Ingestion May be fatal if swallowed. Causes severe and permanent damage to the digestive tract.[8]
Polyethylene Glycol (PEG) Linker:

PEGs are generally considered to have low toxicity and are used in numerous pharmaceutical and cosmetic applications.[5][9] However, concerns have been raised regarding potential contamination with ethylene (B1197577) oxide and 1,4-dioxane, which are toxic.[10] PEGs can also enhance the absorption of other substances, which could be a factor when linked to a toxic moiety like the propargyl group.[10]

Boc Protecting Group:

The Boc group itself is not considered highly toxic. The primary safety concern arises during its removal (deprotection), which is typically achieved under acidic conditions. This process generates a tert-butyl cation intermediate, which can lead to the formation of potentially genotoxic impurities through side reactions.[11][12]

Exposure Controls and Personal Protection

Given the high potential toxicity of the propargyl moiety, stringent exposure controls are mandatory.

Parameter Recommendation
Engineering Controls Work should be conducted in a well-ventilated chemical fume hood.[4]
Eye/Face Protection Chemical safety goggles and a face shield are required.[13]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[13]
Respiratory Protection If there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be used.[14]

Occupational Exposure Limits (OELs) for Propargyl Alcohol (as a reference):

Organization Limit
OSHA PEL TWA: 1 ppm[14]
NIOSH REL TWA: 1 ppm[4]
ACGIH TLV TWA: 1 ppm[4]

Experimental Protocols: Safe Handling of a Bifunctional Crosslinker

The following is a general protocol for handling this compound in a laboratory setting. This is a template and must be adapted to specific experimental conditions and institutional safety guidelines.

General Workflow for Handling this compound

G General Handling Workflow A Receiving and Storage B Preparation of Stock Solution A->B In fume hood C Reaction Setup (Bioconjugation) B->C Use calibrated equipment D Quenching and Workup C->D Monitor reaction E Purification D->E Neutralize reactive species F Waste Disposal E->F Collect all waste G PROTAC Mechanism PROTAC PROTAC (containing this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome

References

An In-depth Technical Guide to Boc-NH-PEG7-propargyl for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Boc-NH-PEG7-propargyl is a bifunctional chemical linker of significant interest in the rapidly evolving field of targeted protein degradation. As a crucial component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule facilitates the assembly of these powerful therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its commercial sources, key technical data, and detailed protocols for its application in the development of PROTACs.

Commercial Suppliers and Quantitative Data

For researchers sourcing this compound, several commercial suppliers offer this reagent. The following table summarizes key quantitative data from various vendors to facilitate easy comparison.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
MedchemExpress HY-1408822112737-90-1C₂₂H₄₁NO₉463.56≥97%-20°C (3 years), 4°C (2 years)
ChemScene CS-01154692112737-90-1C₂₂H₄₁NO₉463.56≥97%4°C
Apinnotech APNPEG0003072112737-90-1C₂₂H₄₁NO₉463.6≥95%0-4°C (short term), -20°C (long term)
Immunomart T147572112737-90-1C₂₂H₄₁NO₉463.56Not specified-20°C

Core Applications in Drug Development

This compound is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The polyethylene (B3416737) glycol (PEG) chain in this compound enhances the solubility and cell permeability of the resulting PROTAC, while the terminal propargyl and Boc-protected amine groups provide orthogonal handles for conjugation to the POI and E3 ligase ligands, respectively.[2][3]

The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-functionalized ligand via standard amide bond formation.[5]

Signaling Pathway and Experimental Workflow

The development and evaluation of a PROTAC involves a multi-step process, from synthesis to cellular characterization. The following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with PEG7 linker) PROTAC->Ternary_Complex Binds POI & E3 Ligase Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation Ligand1 POI Ligand (Azide-functionalized) Click_Chemistry Click Chemistry (CuAAC) Ligand1->Click_Chemistry Linker This compound Deprotection Boc Deprotection Linker->Deprotection Ligand2 E3 Ligase Ligand (Carboxylic acid) Amide_Coupling Amide Coupling Ligand2->Amide_Coupling Deprotection->Amide_Coupling Amide_Coupling->Click_Chemistry Purification Purification (HPLC) Click_Chemistry->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Cell_Culture Cell Culture Final_PROTAC->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Protein Degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability Uptake_Assay Cellular Uptake Assay PROTAC_Treatment->Uptake_Assay

Caption: General experimental workflow for PROTAC development.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound and subsequent biological evaluation.

Protocol 1: Two-Step PROTAC Synthesis

This protocol outlines a two-step synthesis involving Boc deprotection followed by amide coupling, and a final click chemistry reaction.

Step 1: Boc Deprotection of this compound

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting crude amine (NH2-PEG7-propargyl) is typically used directly in the next step.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the crude NH2-PEG7-propargyl from Step 1 (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the intermediate product by flash column chromatography.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized intermediate from Step 2 (1.0 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Prepare a fresh solution of sodium ascorbate (B8700270) (e.g., 1 M in water).

  • Prepare a solution of copper(II) sulfate (e.g., 0.5 M in water).

  • To the reaction mixture, add sodium ascorbate (0.2-0.5 equivalents) followed by copper(II) sulfate (0.1-0.2 equivalents).

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product.

  • Purify the final PROTAC compound by preparative high-performance liquid chromatography (HPLC).

  • Characterize the purified PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[1][6]

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Protocol 3: Cellular Uptake Assay

This assay helps to determine the extent to which the PROTAC can penetrate the cell membrane.[7][8]

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the PROTAC at a specific concentration for various time points.

  • After each time point, wash the cells thoroughly with ice-cold PBS to remove any unbound PROTAC.

  • Lyse the cells and collect the lysate.

  • Quantify the intracellular concentration of the PROTAC using a suitable analytical method, such as LC-MS/MS.

The Role of the PEG7 Linker in Ternary Complex Formation

The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[4][9] The PEG7 linker in this compound provides several advantages:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which can be a challenge for these large molecules, and can also enhance cell permeability.[2]

  • Flexibility and Length: The length and flexibility of the PEG7 linker allow the two ends of the PROTAC to adopt an optimal orientation for binding to both the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[9] This flexibility can help to overcome potential steric hindrance and promote favorable protein-protein interactions within the complex.[10]

The following diagram illustrates the role of the flexible PEG7 linker in the formation of the ternary complex.

Ternary_Complex_Formation cluster_Complex Ternary Complex cluster_PROTAC PROTAC POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase POI->E3_Ligase Induced Proximity POI_Ligand POI Ligand POI->POI_Ligand Binding E3_Ligand E3 Ligase Ligand E3_Ligase->E3_Ligand Binding PEG7_Linker Flexible PEG7 Linker POI_Ligand->PEG7_Linker PEG7_Linker->E3_Ligand

Caption: Role of the flexible PEG7 linker in ternary complex formation.

References

Methodological & Application

Application Notes and Protocols for Utilizing Boc-NH-PEG7-propargyl in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of the heterobifunctional linker, Boc-NH-PEG7-propargyl, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for using a polyethylene (B3416737) glycol (PEG)-based linker, detailed experimental protocols for PROTAC synthesis via "click chemistry," and methods for the characterization and evaluation of the final PROTAC molecules.

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The linker is a critical element that significantly influences the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]

PEG linkers, such as this compound, are frequently employed in PROTAC design due to their advantageous properties. The introduction of a PEG chain can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3] Furthermore, the length and flexibility of the PEG linker are crucial for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[2] this compound offers a seven-unit PEG chain, providing a balance of hydrophilicity and a defined spatial separation between the two ligands. It features a Boc-protected amine for covalent attachment to one ligand and a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, for conjugation to the second ligand.[4][5]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValue
Molecular Formula C₂₂H₄₁NO₉
Molecular Weight 463.56 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in DMSO, DMF, DCM, and other common organic solvents
Storage Store at -20°C for long-term stability

PROTAC Synthesis Utilizing this compound: A Representative Protocol

The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential conjugation of the POI and E3 ligase ligands to the linker. The following is a representative two-part protocol. Note: These are generalized procedures, and specific reaction conditions (e.g., solvent, temperature, reaction time) may require optimization based on the specific properties of the POI and E3 ligase ligands.

Part 1: Synthesis of Ligand-Linker Intermediates

This initial phase involves the attachment of one of the ligands (either the POI or E3 ligase ligand) to the Boc-protected amine of the linker, followed by the introduction of an azide (B81097) group to the other ligand.

A. Amide Bond Formation with this compound

This step describes the coupling of a carboxylic acid-functionalized ligand (Ligand-COOH) to the this compound linker.

Materials:

  • Ligand-COOH (e.g., POI ligand or E3 ligase ligand with a carboxylic acid handle)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Protocol:

  • Dissolve the Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected Ligand-PEG7-propargyl intermediate.

B. Introduction of an Azide Moiety to the Second Ligand

This step describes the preparation of the second ligand with an azide handle (Ligand-N₃) for the subsequent click chemistry reaction. This can be achieved through various synthetic routes, for example, by reacting a halogenated or sulfonate-activated ligand with sodium azide.

Part 2: Final PROTAC Assembly via Click Chemistry and Deprotection

This final phase involves the deprotection of the Boc group, followed by the CuAAC reaction to assemble the final PROTAC molecule.

A. Boc Deprotection

Materials:

  • Boc-protected Ligand-PEG7-propargyl intermediate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Protocol:

  • Dissolve the Boc-protected Ligand-PEG7-propargyl intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA, yielding the deprotected Ligand-NH₂-PEG7-propargyl intermediate.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Deprotected Ligand-NH₂-PEG7-propargyl intermediate

  • Azide-functionalized second ligand (Ligand-N₃)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

Protocol:

  • Dissolve the deprotected Ligand-NH₂-PEG7-propargyl intermediate (1.0 eq) and the Ligand-N₃ (1.1 eq) in the chosen solvent system.

  • Add CuSO₄ (0.1 eq) and THPTA or TBTA (0.2 eq) to the reaction mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq) to initiate the reaction.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Characterization and Evaluation of the Synthesized PROTAC

A. Structural Characterization

The identity and purity of the final PROTAC should be confirmed using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the purity of the compound.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

B. Evaluation of PROTAC Efficacy

The biological activity of the synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein.

Western Blotting for Protein Degradation:

This is the most common method to quantify the reduction in the levels of the target protein.

Protocol:

  • Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Determine DC₅₀ and Dₘₐₓ: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).

Illustrative Quantitative Data

As specific experimental data for PROTACs synthesized with this compound is not extensively available in the public domain, the following table provides a representative example of the type of data that would be generated and analyzed. This data is illustrative and based on typical performance of PROTACs with similar PEG linkers.

PROTAC IDTarget ProteinE3 LigaseLinkerDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-X Protein-ACereblon (CRBN)This compound50>90
PROTAC-Y Protein-BVon Hippel-Lindau (VHL)This compound25>95

Visualizing the PROTAC Mechanism and Synthesis Workflow

The following diagrams illustrate the key processes involved in PROTAC action and synthesis.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow Start Start Materials: Ligand-COOH This compound Ligand-N3 Step1 Step 1: Amide Coupling (HATU, DIPEA) Start->Step1 Step3 Step 3: Click Chemistry (CuAAC) (CuSO4, NaAsc) Start->Step3 Intermediate1 Intermediate 1: Boc-Ligand-PEG7-propargyl Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 Intermediate 2: NH2-Ligand-PEG7-propargyl Step2->Intermediate2 Intermediate2->Step3 Crude_PROTAC Crude PROTAC Step3->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Final_PROTAC->Characterization

Caption: General workflow for PROTAC synthesis.

Western_Blot_Workflow cluster_2 Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunodetection Immunodetection (Antibodies) Transfer->Immunodetection Data_Analysis Data Analysis (Densitometry) Immunodetection->Data_Analysis Results Results: DC50 & Dmax Data_Analysis->Results

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Boc-NH-PEG7-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile PEGylated linker is a valuable tool in bioconjugation, medicinal chemistry, and particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][][3][4][5]

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[6][] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[8][9] this compound is a heterobifunctional linker featuring a terminal alkyne for CuAAC and a Boc-protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility, making it an ideal component in the construction of complex biomolecules and therapeutic agents like PROTACs.[10]

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10] The modular nature of PROTACs lends itself to assembly via click chemistry, allowing for the rapid synthesis of compound libraries with varied linkers to optimize degradation activity.[1][]

Key Applications

  • PROTAC Synthesis: The primary application of this compound is in the assembly of PROTACs, connecting a POI-binding ligand to an E3 ligase-binding ligand.[1][][3]

  • Bioconjugation: The PEGylated linker can be used to attach molecules to proteins, peptides, nucleic acids, or other biomolecules for purposes such as labeling, imaging, and targeted delivery.

  • Drug Discovery: The triazole ring formed is not just a linker but can also be a pharmacologically relevant scaffold. CuAAC with this linker facilitates the rapid generation of new chemical entities for screening.[8][9]

  • Materials Science: Modification of surfaces and polymers.

Experimental Protocols

Below are representative protocols for the CuAAC reaction using this compound. The specific conditions may require optimization based on the azide substrate.

Protocol 1: General CuAAC Reaction in an Aqueous/Organic Mixture

This protocol is suitable for a wide range of azide-containing molecules.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand

  • Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1) or DMF/water

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM solution of this compound in DMF or DMSO.

    • Prepare a 10 mM solution of the azide-functionalized molecule in a compatible solvent.

    • Prepare a 100 mM solution of copper(II) sulfate in deionized water.

    • Freshly prepare a 1 M solution of sodium ascorbate in deionized water.

    • Prepare a 50 mM solution of THPTA or TBTA in DMSO or water.

  • Reaction Setup:

    • In a reaction vial, add this compound (1.0 equivalent).

    • Add the azide-functionalized molecule (1.1 equivalents).

    • Add the solvent (e.g., t-BuOH/H₂O 1:1) to achieve a final concentration of approximately 10-50 mM of the limiting reagent.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Initiation of the Reaction:

    • Prepare a premix of the catalyst by combining the copper(II) sulfate solution (0.05 equivalents, 5 mol%) and the ligand solution (0.25 equivalents, 25 mol%).

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution (0.5 equivalents, 50 mol%) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction and Monitoring:

    • Seal the vial and stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography. The polarity of the eluent will depend on the properties of the azide substrate, but a gradient of methanol (B129727) in dichloromethane or ethyl acetate is often effective for PEGylated compounds.[11]

Data Presentation: Representative Reaction Parameters
ParameterValue
Alkyne This compound
Azide Benzyl (B1604629) Azide (Model)
Equivalents of Alkyne 1.0
Equivalents of Azide 1.1
Catalyst CuSO₄·5H₂O (5 mol%)
Reducing Agent Sodium Ascorbate (50 mol%)
Ligand THPTA (25 mol%)
Solvent t-BuOH/H₂O (1:1)
Concentration 20 mM
Temperature Room Temperature
Reaction Time 2 hours
Typical Yield >90%[12]
Characterization Data (Hypothetical for Boc-NH-PEG7-triazolyl-benzyl)
TechniqueExpected Result
¹H NMR Appearance of a singlet peak for the triazole proton around δ 7.5-8.5 ppm. Signals corresponding to the Boc group, PEG chain, and the benzyl group.
¹³C NMR Signals for the two triazole carbons between δ 120-150 ppm.
Mass Spec (ESI-MS) Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated exact mass of the product.

Visualization of Experimental and Logical Workflows

PROTAC Synthesis Workflow using CuAAC

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule where the final assembly step utilizes the CuAAC reaction with a linker like this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly via CuAAC cluster_purification_analysis Purification & Analysis POI_ligand POI Ligand (with Azide) CuAAC CuAAC Reaction (CuSO4, NaAsc, Ligand) POI_ligand->CuAAC E3_ligand_linker This compound E3_ligand_linker->CuAAC Intermediate Boc-Protected PROTAC CuAAC->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_PROTAC Final PROTAC (with free amine) Deprotection->Final_PROTAC E3_ligand_coupling Couple to E3 Ligand Final_PROTAC->E3_ligand_coupling Final_PROTAC_2 Final PROTAC E3_ligand_coupling->Final_PROTAC_2 Purification Purification (e.g., HPLC) Final_PROTAC_2->Purification Characterization Characterization (NMR, MS) Purification->Characterization CuAAC_Components cluster_catalyst Catalytic System Alkyne This compound Product 1,4-Disubstituted Triazole Product Alkyne->Product Azide Azide Substrate Azide->Product CuSO4 Cu(II) Source (CuSO4) CuI Active Catalyst Cu(I) CuSO4->CuI forms NaAsc Reducing Agent (Sodium Ascorbate) NaAsc->CuSO4 reduces CuI->Alkyne activates CuI->Azide Ligand Stabilizing Ligand (THPTA/TBTA) Ligand->CuI stabilizes Product->CuI regenerates

References

Application Notes and Protocols for Protein Labeling with Boc-NH-PEG7-propargyl via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation, enabling the specific and efficient labeling of biomolecules such as proteins. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, facilitates the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne. This application note provides a detailed protocol for the labeling of azide-modified proteins with Boc-NH-PEG7-propargyl, a versatile linker containing a terminal alkyne, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.

The incorporation of a PEG spacer enhances the solubility and reduces the aggregation of the resulting protein conjugate, which is particularly advantageous in biological applications. The Boc-protected amine offers a handle for further functionalization post-labeling, expanding the utility of this linker in various research and drug development applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]

Principle of the Method

The labeling strategy involves a two-step process. First, the protein of interest is functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acids or chemical modification of reactive side chains. Subsequently, the azide-modified protein is conjugated to this compound via a CuAAC reaction. This reaction is catalyzed by a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency.[4][5]

Materials and Reagents

ReagentSupplierCatalog No.
This compoundMedChemExpressHY-140882
Azide-modified Protein--
Copper(II) Sulfate (CuSO4)Sigma-AldrichC1297
Sodium AscorbateSigma-AldrichA4034
THPTASigma-Aldrich762342
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Amicon® Ultra Centrifugal FiltersMilliporeSigmaUFC801024
Pierce™ BCA Protein Assay KitThermo Fisher Scientific23225

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an azide-modified protein with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

1. Preparation of Stock Solutions:

  • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store at -20°C.

  • Copper(II) Sulfate (50 mM): Dissolve copper(II) sulfate pentahydrate in deionized water. Prepare fresh.

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Prepare fresh to avoid oxidation.

  • THPTA (50 mM): Dissolve THPTA in deionized water. Store at -20°C.

2. Labeling Reaction: a. In a microcentrifuge tube, dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. b. Add this compound stock solution to the protein solution to achieve a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein). Gently mix. c. Prepare the catalyst premix in a separate tube by adding the following reagents in order, vortexing briefly after each addition:

  • THPTA stock solution (to a final reaction concentration of 1 mM)
  • Copper(II) Sulfate stock solution (to a final reaction concentration of 1 mM) d. Add the catalyst premix to the protein-linker mixture. e. Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM. f. Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).

3. Purification of the Labeled Protein: a. Following incubation, remove unreacted labeling reagents and byproducts using a desalting column or centrifugal filtration. b. For centrifugal filtration, use an Amicon® Ultra filter unit with a molecular weight cutoff (MWCO) appropriate for the protein of interest. c. Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions. d. Wash the retained labeled protein by adding fresh PBS and repeating the centrifugation step. Repeat this wash step 2-3 times to ensure complete removal of small molecule contaminants. e. Recover the purified, labeled protein in a clean tube.

4. Quantification and Storage: a. Determine the concentration of the purified labeled protein using a standard protein quantification assay, such as the BCA assay. b. Analyze the labeling efficiency using techniques like SDS-PAGE with fluorescence imaging (if a fluorescent azide was used as a control) or mass spectrometry. c. Store the labeled protein at -80°C for long-term storage.

Protocol 2: Quantification of Labeling Efficiency by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming and quantifying protein labeling.

1. Sample Preparation: a. Take an aliquot of the purified labeled protein and the unlabeled control protein. b. Perform in-solution or in-gel tryptic digestion of the proteins to generate peptides.

2. LC-MS/MS Analysis: a. Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

3. Data Analysis: a. Use proteomics software to search the MS/MS data against the protein sequence database. b. Identify peptides modified with the this compound linker by searching for the corresponding mass shift. c. Quantify the labeling efficiency by comparing the peak intensities of the labeled and unlabeled versions of the same peptide.[8]

Data Presentation

Table 1: Representative Reaction Conditions for CuAAC Labeling

ParameterRecommended RangeStarting Condition
Protein Concentration1 - 10 mg/mL2 mg/mL
This compound (molar excess)10 - 100 fold20 fold
Copper(II) Sulfate0.1 - 2 mM1 mM
THPTA0.5 - 5 mM1 mM
Sodium Ascorbate1 - 10 mM5 mM
Reaction Time1 - 16 hours2 hours
Temperature4 - 25 °C25 °C

Table 2: Example Data for Labeling Efficiency Quantification

Peptide SequenceUnlabeled Intensity (Arbitrary Units)Labeled Intensity (Arbitrary Units)Labeling Efficiency (%)
TPEVTCVVVDVSHEDPEVQFK1.2 x 10^68.5 x 10^541.5
YKCKVLLFYT5.8 x 10^54.9 x 10^545.8
KQTALVELVK9.1 x 10^57.2 x 10^544.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein mix Mix Protein and Linker azide_protein->mix linker This compound linker->mix reagents CuSO4, NaAsc, THPTA add_catalyst Add Catalyst Premix reagents->add_catalyst mix->add_catalyst initiate Initiate with NaAsc add_catalyst->initiate incubate Incubate (1-4h, RT) initiate->incubate purify Purify (Desalting/Filtration) incubate->purify quantify Quantify (BCA Assay) purify->quantify analyze Analyze (MS/SDS-PAGE) quantify->analyze store Store (-80°C) analyze->store

Caption: Experimental workflow for protein labeling.

Application in PROTAC Development: Targeting BRD4

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The propargyl group of this compound can be used in a click reaction to conjugate one of the ligands, while the Boc-protected amine can be deprotected to attach the second ligand.

A prominent target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins that plays a critical role in transcriptional regulation and is implicated in various cancers.[9] A PROTAC targeting BRD4 would recruit an E3 ligase to ubiquitinate BRD4, leading to its degradation by the proteasome and subsequent downregulation of target genes like c-Myc.

brd4_signaling_pathway cluster_nucleus Nucleus cluster_protac PROTAC Intervention BRD4 BRD4 pTEFb P-TEFb BRD4->pTEFb recruits Ubiquitination Ubiquitination Ac_Histones Acetylated Histones Ac_Histones->BRD4 binds RNA_Pol_II RNA Pol II pTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNA_Pol_II->Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation Degradation->Transcription inhibits

Caption: PROTAC-mediated degradation of BRD4.

Conclusion

The use of this compound in conjunction with copper-catalyzed click chemistry provides a robust and versatile method for the specific labeling of proteins. The detailed protocols and application examples provided herein serve as a valuable resource for researchers in academic and industrial settings, facilitating the development of novel protein conjugates for a wide range of applications, from basic research to therapeutic development.

References

Application Notes: Bioconjugation of Peptides with Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules like peptides, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include increased half-life, improved solubility, reduced immunogenicity, and enhanced stability against proteolytic degradation.[1][2] This document provides detailed protocols for the bioconjugation of peptides using a specific heterobifunctional linker, Boc-NH-PEG7-propargyl.

This linker features a Boc-protected amine on one terminus and a propargyl group on the other, connected by a 7-unit PEG chain. The propargyl group enables highly efficient and specific conjugation to azide-modified peptides via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5] The Boc protecting group on the amine can be subsequently removed under acidic conditions, providing a free amine for further functionalization if desired. These protocols will guide researchers through the entire workflow, from the click chemistry reaction to the purification and characterization of the final PEGylated peptide.

Core Applications

  • Prolonging Peptide Half-Life: The attachment of the PEG7 linker increases the hydrodynamic radius of the peptide, which can reduce renal clearance and extend its circulation time in vivo.[6]

  • Improving Solubility and Stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and protect them from enzymatic degradation.[1]

  • Site-Specific Modification: The use of click chemistry allows for precise, site-specific PEGylation on peptides that have been modified to contain an azide (B81097) group, ensuring a homogeneous product.[3][7]

  • Platform for Further Conjugation: The terminal amine, revealed after Boc deprotection, can serve as a handle for the attachment of other molecules, such as targeting ligands, imaging agents, or cytotoxic drugs.

Quantitative Data Summary

The following tables present representative data for the purification and characterization of PEGylated peptides. Note that actual results will vary depending on the specific peptide, reaction conditions, and analytical instrumentation.

Table 1: Representative Purification of a PEGylated Peptide by Reverse-Phase HPLC (RP-HPLC)

AnalyteRetention Time (min)Peak Area (%)
Unmodified Peptide15.24.5
Mono-PEGylated Peptide 18.0 92.3
Unreacted PEG-Linker21.52.1
Aggregates/ByproductsVarious1.1

Note: This data is illustrative. RP-HPLC separates molecules based on hydrophobicity. PEGylation typically increases the retention time on C18 columns.[8][9]

Table 2: Representative Purity Assessment by Size-Exclusion Chromatography (SEC-HPLC)

AnalyteRetention Time (min)Peak Area (%)
Aggregates7.51.5
Mono-PEGylated Peptide 9.2 98.1
Unmodified Peptide10.10.4
Free PEG-Linker11.0Not Detected

Note: This data is illustrative. SEC-HPLC separates molecules based on size. PEGylation increases the molecular size, leading to an earlier elution time.[][11]

Table 3: Mass Spectrometry Analysis of a PEGylated Peptide

SpeciesTheoretical Mass (Da)Observed Mass (Da)
Unmodified Peptide2500.02500.2
Boc-NH-PEG7-Peptide Conjugate 2963.6 2963.8
NH2-PEG7-Peptide Conjugate (after deprotection) 2863.6 2863.7

Note: This data is illustrative. Mass spectrometry is essential for confirming the successful conjugation and deprotection steps by verifying the expected molecular weight changes.[1][2][12][13][14] The molecular weight of this compound is approximately 463.56 g/mol .

Experimental Protocols & Visualizations

The overall experimental workflow involves three main stages: the CuAAC "click" reaction, the deprotection of the Boc group, and finally, the purification and characterization of the product.

G cluster_0 Phase 1: Bioconjugation cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Analysis A Azide-Modified Peptide D CuAAC 'Click' Reaction A->D B This compound B->D C Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) C->D E Boc-Protected PEGylated Peptide D->E G Boc Deprotection E->G F Trifluoroacetic Acid (TFA) F->G H Crude Deprotected PEGylated Peptide G->H I Purification (HPLC) H->I J Characterization (Mass Spec) I->J K Final PEGylated Peptide J->K

Caption: Overall workflow for peptide bioconjugation.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the this compound linker to a peptide containing an azide functionality.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product peptide Azide-Peptide mix Mix Reactants & Catalyst in Buffer peptide->mix linker This compound linker->mix copper CuSO4 copper->mix ascorbate (B8700270) Sodium Ascorbate ascorbate->mix ligand THPTA (optional) ligand->mix incubate Incubate at Room Temperature mix->incubate product Boc-PEG7-Peptide Conjugate incubate->product

Caption: CuAAC "Click" Reaction Workflow.

Materials:

  • Azide-modified peptide

  • This compound

  • Copper (II) Sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended for biological samples)

  • Degassed buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Solvent for linker (e.g., DMSO or DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified peptide in degassed buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMSO to a concentration of 10-20 mM.

    • Prepare fresh stock solutions of:

      • 20 mM CuSO4 in water.[15]

      • 100 mM Sodium Ascorbate in water.[15][16]

      • 50 mM THPTA in water (if using).[15]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-peptide solution and the this compound solution. A 1.5 to 5-fold molar excess of the PEG linker over the peptide is typically recommended.

    • If using a ligand, add THPTA to the reaction mixture to a final concentration of 0.50 mM.[15] Mix gently.

    • Add CuSO4 to the mixture to a final concentration of 0.10 mM.[15] Mix gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[15]

    • Vortex the mixture briefly and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for completion.

  • Quenching (Optional):

    • The reaction can be quenched by adding EDTA to chelate the copper catalyst.

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group from the PEGylated peptide using trifluoroacetic acid (TFA).

G start Lyophilized Boc-PEG7-Peptide reaction Add Cocktail to Peptide Incubate at RT (1-2 h) start->reaction reagent Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) reagent->reaction precipitation Precipitate Peptide with Cold Diethyl Ether reaction->precipitation isolation Centrifuge and Collect Pellet precipitation->isolation wash Wash Pellet with Cold Ether isolation->wash product Dry to Obtain NH2-PEG7-Peptide (TFA Salt) wash->product

Caption: Boc Deprotection and Peptide Precipitation.

Materials:

  • Lyophilized Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) (optional, for solution phase)

  • Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS)) to prevent side reactions[17]

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Ensure the starting Boc-PEG7-peptide is dry (lyophilized).

    • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[17] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Deprotection Reaction:

    • Add the cold cleavage cocktail to the lyophilized peptide. Use approximately 100 µL of cocktail per 1-2 mg of peptide.

    • Allow the reaction to proceed at room temperature for 1-2 hours with occasional swirling.[17] The reaction progress can be monitored by LC-MS.

  • Peptide Precipitation and Isolation:

    • After the reaction is complete, precipitate the deprotected peptide by adding the reaction mixture dropwise to a 50-fold excess of cold diethyl ether.

    • A white precipitate should form.

    • Centrifuge the mixture (e.g., at 3000 x g for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual TFA and scavengers.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The final product is typically an amine TFA salt.[18]

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for purifying the final PEGylated peptide using Reverse-Phase HPLC.

Materials:

  • Crude, deprotected PEGylated peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • TFA

  • C18 HPLC column (analytical or preparative)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a small volume of Mobile Phase A or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 10-70% B over 30 minutes.[9] The exact gradient will need to be optimized for the specific peptide.

    • Monitor the elution profile at 220 nm or 280 nm.[8]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the PEGylated peptide.

    • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 4: Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the PEGylated peptide.

Instrumentation:

  • MALDI-TOF or ESI-LC-MS system

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified, lyophilized peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Analysis:

    • For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) on the target plate and acquire the spectrum.

    • For LC-MS, inject the sample into the system coupled with an HPLC as described in Protocol 3.

  • Data Interpretation:

    • Compare the observed molecular weight with the theoretical mass of the starting peptide, the Boc-protected conjugate, and the final deprotected PEGylated peptide.

    • Successful conjugation will result in a mass increase corresponding to the mass of the PEG linker attached.

    • Successful deprotection will result in a mass decrease corresponding to the mass of the Boc group (100.12 Da).

    • The mass spectrum of a PEGylated product may show a distribution of peaks separated by 44 Da, corresponding to the ethylene (B1197577) glycol units, especially with larger, polydisperse PEGs.[6]

References

Application Notes and Protocols: Boc-NH-PEG7-propargyl in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Boc-NH-PEG7-propargyl as a versatile linker in the development of advanced drug delivery systems. The unique properties of this heterobifunctional PEG linker, featuring a Boc-protected amine and a terminal propargyl group, enable precise bioconjugation and the construction of sophisticated drug carriers, including nanoparticles and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker that is functionalized with a tert-butyloxycarbonyl (Boc) protected amine at one end and a propargyl group at the other. The PEG7 chain provides a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the conjugated drug.[1][2] The terminal propargyl group allows for highly efficient and specific conjugation to azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][] The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be used for further functionalization. This dual functionality makes it an invaluable tool in the construction of complex drug delivery systems.

Key Applications
  • PROTAC Development: this compound is widely used as a linker in the synthesis of PROTACs.[1][6][] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker physically separates the two binding moieties of the PROTAC, and its length and composition are critical for the formation of a stable ternary complex and efficient protein degradation.[1]

  • Nanoparticle Functionalization: The propargyl group can be used to attach the PEG linker to the surface of azide-modified nanoparticles, such as liposomes or polymeric micelles, via click chemistry.[8] This PEGylation process can enhance the stability, biocompatibility, and circulation time of the nanoparticles.[9][10] The deprotected amine can then be used to conjugate targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface for active targeting of specific cells or tissues.

  • Bioconjugation: This linker is a versatile tool for the bioconjugation of various molecules, including peptides, proteins, and small molecule drugs, to create novel therapeutic agents with improved properties.[3][11]

Quantitative Data Summary

The following tables provide representative quantitative data for a hypothetical drug delivery system developed using a Boc-NH-PEG-propargyl linker. These values are based on typical results reported for similar PEGylated nanoparticle systems and should be considered as illustrative examples.

Table 1: Physicochemical Characterization of Drug-Loaded Nanoparticles

ParameterValueMethod of Analysis
Drug Loading Efficiency (%) 10 - 15UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (%) > 90Ultracentrifugation / Filtration
Particle Size (nm) 100 - 150Dynamic Light Scattering (DLS)[12]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[12]
Zeta Potential (mV) -10 to -25Laser Doppler Electrophoresis[12]

Table 2: In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%)
15
415
830
1245
2465
4885
72>95

Release conditions: Phosphate-buffered saline (PBS) pH 7.4 at 37°C.

Experimental Protocols

Protocol 1: Synthesis of an Azide-Modified Drug

This protocol provides a general method for introducing an azide (B81097) group into a drug molecule containing a primary amine.

Materials:

  • Drug with a primary amine

  • Azido-acetic acid N-hydroxysuccinimide (NHS) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.2 equivalents) to the solution.

  • In a separate vial, dissolve azido-acetic acid NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the NHS ester solution dropwise to the drug solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the azide-modified drug.

Protocol 2: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethylether (cold)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove excess TFA and DCM.

  • Precipitate the product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the product under vacuum to obtain H2N-PEG7-propargyl as a TFA salt.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation

This protocol details the "click" reaction between the deprotected H2N-PEG7-propargyl and an azide-modified drug.

Materials:

  • H2N-PEG7-propargyl (TFA salt)

  • Azide-modified drug

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of CuSO4 (e.g., 20 mM in deionized water).

  • Prepare a stock solution of sodium ascorbate (e.g., 100 mM in deionized water, freshly prepared).

  • Prepare a stock solution of THPTA (e.g., 50 mM in deionized water).

  • In a reaction vial, dissolve the azide-modified drug (1 equivalent) in PBS.

  • Add H2N-PEG7-propargyl (1.2 equivalents) to the solution.

  • In a separate tube, prepare the copper catalyst solution by mixing the CuSO4 and THPTA stock solutions.

  • Add the copper catalyst solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be in the range of: drug (1-10 mM), CuSO4 (0.1-1 mM), sodium ascorbate (1-5 mM).

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purify the resulting drug-PEG-propargyl conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

Protocol 4: Formulation of Drug-Conjugate Loaded Nanoparticles

This protocol describes a general method for formulating PLGA-PEG nanoparticles encapsulating a drug conjugate using an oil-in-water emulsion-solvent evaporation method.

Materials:

  • Drug-PEG-propargyl conjugate

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Centrifuge

Procedure:

  • Dissolve the drug-PEG-propargyl conjugate and PLGA in DCM to form the oil phase.

  • Add the oil phase dropwise to the aqueous PVA solution while sonicating or homogenizing to form an oil-in-water emulsion.

  • Continue sonication/homogenization for 2-5 minutes.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug conjugate.

  • Resuspend the nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.

Protocol 5: Characterization of Nanoparticles

Particle Size and Zeta Potential:

  • Resuspend the nanoparticles in deionized water or a suitable buffer.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and polydispersity index (PDI).[12]

  • Measure the zeta potential using the same instrument equipped with a zeta potential cell to assess the surface charge of the nanoparticles.[12]

Drug Loading and Encapsulation Efficiency:

  • Lyophilize a known amount of the nanoparticle formulation.

  • Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug conjugate.

  • Quantify the amount of drug conjugate using a validated analytical method such as UV-Vis spectroscopy or HPLC.

  • Calculate the Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE) using the following formulas:

    • DLE (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Visualizations

PROTAC_Mechanism PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex PROTAC->TernaryComplex Binds to TargetProtein Target Protein of Interest TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Polyubiquitination Polyubiquitination TernaryComplex->Polyubiquitination Recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Adds Proteasome 26S Proteasome Polyubiquitination->Proteasome Targets for Degradation Degradation of Target Protein Proteasome->Degradation Leads to

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Experimental_Workflow start Start synthesis Synthesis of Azide-Modified Drug start->synthesis deprotection Deprotection of This compound start->deprotection conjugation CuAAC 'Click' Conjugation synthesis->conjugation deprotection->conjugation formulation Nanoparticle Formulation conjugation->formulation characterization Physicochemical Characterization formulation->characterization release_study In Vitro Drug Release Study formulation->release_study end End characterization->end release_study->end

Caption: Experimental workflow for developing a drug delivery system.

References

Surface Modification of Nanoparticles with PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanomedicines. PEGylation confers a "stealth" characteristic to nanoparticles, enabling them to evade the mononuclear phagocyte system (MPS), prolonging their systemic circulation time, and improving their accumulation at target sites through the enhanced permeability and retention (EPR) effect. This document provides detailed application notes and protocols for the PEGylation of various nanoparticle platforms, along with quantitative data on the effects of PEGylation and visualizations of key biological interactions.

Key Benefits of Nanoparticle PEGylation:

  • Prolonged Systemic Circulation: PEGylation creates a hydrophilic barrier on the nanoparticle surface, which reduces opsonization (the process of marking particles for phagocytosis) by blood proteins, thereby decreasing clearance by the MPS.[1] This leads to a significantly longer circulation half-life.

  • Reduced Immunogenicity: The "stealth" PEG layer can mask the nanoparticle surface from recognition by the immune system, reducing the likelihood of an immune response.

  • Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological fluids, enhancing their colloidal stability.[2]

  • Enhanced Tumor Accumulation: By extending circulation time, PEGylated nanoparticles have a greater opportunity to accumulate in tumor tissues via the EPR effect, which is characterized by leaky vasculature and poor lymphatic drainage.

  • Increased Solubility: For hydrophobic drugs encapsulated within nanoparticles, PEGylation can improve the overall solubility of the formulation in aqueous environments.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of PEGylation on various nanoparticle properties, compiled from multiple studies.

Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential

Nanoparticle TypeCore Size (nm)PEG MW (kDa)Hydrodynamic Diameter (nm) - Before PEGylationHydrodynamic Diameter (nm) - After PEGylationZeta Potential (mV) - Before PEGylationZeta Potential (mV) - After PEGylationReference(s)
Gold Nanoparticles152.1~20Not Specified-35Not Specified
Gold Nanoparticles1551.4~20~105-35~ -1[4]
PLGA NanoparticlesNot Specified5Not Specified114-26.2-2.8[5]
PLGA-PEGNot SpecifiedNot Specified112Not SpecifiedNot Specified-22.20[6]
PLGA-PEGNot SpecifiedNot Specified348Not SpecifiedNot Specified-12.40[6]
PLGA-PEGNot SpecifiedNot Specified576Not SpecifiedNot Specified-9.50[6]
Iron Oxide Nanoparticles142Not Specified26Not SpecifiedNot Specified
Iron Oxide Nanoparticles145Not Specified34Not SpecifiedNot Specified
Iron Oxide Nanoparticles225Not Specified81Not SpecifiedNot Specified

Table 2: Effect of PEG Molecular Weight and Density on Nanoparticle Circulation Half-Life and Biodistribution

Nanoparticle TypePEG MW (kDa)PEG DensityCirculation Half-life (t½)Liver Accumulation (%ID)Spleen Accumulation (%ID)Reference(s)
PCL Nanoparticles (80 nm)529%Increased 1.5-fold vs. non-PEGylated40% at 2h3-6%[1]
PCL Nanoparticles (200 nm)529%Shorter than 80 nm74.5% at 2hHigher than 80 nm[1]
Chitosan Nanoparticles0.754.1%Increased vs. non-PEGylatedDecreased vs. non-PEGylatedDecreased vs. non-PEGylated[7]
Chitosan Nanoparticles28.5%Further increasedFurther decreasedFurther decreased[7]
Chitosan Nanoparticles518.2%Longest t½Lowest accumulationLowest accumulation[7]
Gold NanoparticlesNot SpecifiedNot Specified57.0 h (elimination)HighHigh
Iron Oxide Nanoparticles (14 nm)2Not SpecifiedShorter than 5 kDa PEGHighNot Specified
Iron Oxide Nanoparticles (14 nm)5Not Specified24 minHighNot Specified
Iron Oxide Nanoparticles (22 nm)5Not Specified27 minHighNot Specified

Table 3: Effect of PEGylation on Cellular Uptake

Nanoparticle TypeCell LinePEG MW (kDa)Uptake vs. Non-PEGylatedObservationReference(s)
PLGA4T1 (Breast Cancer)5 (15% PEG)Significantly HigherSmallest particle size and lowest zeta potential correlated with highest uptake.[5]
Gold NanoparticlesC17.2, HUVEC, PC12Not SpecifiedReducedPEGylation significantly reduces NP uptake.[8]
Gold Nanoparticles (4 nm)MDA-MB-231 (Breast Cancer)1Higher than non-PEGylatedPEGylation did not always decrease uptake, and was dependent on other surface modifications (aptamers).[9]
Gold Nanoparticles (10 nm)MDA-MB-231 (Breast Cancer)2Higher than non-PEGylatedComplex relationship between PEG MW and uptake.[9]
Gold Nanoparticles (4 nm)RAW 264.7 (Macrophages)5Lower than non-PEGylatedLonger PEG chains led to lower uptake by macrophages.[9]
Chitosan NanoparticlesJ774A.1 (Macrophages)0.75 - 5ReducedIncreasing PEG MW and density led to reduced macrophage uptake.[7]

Experimental Protocols

Protocol 1: PEGylation of Gold Nanoparticles (AuNPs) with Thiolated PEG

This protocol describes the surface modification of pre-synthesized citrate-capped AuNPs with thiol-terminated PEG (PEG-SH). The strong affinity of the thiol group for gold drives the ligand exchange process.

Materials:

  • Citrate-capped AuNP suspension (e.g., 15 nm)

  • mPEG-SH (methoxy-PEG-thiol) of desired molecular weight (e.g., 2 kDa, 5 kDa, 10 kDa)

  • Nuclease-free water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare PEG-SH Solution: Dissolve mPEG-SH in nuclease-free water to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Incubation: In a microcentrifuge tube, add the AuNP suspension. To this, add the mPEG-SH solution. A common molar ratio of PEG-SH to AuNPs is in excess to ensure complete surface coverage. For example, a 1:5 molar ratio of PEG to particle surface area can be used.[10] Incubate the mixture at room temperature for at least 12 hours with gentle stirring or overnight at 4°C to facilitate the ligand exchange.[10][11]

  • Purification: Centrifuge the PEGylated AuNP suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 18,000 x g for 15-30 minutes).[10]

  • Washing: Carefully remove the supernatant containing excess, unbound PEG-SH. Resuspend the pellet in fresh PBS. Repeat the centrifugation and washing step at least two more times to ensure the removal of all unbound PEG.

  • Final Resuspension: After the final wash, resuspend the pellet of PEGylated AuNPs in the desired buffer (e.g., PBS) for storage and downstream applications.

  • Characterization: Characterize the PEGylated AuNPs for size and zeta potential using Dynamic Light Scattering (DLS). A successful PEGylation is indicated by an increase in hydrodynamic diameter and a shift in zeta potential towards neutral.[4]

Protocol 2: Preparation of PEGylated Liposomes by the Post-Insertion Method

This method involves the transfer of PEG-lipid conjugates from micelles into a pre-formed liposome (B1194612) bilayer.

Materials:

  • Pre-formed liposomes (e.g., composed of DSPC/Cholesterol)

  • DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]) of desired molecular weight (e.g., 2000 Da)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Prepare Pre-formed Liposomes:

    • Dissolve the lipids (e.g., DSPC and cholesterol) in a suitable organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the solvent using a rotary evaporator or a gentle stream of nitrogen.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing above the lipid phase transition temperature (Tc). This will form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication followed by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Prepare PEG-Lipid Micelles: Dissolve the DSPE-PEG in PBS at a concentration above its critical micelle concentration (CMC) to form micelles.

  • Post-Insertion Incubation:

    • Add the DSPE-PEG micelle solution to the pre-formed liposome suspension. The amount of DSPE-PEG to add will determine the final PEG density on the liposome surface.

    • Incubate the mixture at a temperature above the Tc of the liposomal lipids (e.g., 60°C) for a defined period (e.g., 30 minutes to 1 hour).[12] This facilitates the transfer of the PEG-lipid from the micelles into the liposome bilayer.

  • Purification: Remove unincorporated PEG-lipid micelles by a suitable method such as dialysis or size exclusion chromatography.

  • Characterization: Analyze the size and zeta potential of the PEGylated liposomes using DLS.

Protocol 3: Preparation of PEGylated PLGA Nanoparticles by Emulsion-Solvent Evaporation

This is a common method for preparing biodegradable polymeric nanoparticles.

Materials:

  • PLGA-PEG block copolymer

  • Drug to be encapsulated (optional)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 1-5% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve the PLGA-PEG copolymer (and the drug, if applicable) in the organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare the PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously. Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The sonication/homogenization time and power will influence the final nanoparticle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and any unencapsulated drug. Repeat the centrifugation and washing steps three times.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be lyophilized, often with a cryoprotectant (e.g., trehalose).

  • Characterization: Resuspend the nanoparticles in a suitable buffer and analyze their size, polydispersity index (PDI), and zeta potential using DLS.

Visualizations

Evading the Mononuclear Phagocyte System (MPS)

The following diagram illustrates how PEGylation helps nanoparticles evade uptake by the MPS. Non-PEGylated nanoparticles are readily opsonized by plasma proteins, leading to their recognition and clearance by phagocytic cells, primarily in the liver and spleen. The dense, hydrophilic PEG layer sterically hinders protein adsorption, thus preventing opsonization and subsequent phagocytosis.

Evading_MPS cluster_0 Non-PEGylated Nanoparticle Fate cluster_1 PEGylated Nanoparticle Fate Nanoparticle NP Opsonized_NP Opsonized NP Nanoparticle->Opsonized_NP Opsonization Opsonins Opsonins (e.g., IgG, C3b) Opsonins->Opsonized_NP Macrophage Macrophage Opsonized_NP->Macrophage Receptor Recognition (FcR, CR) Phagocytosis Phagocytosis Macrophage->Phagocytosis Clearance Clearance (Liver, Spleen) Phagocytosis->Clearance PEG_Nanoparticle PEG-NP Reduced_Opsonization Reduced Opsonization PEG_Nanoparticle->Reduced_Opsonization Prolonged_Circulation Prolonged Circulation Reduced_Opsonization->Prolonged_Circulation EPR_Effect EPR Effect (Tumor Accumulation) Prolonged_Circulation->EPR_Effect

Caption: Mechanism of PEGylated nanoparticles evading the MPS.

General Workflow for PEGylated Nanoparticle Development

This workflow outlines the key steps involved in the development and characterization of PEGylated nanoparticles for drug delivery applications.

Workflow NP_Synthesis 1. Nanoparticle Synthesis (e.g., AuNP, Liposome, PLGA) PEGylation 2. Surface PEGylation (e.g., Thiol chemistry, Post-insertion) NP_Synthesis->PEGylation Purification 3. Purification and Washing (Centrifugation, Dialysis) PEGylation->Purification Physicochemical_Char 4. Physicochemical Characterization - Size and PDI (DLS) - Zeta Potential - Morphology (TEM/SEM) - PEG Density Quantification Purification->Physicochemical_Char Drug_Loading 5. Drug Loading (Optional) - Encapsulation Efficiency - Loading Capacity Physicochemical_Char->Drug_Loading In_Vitro_Eval 6. In Vitro Evaluation - Stability in Biological Media - Drug Release Kinetics - Cellular Uptake - Cytotoxicity Drug_Loading->In_Vitro_Eval In_Vivo_Eval 7. In Vivo Evaluation - Pharmacokinetics - Biodistribution - Therapeutic Efficacy - Toxicological Assessment In_Vitro_Eval->In_Vivo_Eval Data_Analysis 8. Data Analysis and Optimization In_Vivo_Eval->Data_Analysis

Caption: Workflow for PEGylated nanoparticle development.

Conclusion

The surface modification of nanoparticles with PEG linkers is a cornerstone of modern nanomedicine, offering significant advantages in overcoming biological barriers and improving therapeutic outcomes. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working in this field. Careful consideration of nanoparticle type, PEG linker length and density, and the specific application is crucial for the successful design and implementation of effective PEGylated nanocarrier systems.

References

Application Notes and Protocols for Boc Deprotection of PEGylated Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient deprotection of the tert-butoxycarbonyl (Boc) group from polyethylene (B3416737) glycol (PEG)ylated amines. The Boc protecting group is widely used in bioconjugation and drug development to temporarily block amine functionalities.[1][2] Its removal is a critical step to enable subsequent conjugation or to restore the amine's biological activity. The protocols herein focus on acidic cleavage of the Boc group, a common and effective method.[1][3]

Introduction

PEGylation is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains often involves the use of amine-reactive linkers. To control the selectivity of conjugation, especially in molecules with multiple amine groups, protection strategies are employed. The Boc group is a popular choice for amine protection due to its stability under various conditions and its susceptibility to removal under mild acidic conditions.[1][3]

This document outlines the most common acidic conditions for Boc deprotection of PEGylated amines, potential challenges, and detailed experimental protocols.

Challenges in Boc Deprotection of PEGylated Amines

The deprotection of Boc-protected PEGylated amines can sometimes be challenging due to the properties of the PEG chain:

  • Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, potentially slowing down the reaction rate.[4]

  • Solubility: The choice of solvent is crucial to ensure that both the PEGylated conjugate and the acidic reagent are well-solvated to facilitate the reaction. Dichloromethane (DCM) is a commonly used solvent for this purpose.[1][4]

Quantitative Data Summary

The following tables summarize common reaction conditions for the Boc deprotection of PEGylated amines using trifluoroacetic acid (TFA) and hydrochloric acid (HCl). These conditions can serve as a starting point for optimization.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temperature[1][4][5]
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)1 - 16 hoursRoom Temperature[4][6]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

Reagent SystemTypical Reaction TimePurity of Deprotected Product (HPLC)Reference
50% TFA in DCM5 minutes~78% (incomplete deprotection)[7]
50% TFA in DCM60 minutes>95%[7][8]
4M HCl in Dioxane5 minutes~80% (incomplete deprotection)[7][8]
4M HCl in Dioxane60 minutes>95%[7][8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the removal of a Boc protecting group from a PEGylated amine using TFA.

Materials:

  • Boc-protected PEGylated amine

  • Anhydrous Dichloromethane (DCM)[1][4]

  • Trifluoroacetic Acid (TFA)[1][4]

  • Toluene (optional, for removal of residual TFA)[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)[4]

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[4]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the cooled solution to the desired final concentration (typically 20-50% v/v).[1][4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.[8]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR.[4] On TLC, the deprotected amine will have a lower Rf value than the Boc-protected starting material. In ¹H NMR, the disappearance of the singlet at ~1.4 ppm corresponding to the tert-butyl protons of the Boc group indicates the completion of the reaction.[4]

  • Work-up (Method A: Evaporation):

    • Upon completion of the reaction, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4]

    • To remove residual TFA, co-evaporate the residue with toluene.[4] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Work-up (Method B: Aqueous Wash):

    • If the free amine is required, carefully neutralize the reaction mixture by adding it to a chilled, saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEGylated amine.[4]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol offers an alternative to TFA for Boc deprotection.

Materials:

  • Boc-protected PEGylated amine

  • 4M HCl in 1,4-Dioxane[4][6]

  • Anhydrous 1,4-Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated amine in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add 4M HCl in 1,4-dioxane to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR as described in Protocol 1.[4]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-PEG Protonated_Boc_Amine Boc(H+)-NH-PEG Boc_Amine->Protonated_Boc_Amine + H+ (from TFA or HCl) Carbamic_Acid HOOC-NH-PEG Protonated_Boc_Amine->Carbamic_Acid Loss of tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Deprotected_Amine_Salt H3N+-PEG (X-) Carbamic_Acid->Deprotected_Amine_Salt Decarboxylation CO2 CO2 Deprotected_Amine H2N-PEG Deprotected_Amine_Salt->Deprotected_Amine Neutralization (e.g., NaHCO3) Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H+

Caption: Boc deprotection mechanism under acidic conditions.

Experimental_Workflow Start Start: Boc-Protected PEGylated Amine Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acid Add TFA or HCl/Dioxane Cool->Add_Acid React Stir at 0°C to RT Add_Acid->React Monitor Monitor Reaction (TLC, LC-MS, NMR) React->Monitor Workup Work-up Monitor->Workup Evaporation Evaporation of Solvent and Acid Workup->Evaporation Direct use of salt Aqueous_Wash Aqueous Wash and Extraction Workup->Aqueous_Wash Free amine needed End_Salt End: Deprotected Amine Salt Evaporation->End_Salt End_Free_Amine End: Deprotected Free Amine Aqueous_Wash->End_Free_Amine

Caption: Experimental workflow for Boc deprotection.

References

Functionalization of Biomolecules with Alkyne Groups: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific modification of biomolecules is a powerful tool in chemical biology, drug development, and diagnostics. The introduction of a small, bioorthogonal alkyne handle onto proteins, nucleic acids, and carbohydrates opens up a vast array of possibilities for subsequent conjugation with reporter molecules, therapeutic agents, or other biomolecules. This is most commonly achieved through the highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are characterized by their high yields, selectivity, and compatibility with aqueous environments, making them ideal for biological applications.[3][4]

This document provides detailed application notes and experimental protocols for the functionalization of various biomolecules with alkyne groups and their subsequent modification via click chemistry.

Methods for Alkyne Functionalization of Biomolecules

The strategy for introducing an alkyne group depends on the type of biomolecule.

Proteins:

  • Metabolic Labeling: Non-canonical amino acids containing alkyne groups, such as L-homopropargylglycine (HPG), can be metabolically incorporated into newly synthesized proteins by replacing methionine.[2] This method allows for the labeling of proteins in living cells.

  • Chemical Labeling: Reactive esters or other electrophilic reagents containing an alkyne moiety can be used to modify specific amino acid residues, such as lysines or cysteines, on purified proteins.[5]

Nucleic Acids:

  • Chemical Synthesis: Alkyne-modified phosphoramidites can be incorporated into oligonucleotides during standard solid-phase synthesis.[3]

  • Enzymatic Incorporation: Polymerases can incorporate alkyne-modified nucleoside triphosphates into DNA or RNA strands during in vitro transcription or PCR.[6][7]

Carbohydrates:

  • Metabolic Labeling: Cells can be cultured with alkyne-modified monosaccharide analogs, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) or alkynyl-fucose, which are incorporated into glycans through the cell's natural biosynthetic pathways.[8][9][10]

Quantitative Data on Alkyne Functionalization and Click Chemistry

The efficiency of alkyne incorporation and subsequent click chemistry reactions can vary depending on the biomolecule, the method used, and the reaction conditions. The following tables summarize available quantitative data to aid in experimental design.

Table 1: Comparison of CuAAC and SPAAC Reaction Kinetics

ReactionBiomolecule ContextReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
SPAACProtein LabelingRhodopsin with azF and Alexa488-DIBO62 ± 12[11]
iEDDA with BCNNucleic Acid LabelingTetrazine-modified DNA and BCN1 - 10³[12]
CuAACGeneralPhenylacetylene and Benzylazide in ILsHigh conversion in < 5 min[13]
SPAACGeneralGeneral comparison to CuAAC~100-fold slower than CuAAC[14]
iEDDAGeneralTetrazines and strained alkynes/alkenes1 - 10⁶[14]

Table 2: Labeling Efficiency and Yields

BiomoleculeLabeling MethodClick ReactionLabeling Efficiency/YieldReference(s)
Proteins (O-GlcNAc)Metabolic labeling with Ac4GlcNAzCuAACIdentified 229 putative O-GlcNAc modified proteins[8]
Proteins (O-GlcNAc)Metabolic labeling with Ac4GlcNAzSPAACIdentified 188 putative O-GlcNAc modified proteins[8]
DNATetrazine-modified DNAiEDDA with BCN35-40% labeling yields[12]
DNATriazine-modified DNAiEDDA with BCN>80% labeling yields[12]
PeptidesSolid-phase synthesis with alkyne amino acidCuAAC>98% for 2 out of 5 compounds; >98% for all 5 with optimization[15]
RNATwin ribozyme-catalyzed labelingN/AUp to 53% yield for a 145-mer RNA[16]
GlycansMetabolic labeling with Ac4GalNAz in CHO cellsStaudinger Ligation30-fold higher fluorescence than background[17]

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with Alkyne-Containing Amino Acids

This protocol describes the metabolic incorporation of L-homopropargylglycine (HPG) into proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • L-homopropargylglycine (HPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Culture mammalian cells to ~70-80% confluency in complete medium.

  • Aspirate the complete medium and wash the cells twice with warm PBS.

  • Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Add HPG to the methionine-free medium to a final concentration of 50 µM.

  • Incubate the cells for 4-16 hours to allow for HPG incorporation into newly synthesized proteins.

  • Aspirate the labeling medium and wash the cells twice with cold PBS.

  • Lyse the cells using cell lysis buffer containing protease inhibitors.

  • Collect the cell lysate and clarify by centrifugation.

  • The alkyne-labeled proteome in the supernatant is now ready for downstream analysis or click chemistry conjugation.

Protocol 2: Alkyne-Labeling of DNA via PCR

This protocol describes the incorporation of an alkyne-modified dUTP into a DNA amplicon during a standard PCR reaction.

Materials:

  • DNA template

  • Forward and reverse primers

  • PCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • 5-ethynyl-2'-deoxyuridine triphosphate (EdU-TP)

  • Nuclease-free water

  • PCR purification kit

Procedure:

  • Set up a standard 50 µL PCR reaction.

  • In place of a portion of the dTTP, add EdU-TP. A 1:3 ratio of EdU-TP to dTTP is a good starting point.

  • Perform the PCR according to the polymerase manufacturer's instructions.

  • After the PCR is complete, purify the alkyne-labeled PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.

  • The purified alkyne-labeled DNA is ready for click chemistry conjugation.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Labeled Biomolecule

This protocol provides a general procedure for conjugating an azide-containing molecule (e.g., a fluorescent dye) to an alkyne-labeled biomolecule.

Materials:

  • Alkyne-labeled biomolecule (protein, DNA, etc.) in a suitable buffer (e.g., PBS)

  • Azide-containing cargo molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Purification supplies (e.g., dialysis, size-exclusion chromatography, or precipitation reagents)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-labeled biomolecule with the azide-containing cargo. A 5- to 10-fold molar excess of the azide (B81097) cargo is typically used.

  • Add THPTA to the reaction mixture to a final concentration of 5 mM.

  • Add CuSO₄ to a final concentration of 1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 20 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if needed.

  • Purify the conjugated biomolecule to remove excess reagents. For proteins, dialysis or size-exclusion chromatography is recommended.[5] For DNA, ethanol (B145695) precipitation can be used.[18][19]

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a Labeled Biomolecule

This protocol provides a general procedure for conjugating an azide-containing molecule to a biomolecule labeled with a strained alkyne (e.g., DBCO).

Materials:

  • Strained alkyne-labeled biomolecule (e.g., DBCO-labeled protein) in a suitable buffer (e.g., PBS)

  • Azide-containing cargo molecule

  • Purification supplies

Procedure:

  • Combine the strained alkyne-labeled biomolecule with the azide-containing cargo in a microcentrifuge tube. A 2- to 5-fold molar excess of the azide is typically sufficient.

  • Incubate the reaction at room temperature for 1-12 hours, or at 4°C for 12-24 hours. Reaction times may vary depending on the specific strained alkyne and azide pair.[1]

  • Purify the conjugated biomolecule using an appropriate method to remove the unreacted azide cargo.

Visualizations

G Overall Workflow for Biomolecule Functionalization with Alkyne Groups cluster_0 Biomolecule Source cluster_1 Alkyne Functionalization cluster_2 Click Chemistry Conjugation cluster_3 Applications Protein Protein MetabolicLabeling Metabolic Labeling (e.g., HPG, Alkyne Sugars) Protein->MetabolicLabeling ChemicalModification Chemical Modification (e.g., NHS Esters, Phosphoramidites) Protein->ChemicalModification NucleicAcid Nucleic Acid NucleicAcid->ChemicalModification EnzymaticIncorporation Enzymatic Incorporation (e.g., PCR with EdU-TP) NucleicAcid->EnzymaticIncorporation Carbohydrate Carbohydrate Carbohydrate->MetabolicLabeling CuAAC CuAAC (Copper-Catalyzed) MetabolicLabeling->CuAAC SPAAC SPAAC (Strain-Promoted) MetabolicLabeling->SPAAC ChemicalModification->CuAAC ChemicalModification->SPAAC EnzymaticIncorporation->CuAAC EnzymaticIncorporation->SPAAC Imaging Fluorescence Imaging CuAAC->Imaging DrugDelivery Drug Delivery CuAAC->DrugDelivery Proteomics Proteomics CuAAC->Proteomics Diagnostics Diagnostics CuAAC->Diagnostics SPAAC->Imaging SPAAC->DrugDelivery SPAAC->Proteomics SPAAC->Diagnostics

Caption: General workflow for biomolecule functionalization with alkyne groups and subsequent applications.

CuAAC_Pathway Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway reagents Alkyne-Biomolecule + Azide-Cargo cycloaddition [3+2] Cycloaddition reagents->cycloaddition catalyst_precursors Cu(II)SO₄ + Sodium Ascorbate active_catalyst Cu(I) Catalyst catalyst_precursors->active_catalyst Reduction active_catalyst->cycloaddition Catalysis product Triazole-Linked Bioconjugate cycloaddition->product

Caption: Simplified reaction pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Pathway Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway reagents Strained Alkyne-Biomolecule (e.g., DBCO) + Azide-Cargo cycloaddition [3+2] Cycloaddition (Metal-Free) reagents->cycloaddition product Triazole-Linked Bioconjugate cycloaddition->product strain_release Ring Strain Release cycloaddition->strain_release Driving Force

Caption: Simplified reaction pathway for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols for Boc-NH-PEG7-propargyl in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Boc-NH-PEG7-propargyl

This compound is a heterobifunctional linker designed for the sophisticated assembly of targeted drug delivery systems. This linker features three key components:

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected primary amine. This group remains inert during initial conjugation steps and can be deprotected under mild acidic conditions to reveal a reactive amine for subsequent modification.

  • Heptaethylene Glycol (PEG7) Spacer: A hydrophilic polyethylene (B3416737) glycol chain that enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate. The PEG spacer can reduce immunogenicity and prolong circulation time in vivo.[1][2]

  • Terminal Propargyl Group: An alkyne functional group that serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3] This allows for the stable and specific conjugation to molecules containing an azide (B81097) group.

This unique combination of functionalities makes this compound a versatile tool for constructing complex drug delivery vehicles, including antibody-drug conjugates (ADCs), targeted nanoparticles, and PROTACs.

Key Applications in Targeted Drug Delivery
  • Sequential Conjugation: The orthogonal nature of the Boc-protected amine and the propargyl group allows for a step-wise construction of drug delivery systems. For instance, a targeting ligand can be attached to a nanoparticle core, followed by the deprotection of the Boc group on the linker to attach a therapeutic agent or an imaging molecule.

  • "Click" Conjugation of Payloads: The propargyl group enables the use of click chemistry to attach azide-modified drugs, prodrugs, or imaging agents.[3] This reaction is known for its high yield, specificity, and biocompatibility, proceeding under mild conditions that are amenable to sensitive biological molecules.[4]

  • Development of Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic payloads to antibodies. The PEG linker can improve the solubility and stability of the ADC, while the click chemistry allows for precise control over the drug-to-antibody ratio (DAR).[]

  • Surface Modification of Nanoparticles: This linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) to attach targeting moieties. The PEG chain helps to create a "stealth" layer, reducing clearance by the mononuclear phagocyte system and prolonging circulation time.[6]

II. Quantitative Data Summary

The following tables summarize typical quantitative data for PEGylated nanoparticle-based drug delivery systems. The specific values for a system using this compound would need to be determined empirically.

ParameterTypical RangeNotes
Nanoparticle Characterization
Particle Size (diameter)100 - 200 nmSize influences biodistribution and tumor accumulation.
Polydispersity Index (PDI)< 0.2A lower PDI indicates a more uniform particle size distribution.
Zeta Potential-30 mV to +30 mVSurface charge affects stability and interaction with biological membranes.
Drug Loading and Release
Drug Loading Content (DLC)1 - 10% (w/w)The weight percentage of the drug relative to the total weight of the nanoparticle.
Encapsulation Efficiency (EE)> 80%The percentage of the initial drug that is successfully encapsulated in the nanoparticles.
In Vitro Drug Release (at pH 5.5)60 - 80% over 48hSimulates the acidic tumor microenvironment, showing triggered release.
In Vitro Drug Release (at pH 7.4)10 - 20% over 48hSimulates physiological pH, indicating stability in circulation.
In Vitro Efficacy
IC50 (Targeted Nanoparticles)Varies (nM range)The concentration of the drug-loaded nanoparticles that inhibits 50% of cell growth in target cells.
IC50 (Non-Targeted Nanoparticles)Higher than targetedDemonstrates the specificity of the targeting ligand.
IC50 (Free Drug)VariesProvides a baseline for comparison of efficacy.

III. Experimental Protocols

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the amine terminus of this compound after its initial conjugation.

Materials:

  • Boc-protected PEGylated compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For a basic work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine-PEGylated compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the PEG linker and an azide-functionalized molecule (e.g., a drug or targeting ligand).

Materials:

  • Propargyl-functionalized molecule (e.g., deprotected NH2-PEG7-propargyl conjugate) (1 equivalent)

  • Azide-functionalized molecule (1.1 - 1.5 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.01 - 0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.1 - 1.0 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, 0.01 - 0.1 equivalents)

  • Reaction solvent (e.g., DMF, DMSO, or a mixture with water)

  • Nitrogen or Argon gas source

  • Reaction vessel

Procedure:

  • Prepare stock solutions of all reagents in the chosen reaction solvent.

  • In a reaction vessel, add the propargyl-functionalized molecule.

  • Add the azide-functionalized molecule.

  • If using a ligand, add the TBTA stock solution.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the CuSO₄ stock solution, followed by the freshly prepared sodium ascorbate stock solution.

  • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., size exclusion chromatography or reversed-phase HPLC) to remove the copper catalyst and unreacted starting materials.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the final targeted drug delivery system against cancer cells.

Materials:

  • Targeted drug-loaded nanoparticles

  • Non-targeted control nanoparticles

  • Free drug

  • Target cancer cell line and control cell line

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

IV. Visualizations

G cluster_workflow Synthesis Workflow start This compound step1 Conjugate to Targeting Ligand start->step1 intermediate1 Ligand-PEG7-NH-Boc step1->intermediate1 step2 Boc Deprotection (TFA) intermediate1->step2 intermediate2 Ligand-PEG7-NH2 step2->intermediate2 step3 Click Chemistry (CuAAC) with Azide-Drug intermediate2->step3 final_product Targeted Drug Conjugate step3->final_product

Caption: Experimental workflow for synthesizing a targeted drug conjugate.

G cluster_pathway Targeted Drug Delivery Pathway drug_conjugate Targeted Drug Conjugate (e.g., Nanoparticle) circulation Systemic Circulation drug_conjugate->circulation tumor_vasculature Leaky Tumor Vasculature (EPR Effect) circulation->tumor_vasculature receptor Overexpressed Receptor tumor_vasculature->receptor Targeting Ligand Binding tumor_cell Tumor Cell endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome (Low pH) endocytosis->endosome drug_release Drug Release endosome->drug_release pH-sensitive cleavage therapeutic_effect Therapeutic Effect (e.g., Apoptosis) drug_release->therapeutic_effect G linker This compound Boc-Amine (Protected) PEG7 Spacer Propargyl (Alkyne) boc Sequential Conjugation linker:f0->boc peg Improved Pharmacokinetics linker:f1->peg propargyl Click Chemistry (Bioorthogonal) linker:f2->propargyl

References

The Versatility of Heterobifunctional PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools in modern research, particularly in the fields of drug development, diagnostics, and materials science. Their unique architecture, featuring two distinct reactive functional groups at either end of a flexible PEG spacer, allows for the precise and efficient conjugation of diverse molecular entities. This capability has paved the way for the creation of sophisticated bioconjugates with enhanced therapeutic efficacy, improved stability, and targeted delivery. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the various applications of these versatile molecules.

Core Applications of Heterobifunctional PEG Linkers

The dual reactivity of heterobifunctional PEG linkers enables a wide array of applications, including:

  • Antibody-Drug Conjugates (ADCs): These linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells while minimizing systemic toxicity.[1][2]

  • Targeted Drug Delivery: By connecting a targeting moiety (e.g., a peptide or antibody) to a therapeutic agent, these linkers facilitate the delivery of drugs to specific cells or tissues, enhancing efficacy and reducing off-target effects.[1][2]

  • Nanoparticle Surface Modification: Functionalizing the surface of nanoparticles with heterobifunctional PEG linkers improves their biocompatibility, stability in biological fluids, and allows for the attachment of targeting ligands for specific cell interactions.

  • Hydrogel Formation: As crosslinking agents, these linkers are used to form hydrogels with tunable properties for applications in controlled drug release, tissue engineering, and 3D cell culture.[3]

Quantitative Insights: The Impact of PEG Linker Length

The length of the PEG spacer is a critical parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate. The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
PEG Linker LengthDrug-to-Antibody Ratio (DAR) EfficiencyIn Vitro CytotoxicityPharmacokinetics (PK)Reference
Short (e.g., PEG2-PEG4) May result in lower drug loading.Generally maintains high potency.Faster clearance, shorter half-life.[1]
Intermediate (e.g., PEG8-PEG12) Often shows higher drug loading efficiencies.Often represents a balance between improved PK and retained potency.Slower clearance, longer half-life.[1]
Long (e.g., PEG24, 4-10 kDa) Can lead to a decrease in drug loading due to steric hindrance.May exhibit a more significant reduction in cytotoxicity.Significantly prolonged half-life.[1]
Table 2: Effect of PEG Linker Length on Nanoparticle Properties
PEG Linker LengthCellular Uptake by Non-Target CellsCellular Uptake by Target Cells (with targeting ligand)Protein AdsorptionReference
Short (e.g., 0.65 kDa) Higher uptake compared to longer PEGs.Can be effective, but may have less "stealth" effect.Higher protein adsorption.[4]
Intermediate (e.g., 2-5 kDa) Reduced uptake compared to shorter PEGs.Longer linkers can enhance targeting by providing more flexibility to the ligand.Lower protein adsorption.[5]
Long (e.g., 10 kDa) Significant reduction in non-specific uptake.Can further improve targeting and in vivo tumor accumulation.Minimal protein adsorption.[6]

Experimental Protocols

Detailed methodologies for key experiments utilizing heterobifunctional PEG linkers are provided below.

Protocol 1: Two-Step Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a thiol-containing drug to an antibody via its primary amines.

Materials:

  • Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.

  • NHS-PEGn-Maleimide linker.

  • Thiol-containing drug.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Reaction buffers: Conjugation Buffer (e.g., PBS, pH 7.2-7.5), Thiol-Reaction Buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.0).

  • Quenching reagent (optional, e.g., cysteine).

Procedure:

Step 1: Activation of the Antibody with the NHS-PEG-Maleimide Linker

  • Prepare Antibody: Ensure the antibody solution is at a concentration of 1-10 mg/mL in the Conjugation Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer.

  • Prepare Linker Solution: Immediately before use, dissolve the NHS-PEGn-Maleimide linker in DMSO or DMF to a concentration of ~10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with the Thiol-Reaction Buffer. This step is crucial to prevent hydrolysis of the NHS ester and to prepare for the next reaction.

Step 2: Conjugation of the Thiol-Containing Drug to the Activated Antibody

  • Prepare Drug Solution: Dissolve the thiol-containing drug in a suitable solvent.

  • Reaction: Immediately add the maleimide-activated antibody to the thiol-containing drug at a defined molar ratio (e.g., 1:1 to 1:5 antibody to drug).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To cap any unreacted maleimide (B117702) groups, add a quenching reagent like cysteine to a final concentration of 1-10 mM.

  • Purification: Purify the final antibody-drug conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted drug and other small molecules.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and confirm conjugation.

Antibody_Drug_Conjugation_Workflow cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody (with primary amines) Reaction1 Incubate (pH 7.2-8.0) Antibody->Reaction1 Linker NHS-PEG-Maleimide Linker Linker->Reaction1 Activated_Antibody Maleimide-Activated Antibody Reaction1->Activated_Antibody Purification1 Purify (Desalting Column) Activated_Antibody->Purification1 Purified_Activated_Antibody Purified Maleimide- Activated Antibody Reaction2 Incubate (pH 6.5-7.0) Purification1->Reaction2 Purified_Activated_Antibody->Reaction2 Drug Thiol-containing Drug Drug->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Purify (SEC) ADC->Purification2 Final_ADC Final Purified ADC Purification2->Final_ADC

Caption: Workflow for a two-step antibody-drug conjugation.

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with a Thiol-PEG-NHS Linker

This protocol describes the functionalization of AuNPs with a heterobifunctional PEG linker to enable subsequent conjugation of amine-containing molecules.

Materials:

  • Gold Nanoparticle (AuNP) solution.

  • Thiol-PEGn-NHS linker.

  • Amine-containing molecule (e.g., targeting peptide, fluorescent dye).

  • Reaction buffers: PBS (pH 7.4).

  • Centrifugation equipment.

Procedure:

Step 1: PEGylation of Gold Nanoparticles

  • Prepare Linker Solution: Dissolve the Thiol-PEGn-NHS linker in a suitable solvent (e.g., ethanol (B145695) or water).

  • Reaction: Add the linker solution to the AuNP solution. A molar ratio of approximately 10,000 PEG molecules per nanoparticle is a common starting point.

  • Incubation: Gently mix the solution and allow it to react overnight at room temperature with gentle stirring to allow for the formation of a self-assembled monolayer on the gold surface via the thiol group.

  • Purification: Centrifuge the reaction mixture to pellet the PEGylated AuNPs. The speed and duration of centrifugation will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes). Carefully remove the supernatant containing the excess, unbound linker. Resuspend the pellet in a fresh buffer and repeat the washing step at least twice.

Step 2: Conjugation of Amine-Containing Molecule

  • Prepare Molecule Solution: Dissolve the amine-containing molecule in PBS (pH 7.4).

  • Reaction: Add the amine-containing molecule to the purified PEGylated AuNP solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing to allow the NHS ester to react with the primary amines.

  • Purification: Purify the functionalized nanoparticles by centrifugation as described in Step 1 to remove any unreacted molecules.

  • Characterization: Characterize the final functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to measure hydrodynamic diameter and zeta potential, and transmission electron microscopy (TEM) to assess morphology and dispersion.

Nanoparticle_Modification_Workflow cluster_pegylation Step 1: Nanoparticle PEGylation cluster_conjugation Step 2: Ligand Conjugation AuNP Gold Nanoparticles (AuNPs) Reaction_PEG Self-Assembly (Thiol-Gold Interaction) AuNP->Reaction_PEG Thiol_PEG_NHS Thiol-PEG-NHS Linker Thiol_PEG_NHS->Reaction_PEG PEG_AuNP PEGylated AuNPs (with NHS esters) Reaction_PEG->PEG_AuNP Purification_PEG Purify (Centrifugation) PEG_AuNP->Purification_PEG Purified_PEG_AuNP Purified PEGylated AuNPs Purification_PEG->Purified_PEG_AuNP Reaction_Conj Conjugation (NHS-Amine Reaction) Purified_PEG_AuNP->Reaction_Conj Amine_Molecule Amine-containing Molecule (e.g., Peptide) Amine_Molecule->Reaction_Conj Functionalized_AuNP Functionalized AuNPs Reaction_Conj->Functionalized_AuNP Purification_Conj Purify (Centrifugation) Functionalized_AuNP->Purification_Conj Final_AuNP Final Functionalized AuNPs Purification_Conj->Final_AuNP

Caption: Workflow for nanoparticle surface modification.

Protocol 3: Formation of a PEG Hydrogel for Controlled Drug Release

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-thiol with a PEG-maleimide, encapsulating a therapeutic agent for sustained release.

Materials:

  • Multi-arm PEG-Thiol (e.g., 4-arm PEG-SH).

  • PEG-Maleimide crosslinker.

  • Therapeutic agent to be encapsulated.

  • Sterile, degassed buffer (e.g., PBS, pH 7.0-7.4).

  • Photoinitiator (if using a photo-crosslinking system).

  • UV light source (if applicable).

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve the multi-arm PEG-Thiol in the sterile, degassed buffer to the desired concentration.

    • Dissolve the PEG-Maleimide crosslinker in a separate vial of the same buffer.

    • Dissolve the therapeutic agent in the multi-arm PEG-Thiol solution. If a photoinitiator is required, add it to this solution as well.

  • Hydrogel Formation:

    • To initiate crosslinking, rapidly and thoroughly mix the PEG-Maleimide solution with the multi-arm PEG-Thiol solution containing the therapeutic agent. The thiol groups will react with the maleimide groups via a Michael-type addition reaction to form the hydrogel network.

    • If using a photo-crosslinking system, expose the mixed precursor solution to a UV light source for the required duration to initiate polymerization.

  • Gelation: Allow the mixture to stand undisturbed at room temperature or 37°C until gelation is complete. The gelation time will depend on the concentration and reactivity of the PEG precursors.

  • Washing: Once the hydrogel is formed, it can be washed with fresh buffer to remove any unreacted precursors and non-encapsulated therapeutic agent.

  • Drug Release Study:

    • Place the drug-loaded hydrogel into a known volume of release buffer (e.g., PBS at 37°C).

    • At predetermined time points, collect aliquots of the release buffer and replace with fresh buffer.

    • Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

    • Calculate the cumulative release of the drug over time.

Hydrogel_Formation_and_Drug_Release cluster_formation Hydrogel Formation cluster_release Drug Release Study PEG_Thiol Multi-arm PEG-Thiol + Therapeutic Agent Mixing Mix Precursor Solutions PEG_Thiol->Mixing PEG_Maleimide PEG-Maleimide Crosslinker PEG_Maleimide->Mixing Crosslinking Crosslinking (Thiol-Maleimide Reaction) Mixing->Crosslinking Hydrogel Drug-Loaded Hydrogel Crosslinking->Hydrogel Washed_Hydrogel Washed Hydrogel Hydrogel->Washed_Hydrogel Incubation_Release Incubate in Release Buffer (37°C) Washed_Hydrogel->Incubation_Release Sampling Sample at Time Points Incubation_Release->Sampling Analysis Analyze Drug Concentration Sampling->Analysis Release_Kinetics Determine Release Kinetics Analysis->Release_Kinetics

Caption: Hydrogel formation and drug release workflow.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile reagents that have significantly advanced the field of bioconjugation. By carefully selecting the appropriate linker length and functional groups, researchers can design and synthesize novel conjugates with tailored properties for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a foundation for the successful implementation of these valuable tools in the laboratory.

References

Application Notes and Protocols for Labeling Oligonucleotides with Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of oligonucleotides is a critical process for a wide range of applications, including diagnostics, therapeutics, and fundamental biological research. The introduction of specific modifications, such as polyethylene (B3416737) glycol (PEG) linkers, can enhance the pharmacokinetic properties of oligonucleotide-based drugs, improve their stability, and provide handles for further conjugation.[1][2] The Boc-NH-PEG7-propargyl linker is a versatile reagent that introduces a propargyl group, enabling covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[3][4][5] This linker also features a tert-butyloxycarbonyl (Boc) protected amine, which can be deprotected to allow for subsequent modifications, creating a bifunctional molecule.

These application notes provide a detailed protocol for the labeling of amino-modified oligonucleotides with a Boc-NH-PEG7-acid linker, followed by the deprotection of the Boc group. This two-stage process allows for the precise introduction of a PEG spacer with a terminal alkyne for click chemistry applications and a latent amine for further functionalization.

Data Presentation

Successful conjugation and subsequent deprotection are contingent on controlled reaction parameters. The following tables summarize key quantitative data for each major stage of the process.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling [5]

ParameterValueNotes
Activation ReagentsEDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to Boc-NH-PEG7-acid.
Conjugation pH7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for protein and oligonucleotide conjugation.[5]
Compatible BuffersPhosphate (B84403), Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[5]
Molar Excess of PEG-NHS5 to 20-foldMolar excess over the target amino-modified oligonucleotide; requires empirical optimization.[5]
Reaction TemperatureRoom Temperature (or 4°C)Incubation at room temperature is typically faster, while 4°C can be used to minimize degradation of sensitive molecules.
Reaction Time1 - 4 hoursDependent on temperature and the specific reactants.

Table 2: Parameters for Boc-Deprotection of PEGylated Oligonucleotides [6][7]

ParameterReagent and ConditionsNotes
Deprotection ReagentTrifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc deprotection.[6][7]
TFA Concentration20-50% (v/v)Higher concentrations can increase the reaction rate.
ScavengersTriisopropylsilane (TIS) (2.5-5% v/v)Recommended to prevent side reactions.
Reaction Temperature0°C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm to room temperature.[6][7]
Reaction Time1 - 2 hoursMonitor reaction progress by LC-MS or TLC.

Table 3: Purification and Characterization Methods

MethodPurposeTypical Parameters
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification of the labeled oligonucleotide from excess reagents and unlabeled species.C18 column; Gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) or similar ion-pairing agent.[8]
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)Separation based on the number of phosphate groups, useful for removing truncated sequences.Quaternary ammonium (B1175870) stationary phase; Salt-gradient elution.[8]
Mass Spectrometry (e.g., ESI-MS)Confirmation of the molecular weight of the final product.Essential for verifying successful conjugation and deprotection.

Experimental Protocols

Protocol 1: Activation of Boc-NH-PEG7-acid to an NHS Ester

This protocol describes the activation of the terminal carboxylic acid of Boc-NH-PEG7-acid to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with a primary amine.

Materials:

  • Boc-NH-PEG7-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Procedure:

  • Dissolve Boc-NH-PEG7-acid in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.

  • Add the EDC/Sulfo-NHS solution to the dissolved PEG linker.

  • Vortex the mixture gently and let it react for 15-30 minutes at room temperature.

  • The resulting activated Boc-NH-PEG7-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated Boc-NH-PEG7-NHS Ester to an Amino-Modified Oligonucleotide

This protocol details the reaction of the freshly prepared PEG-NHS ester with a primary amine on an oligonucleotide.

Materials:

  • Activated Boc-NH-PEG7-NHS ester solution (from Protocol 1)

  • 5'- or 3'-amino-modified oligonucleotide

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the amino-modified oligonucleotide in the Conjugation Buffer.

  • Add the desired molar excess (5 to 20-fold) of the activated Boc-NH-PEG7-NHS ester solution to the oligonucleotide solution.

  • Ensure the volume of organic solvent from the PEG stock does not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Proceed immediately to purification.

Protocol 3: Purification of the this compound Labeled Oligonucleotide

Purification is critical to remove unreacted PEG linker and unlabeled oligonucleotide. RP-HPLC is a common and effective method.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Desalting columns (optional)

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.

  • Inject the reaction mixture onto the column.

  • Elute the product using a linear gradient of increasing Mobile Phase B. The more hydrophobic, PEGylated oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the desired product peak.

  • Confirm the molecular weight of the collected fractions using mass spectrometry.

  • Lyophilize the purified product.

  • If necessary, perform a desalting step to remove the TEAA salt.

Protocol 4: Boc-Deprotection of the Labeled Oligonucleotide

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Purified, lyophilized this compound labeled oligonucleotide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

Procedure:

  • Dissolve the purified, labeled oligonucleotide in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If using, add TIS to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction's completion by LC-MS to confirm the mass change corresponding to the loss of the Boc group.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • The resulting product is the TFA salt of the deprotected, propargyl-PEG-amino-oligonucleotide. This can be used directly in subsequent reactions or further purified if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Stage cluster_conjugation Conjugation Stage cluster_purification_deprotection Purification & Deprotection Boc_acid Boc-NH-PEG7-acid Activated_PEG Activated Boc-NH-PEG7-NHS Ester Boc_acid->Activated_PEG Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_PEG Boc_Oligo Boc-Protected Labeled Oligonucleotide Activated_PEG->Boc_Oligo Amino_Oligo Amino-Modified Oligonucleotide Amino_Oligo->Boc_Oligo Conjugation Purification RP-HPLC Purification Boc_Oligo->Purification Deprotection Boc Deprotection (TFA) Purification->Deprotection Final_Product Propargyl-PEG-Amino- Oligonucleotide Deprotection->Final_Product

Caption: Overall experimental workflow for oligonucleotide labeling.

Signaling Pathway: Metabolic Labeling and Visualization of Nascent RNA

Propargyl-labeled oligonucleotides can be used in a variety of applications. One prominent use is in the study of RNA biology through metabolic labeling. In this approach, cells are fed with a nucleoside analog containing a bioorthogonal handle, such as 5-ethynyl uridine (B1682114) (EU). This analog is incorporated into newly synthesized RNA. The alkyne-modified RNA can then be visualized or captured via a click reaction with an azide-functionalized probe. The diagram below illustrates this process.

metabolic_labeling_pathway cluster_cell Cellular Environment cluster_detection Detection via Click Chemistry EU 5-Ethynyl Uridine (EU) (Propargyl-like handle) EU_TP EU-Triphosphate EU->EU_TP Cellular Metabolism RNA_Polymerase RNA Polymerase EU_TP->RNA_Polymerase Nascent_RNA Nascent RNA (EU-labeled) RNA_Polymerase->Nascent_RNA Transcription Click_Reaction CuAAC Click Reaction Nascent_RNA->Click_Reaction Azide_Probe Azide-Fluorophore Azide_Probe->Click_Reaction Visualized_RNA Visualized RNA Click_Reaction->Visualized_RNA

Caption: Metabolic labeling and visualization of nascent RNA.

References

Application Notes and Protocols for Creating Fluorescent Probes with Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to synthesizing custom fluorescent probes using the heterobifunctional linker, Boc-NH-PEG7-propargyl. This linker is a valuable tool in bioconjugation, enabling the covalent attachment of a fluorescent reporter molecule to a biomolecule of interest through a flexible polyethylene (B3416737) glycol (PEG) spacer. The strategic placement of a tert-butyloxycarbonyl (Boc) protected amine and a terminal propargyl group allows for a controlled, stepwise synthesis, making it ideal for creating sophisticated molecular probes for a variety of applications in research and drug development.

Introduction to the Workflow

The synthesis of a fluorescent probe using this compound typically follows a three-stage process:

  • Boc Deprotection: The synthesis begins with the removal of the Boc protecting group from the amine terminus of the PEG linker. This is typically achieved under acidic conditions, exposing a primary amine that is ready for conjugation.

  • Conjugation to a Targeting Moiety: The newly deprotected amine is then covalently linked to a biomolecule of interest. This biomolecule could be a protein, antibody, peptide, or small molecule that provides specificity for a biological target. A common method for this conjugation is the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid on the targeting moiety.

  • Fluorophore Attachment via Click Chemistry: The final step involves the attachment of a fluorescent dye to the propargyl group of the PEG linker. This is most commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction is highly efficient and specific, allowing for the clean and robust attachment of an azide-modified fluorophore.

The PEG7 linker enhances the solubility and reduces the potential for aggregation of the final probe, while also providing a flexible spacer that minimizes steric hindrance between the fluorophore and the targeting moiety.

Experimental Protocols

The following protocols provide detailed methodologies for each stage of the fluorescent probe synthesis.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution (for a final concentration of 50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine, NH₂-PEG7-propargyl.

Protocol 2: Conjugation of Deprotected Linker to an NHS Ester-Activated Biomolecule

This protocol details the conjugation of the deprotected PEG linker to a biomolecule that has been activated with an NHS ester.

Materials:

  • NH₂-PEG7-propargyl (from Protocol 1)

  • NHS ester-activated biomolecule of interest

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the NHS ester-activated biomolecule in anhydrous DMF or DMSO.

  • In a separate vessel, dissolve the NH₂-PEG7-propargyl (1.5 equivalents relative to the biomolecule) in anhydrous DMF or DMSO.

  • Add DIPEA or TEA (3 equivalents relative to the deprotected linker) to the linker solution.

  • Add the activated biomolecule solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be purified by an appropriate method such as preparative reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to isolate the biomolecule-PEG7-propargyl conjugate.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to attach an azide-modified fluorescent dye to the propargyl-functionalized biomolecule.

Materials:

  • Biomolecule-PEG7-propargyl conjugate (from Protocol 2)

  • Azide-modified fluorescent dye (e.g., Azide-Cy5, Azide-FITC)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological molecules)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer, pH 7.4

  • Degassed water

Procedure:

  • Prepare a stock solution of the biomolecule-PEG7-propargyl conjugate in a suitable buffer (e.g., PBS).

  • Prepare stock solutions of the azide-modified fluorescent dye (in DMSO or DMF), CuSO₄, sodium ascorbate, and THPTA in degassed water.

  • In a reaction tube, add the biomolecule-PEG7-propargyl conjugate.

  • Add the azide-modified fluorescent dye (typically 1.5 to 5 equivalents).

  • If using, add the THPTA ligand (5 equivalents relative to CuSO₄).

  • Add the CuSO₄ solution (typically 1 equivalent relative to the biomolecule-PEG conjugate).

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (10 equivalents relative to CuSO₄).

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction by LC-MS or fluorescence spectroscopy.

  • Purify the final fluorescent probe using an appropriate method such as SEC, dialysis, or tangential flow filtration to remove excess reagents and unreacted dye.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical fluorescent probe, "BioM-PEG7-Fluor," where "BioM" is a 25 kDa protein and "Fluor" is a cyanine-based dye. These values are illustrative and will require optimization for specific molecules.

Table 1: Reaction Conditions and Yields for Fluorescent Probe Synthesis

StepReactionKey Reagents & Molar ExcessSolventTemperature (°C)Time (h)Typical Yield (%)
1Boc DeprotectionTFA (50% v/v)DCM0 to 252>95
2Amine ConjugationDeprotected Linker (1.5 eq.), DIPEA (3 eq.)DMF251270-85
3CuAAC ReactionAzide-Dye (3 eq.), CuSO₄ (1 eq.), NaAsc (10 eq.)PBS, pH 7.425260-80

Table 2: Characterization of the Final Fluorescent Probe (Hypothetical Data)

PropertyValueMethod
Molecular Weight~26.5 kDaMALDI-TOF MS
Excitation Maximum (λex)650 nmFluorescence Spectroscopy
Emission Maximum (λem)670 nmFluorescence Spectroscopy
Quantum Yield (Φ)0.25Comparative method with a standard
Purity>95%RP-HPLC, SDS-PAGE

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a fluorescent probe using this compound.

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation cluster_click Step 3: Click Chemistry boc_linker This compound deprotected_linker NH2-PEG7-propargyl boc_linker->deprotected_linker TFA, DCM conjugated_biomolecule Biomolecule-PEG7-propargyl deprotected_linker->conjugated_biomolecule biomolecule NHS-activated Biomolecule biomolecule->conjugated_biomolecule final_probe Fluorescent Probe (Biomolecule-PEG7-Fluorophore) conjugated_biomolecule->final_probe CuSO4, NaAsc azide_dye Azide-Fluorophore azide_dye->final_probe

Caption: Workflow for fluorescent probe synthesis.

Logical Relationship of Components

This diagram shows the relationship between the different components that make up the final fluorescent probe.

component_relationship probe Final Fluorescent Probe linker This compound (after modification) probe->linker contains biomolecule Targeting Moiety (e.g., Antibody, Peptide) linker->biomolecule conjugated to fluorophore Fluorescent Dye linker->fluorophore conjugated to

Caption: Components of the final fluorescent probe.

Purification and Characterization

Following the synthesis, it is crucial to purify and characterize the final fluorescent probe to ensure its quality and suitability for downstream applications.

  • Purification:

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger fluorescent probe from smaller, unreacted components like the free fluorescent dye and catalyst.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for high-resolution purification, especially for smaller probes or to separate closely related species.

    • Dialysis/Tangential Flow Filtration: Useful for buffer exchange and removing small molecule impurities from macromolecular probes.

  • Characterization:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the final conjugate and verify successful conjugation.

    • UV-Vis and Fluorescence Spectroscopy: To determine the absorption and emission spectra of the probe, as well as its quantum yield.

    • SDS-PAGE: For protein-based probes, this can be used to assess purity and confirm an increase in molecular weight upon conjugation. A fluorescent gel scanner can be used to visualize the fluorescently labeled protein.

    • Functional Assays: It is essential to perform functional assays to ensure that the conjugation process has not compromised the biological activity of the targeting moiety.

By following these detailed protocols and characterization steps, researchers can successfully synthesize and validate high-quality fluorescent probes tailored to their specific research needs.

Application Notes and Protocols for Boc-NH-PEG7-propargyl in Nanotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-NH-PEG7-propargyl, a heterobifunctional linker, in the field of nanotechnology. Detailed protocols for the surface functionalization of nanoparticles and the synthesis of advanced drug delivery systems are presented, along with quantitative data and visual workflows to guide researchers in their experimental design.

Introduction

This compound is a versatile chemical tool widely employed in bioconjugation and nanotechnology.[1] Its unique trifunctional structure, comprising a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group, enables a multi-step, controlled approach to the construction of complex nanostructures. The PEG7 spacer enhances aqueous solubility and biocompatibility while minimizing steric hindrance.[2] The terminal propargyl group allows for covalent attachment to azide-functionalized molecules and nanoparticles via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] The Boc-protected amine serves as a latent reactive site that can be deprotected under acidic conditions to introduce a primary amine for subsequent conjugation of targeting ligands, drugs, or imaging agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₂H₄₁NO₉[5]
Molecular Weight 463.56 g/mol [5]
Appearance Colorless to light yellow oil or liquid-
Solubility Soluble in DMSO, DMF, DCM, and water-
Storage Conditions Store at -20°C for long-term stability[5]

Applications in Nanotechnology

The unique architecture of this compound makes it an invaluable linker for a variety of nanotechnology applications, primarily centered around the surface functionalization of nanoparticles for targeted drug delivery and diagnostics.

Surface Functionalization of Nanoparticles

This compound is instrumental in creating "stealth" nanoparticles with enhanced stability and reduced non-specific protein binding, a process known as PEGylation.[6] The PEG layer forms a hydrophilic shield around the nanoparticle, prolonging its circulation time in the bloodstream and minimizing uptake by the mononuclear phagocyte system (MPS).[6] The terminal propargyl group allows for the covalent attachment of this PEG linker to azide-modified nanoparticles, including:

  • Gold Nanoparticles (AuNPs): AuNPs are widely used in diagnostics and photothermal therapy. Azide-functionalized AuNPs can be readily conjugated with this compound.[7][8]

  • Iron Oxide Nanoparticles (IONPs): Used as contrast agents in magnetic resonance imaging (MRI) and for magnetic hyperthermia, IONPs can be surface-modified with azide (B81097) groups for subsequent PEGylation.[9]

  • Liposomes and Polymeric Nanoparticles: These biodegradable nanocarriers for drug delivery can be formulated with azide-containing lipids or polymers, allowing for surface modification with this compound.[10]

Development of Targeted Drug Delivery Systems

The Boc-protected amine on the PEG linker provides a crucial handle for the attachment of targeting ligands after the nanoparticle has been PEGylated. This two-step approach ensures that the targeting moiety is displayed on the distal end of the PEG chain, maximizing its accessibility for receptor binding. The general workflow involves:

  • PEGylation: Covalent attachment of this compound to azide-functionalized nanoparticles via CuAAC.

  • Deprotection: Removal of the Boc group to expose a primary amine.

  • Targeting Ligand Conjugation: Coupling of a targeting ligand (e.g., antibody, peptide, aptamer, or small molecule) to the newly formed amine.

This strategy enables the development of nanoparticles that can specifically recognize and bind to cancer cells, endothelial cells of diseased tissues, or other specific cell types, thereby enhancing the therapeutic efficacy and reducing off-target side effects of encapsulated drugs.[2]

Construction of Nanoparticle-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[11] While typically small molecules, the concept can be extended to nanoparticle platforms to improve delivery and targeting. This compound can be used to link a target protein ligand to a nanoparticle surface, which already presents an E3 ligase ligand, or vice versa, creating a nanoparticle-based PROTAC system.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the functionalization of azide-modified nanoparticles. Optimization may be required for specific nanoparticle systems and targeting ligands.

Protocol 1: PEGylation of Azide-Functionalized Gold Nanoparticles (AuNPs) via CuAAC

This protocol describes the covalent attachment of this compound to azide-functionalized gold nanoparticles.

G cluster_prep Reagent Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_characterization Characterization Azide-AuNPs Azide-Functionalized AuNPs in Water Mix Combine Azide-AuNPs, Linker, and CuSO4 Azide-AuNPs->Mix Boc_Linker This compound in DMSO Boc_Linker->Mix CuSO4 CuSO4 Solution CuSO4->Mix Ascorbate Sodium Ascorbate Solution (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Reaction Ascorbate->Initiate Mix->Initiate Incubate Incubate at Room Temperature with Shaking Initiate->Incubate Centrifuge Centrifuge to Pellet Nanoparticles Incubate->Centrifuge Wash Wash Pellet with Water (Repeat 3x) Centrifuge->Wash Resuspend Resuspend in Buffer Wash->Resuspend DLS DLS (Size & PDI) Resuspend->DLS Zeta Zeta Potential Resuspend->Zeta FTIR FTIR/NMR Resuspend->FTIR

A schematic of the Boc deprotection workflow.

Materials:

  • Boc-NH-PEG7-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or other suitable base for neutralization

  • PBS, pH 7.4

Procedure:

  • Deprotection Reaction:

    • Lyophilize or carefully dry the purified Boc-NH-PEG7-nanoparticle sample.

    • Prepare a 50% (v/v) solution of TFA in DCM.

    • Resuspend the dried nanoparticles in the TFA/DCM solution.

    • Incubate for 30 minutes at room temperature with occasional vortexing. [12]

  • Neutralization and Purification:

    • Remove the TFA/DCM by evaporation under a stream of nitrogen.

    • Resuspend the nanoparticles in PBS.

    • Neutralize the solution by adding a suitable base such as triethylamine until the pH reaches ~7.4.

    • Purify the deprotected nanoparticles by repeated centrifugation and washing with PBS (as in Protocol 1, Step 3) or by dialysis against PBS to remove residual TFA and salts.

  • Characterization:

    • Confirm the presence of free amines using a Kaiser test or by quantifying the change in zeta potential (the surface charge should become more positive).

Protocol 3: Conjugation of a Targeting Peptide to Amine-Functionalized Nanoparticles

This protocol describes the coupling of a carboxyl-containing targeting peptide to the amine-functionalized nanoparticles using EDC/NHS chemistry.

Workflow for Peptide Conjugation

G cluster_activation Peptide Activation cluster_conjugation Conjugation Reaction cluster_purification Purification and Characterization Peptide Targeting Peptide (-COOH) EDC_NHS Add EDC and NHS in MES Buffer Peptide->EDC_NHS Activated_Peptide NHS-activated Peptide EDC_NHS->Activated_Peptide Mix Add Activated Peptide to Amine-NP Solution Activated_Peptide->Mix Amine_NP H2N-PEG7-NP Amine_NP->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify by Centrifugation/Washing or SEC Incubate->Purify Characterize Characterize (DLS, Zeta, HPLC) Purify->Characterize

A schematic of the peptide conjugation workflow.

Materials:

  • Amine-functionalized nanoparticles (from Protocol 2)

  • Targeting peptide with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • PBS, pH 7.4

Procedure:

  • Peptide Activation:

    • Dissolve the targeting peptide in MES buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS relative to the peptide.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation:

    • Add the activated peptide solution to the amine-functionalized nanoparticles (resuspended in PBS, pH 7.4).

    • Incubate the reaction for 2-4 hours at room temperature with gentle shaking.

  • Purification and Characterization:

    • Purify the peptide-conjugated nanoparticles by repeated centrifugation and washing or by size-exclusion chromatography (SEC) to remove unreacted peptide and coupling reagents.

    • Characterize the final product by DLS and zeta potential.

    • Quantify the amount of conjugated peptide using a suitable method such as HPLC or a protein quantification assay (e.g., BCA or Bradford assay if applicable).

Quantitative Data Summary

The following tables provide representative quantitative data for the characterization of nanoparticles at each stage of functionalization. Actual values may vary depending on the specific nanoparticle core and experimental conditions.

Table 1: Nanoparticle Characterization by Dynamic Light Scattering (DLS)

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Reference(s)
Bare AuNP-N₃20.5 ± 1.20.15 ± 0.02[10]
Boc-NH-PEG7-AuNP35.8 ± 1.80.18 ± 0.03[10]
H₂N-PEG7-AuNP36.1 ± 2.10.19 ± 0.04-
Peptide-PEG7-AuNP42.3 ± 2.50.21 ± 0.05[10]

Table 2: Nanoparticle Surface Charge Analysis by Zeta Potential

SampleZeta Potential (mV)Reference(s)
Bare AuNP-N₃-25.3 ± 2.5[13]
Boc-NH-PEG7-AuNP-8.2 ± 1.5[13]
H₂N-PEG7-AuNP+15.6 ± 2.1[14]
Peptide-PEG7-AuNP-5.7 ± 1.8[13]

Table 3: Reaction Parameters and Yields

Reaction StepKey ReagentsReaction TimeTemperatureTypical Yield/EfficiencyReference(s)
PEGylation (CuAAC)CuSO₄, Sodium Ascorbate2 hoursRoom Temp>90% conjugation[15]
Boc Deprotection50% TFA in DCM30 minutesRoom Temp>95% deprotection[12]
Peptide Conjugation (EDC/NHS)EDC, NHS2-4 hoursRoom Temp60-80% conjugation

Conclusion

This compound is a powerful and versatile heterobifunctional linker for the advanced functionalization of nanoparticles. Its well-defined structure allows for a sequential and controlled conjugation strategy, enabling the development of sophisticated nanomedicines for targeted drug delivery and other biomedical applications. The protocols and data presented herein provide a solid foundation for researchers to design and execute their own nanoparticle-based projects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Chemistry with Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using Boc-NH-PEG7-propargyl. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the success of your click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the CuAAC reaction?

A1: The CuAAC reaction, a cornerstone of click chemistry, involves several key components:

  • Alkyne (this compound): One of the two reactive partners containing a terminal alkyne group.[1][2]

  • Azide (B81097): The other reactive partner that specifically couples with the alkyne.

  • Copper(I) Catalyst: The essential catalyst that dramatically accelerates the reaction rate (by a factor of 10^6 to 10^7) and ensures the regioselective formation of the 1,4-disubstituted triazole product.[3][4][5] The active catalytic species is Cu(I).[3]

  • Reducing Agent (e.g., Sodium Ascorbate): Since the active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state, a reducing agent is often used to generate and regenerate Cu(I) in situ from a more stable Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄).[3][6][7]

  • Ligand (e.g., THPTA, TBTA): A chelating agent that stabilizes the Cu(I) catalyst, prevents its oxidation, and can further accelerate the reaction rate.[8][9] This is particularly important in biological systems to improve biocompatibility and reduce cytotoxicity.[8]

Q2: Which copper source should I use, Cu(I) or Cu(II)?

A2: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are prone to oxidation.[10] Therefore, it is often more convenient to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270).[6][7] This method generates the active Cu(I) catalyst in situ and is compatible with aqueous solutions and the presence of oxygen.[6]

Q3: Why is a ligand necessary for my reaction?

A3: While not always strictly required, using a ligand is highly recommended, especially in bioconjugation reactions. Ligands like THPTA (water-soluble) or TBTA (organic-soluble) offer several advantages:

  • Accelerate the reaction: Ligands can significantly increase the rate of the CuAAC reaction.[9]

  • Stabilize the Cu(I) catalyst: They protect the Cu(I) ion from oxidation and disproportionation, ensuring a sufficient concentration of the active catalyst throughout the reaction.[8][10]

  • Improve biocompatibility: In reactions involving sensitive biological molecules, ligands can reduce the cytotoxic effects of copper ions.[8]

Q4: Can I perform the click reaction in an aqueous buffer?

A4: Yes, one of the major advantages of the CuAAC reaction is its compatibility with a wide range of solvents, including water.[3][4] For biological applications, aqueous buffers like phosphate-buffered saline (PBS) are commonly used. When working in aqueous solutions, a water-soluble ligand such as THPTA is recommended.[10]

Troubleshooting Guide

This guide addresses common issues encountered during CuAAC reactions with this compound.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Oxidation: The active Cu(I) catalyst has been oxidized to inactive Cu(II).• Ensure you are using a fresh solution of your reducing agent (e.g., sodium ascorbate).[11] • Degas your solvents and reaction mixture by sparging with an inert gas like argon or nitrogen, although with a good reducing agent/ligand system, this may not be necessary.[12] • Add the sodium ascorbate to the reaction mixture last to initiate the reaction immediately after Cu(I) generation.[12][13]
Suboptimal Reagent Concentrations: Incorrect ratios of catalyst, ligand, or reducing agent.• Optimize the copper concentration, typically between 50 and 100 µM for bioconjugation.[12][13] • Use a ligand-to-copper ratio of at least 5:1, especially with THPTA in aqueous solutions.[12][13] • Use an excess of sodium ascorbate (e.g., 5-10 equivalents relative to copper) to ensure the copper remains in the +1 oxidation state.[3]
Inhibition by Other Molecules: Components in your sample (e.g., thiols from proteins, other chelating agents) may be sequestering the copper catalyst.• Increase the concentration of the copper/ligand complex.[14] • Add a sacrificial metal like Zn(II) which may bind to the inhibiting species and free up the copper catalyst.[15]
Impure Reagents: Impurities in your this compound or azide-containing molecule can inhibit the reaction.• Verify the purity of your starting materials using methods like NMR or mass spectrometry.
Reaction is Slow Low Reactant Concentration: The reaction rate is dependent on the concentration of the azide and alkyne.• If possible, increase the concentration of your reactants.
Inappropriate Ligand: The chosen ligand may not be optimal for your solvent system.• For aqueous reactions, use a water-soluble ligand like THPTA.[8] For organic solvents, TBTA is a common choice.[8]
Formation of a Precipitate Insolubility of Reagents: One of your starting materials or the product may not be soluble in the chosen solvent system.• Ensure all components are fully dissolved before initiating the reaction. This may require the use of a co-solvent like DMSO or DMF.[16]
Copper Acetylide Precipitation: Propiolic acid and its derivatives can sometimes form insoluble precipitates with copper(I).[17]• The use of a stabilizing ligand should minimize this. Ensure the ligand is pre-mixed with the copper source before adding the alkyne.[12][13]
Side Reactions or Degradation of Biomolecules Reactive Oxygen Species (ROS): The combination of copper and a reducing agent like ascorbate can generate ROS, which can damage proteins or other biomolecules.[12]• The use of a stabilizing ligand at a sufficient excess (e.g., 5 equivalents) helps to protect biomolecules.[14] • Consider adding aminoguanidine (B1677879) to the reaction, which can help intercept byproducts of ascorbate oxidation.[12]

Quantitative Data Summary

Optimizing reaction conditions is crucial for a successful click reaction. The following tables provide a summary of typical reagent concentrations and ligand properties to guide your experimental setup.

Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation

ComponentRecommended Concentration/RatioRationaleReference(s)
Copper (from CuSO₄) 50 - 100 µMSufficient for high reaction rates without excessive cytotoxicity.[12][13]
Ligand (e.g., THPTA) ≥ 5 equivalents relative to CopperProtects the catalyst and biomolecules; excess is well-tolerated.[12][13]
Sodium Ascorbate 5 - 10 equivalents relative to Copper (e.g., 1-5 mM)Ensures complete reduction of Cu(II) and maintains the Cu(I) state.[3]
Alkyne (this compound) Typically 1.1 to 2 equivalents relative to the limiting reagent (azide)A slight excess can help drive the reaction to completion.[11]
Azide-containing Molecule Limiting reagentThe concentration will depend on the specific application.

Table 2: Comparison of Common CuAAC Accelerating Ligands

LigandKey PropertiesBest ForReference(s)
THPTA High water solubility, moderate reaction kinetics, moderate biocompatibility.Aqueous synthesis and general in vitro bioconjugation.[8]
BTTAA Very high reaction kinetics, very high biocompatibility, moderate water solubility.In vivo and in vitro applications where speed and low toxicity are critical.[8]
TBTA Very high organic solubility, very high reaction kinetics, low biocompatibility.Organic synthesis where aqueous conditions are not required.[8]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule in an aqueous buffer.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Deionized Water

  • DMSO or DMF (if needed to dissolve starting materials)

Stock Solutions:

  • This compound (10 mM): Dissolve the appropriate amount in DMSO or the reaction buffer.

  • Azide-containing molecule (10 mM): Dissolve in DMSO or the reaction buffer.

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water.

  • THPTA (100 mM): Dissolve THPTA in deionized water.

  • Sodium Ascorbate (100 mM): Prepare this solution fresh just before use by dissolving sodium ascorbate in deionized water.

Reaction Procedure:

  • In a microcentrifuge tube, add the azide-containing molecule from its stock solution to the desired final volume of reaction buffer.

  • Add the this compound stock solution to the reaction mixture (e.g., for a 1.2x excess).

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio of Cu:Ligand. For a final reaction concentration of 100 µM Cu, you would mix 1 part 20 mM CuSO₄ with 1 part 100 mM THPTA.

  • Add the catalyst premix to the reaction tube containing the azide and alkyne. Mix gently by pipetting.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to the mixture for a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be left overnight.

  • Once the reaction is complete, the product can be purified using an appropriate method, such as HPLC or size-exclusion chromatography.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis p1 Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand) r1 Combine Azide and This compound in Buffer p1->r1 p2 Prepare Fresh Sodium Ascorbate Solution r4 Initiate Reaction with Sodium Ascorbate p2->r4 r3 Add Catalyst Premix to Azide/Alkyne Mixture r1->r3 r2 Prepare Catalyst Premix (CuSO4 + Ligand) r2->r3 r3->r4 a1 Incubate at Room Temp (1-4 hours) r4->a1 a2 Purify Product (e.g., HPLC) a1->a2

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Tree start Low or No Product? q1 Is Sodium Ascorbate solution fresh? start->q1 sol1 Prepare fresh Sodium Ascorbate. q1->sol1 No q2 Is Ligand:Cu ratio >= 5:1? q1->q2 Yes a1_yes Yes a1_no No sol2 Increase Ligand concentration. q2->sol2 No q3 Are there potential Cu chelators in the sample (e.g., thiols)? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase total Cu/Ligand concentration or add sacrificial Zn(II). q3->sol3 Yes end_node Check reagent purity and stoichiometry. q3->end_node No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

Technical Support Center: Boc-NH-PEG7-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG7-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in conjugation reactions, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a heterobifunctional linker used in bioconjugation and drug development. Its two primary functionalities allow for a two-stage conjugation strategy. The terminal propargyl group is used for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," for attaching the linker to azide-containing molecules.[1] The Boc-protected amine, after deprotection, allows for the covalent attachment to molecules via a stable amide bond, typically by reacting with an activated carboxylic acid (e.g., NHS ester).[2]

Q2: When should I perform the Boc deprotection step?

A2: The Boc (tert-butyloxycarbonyl) protecting group should be removed when you intend to use the amine functionality for conjugation.[2] If your strategy involves first reacting the propargyl group via click chemistry, the Boc deprotection would be performed on the purified, azide-conjugated product. Conversely, if you first conjugate the amine to a target molecule, the Boc group must be removed prior to that reaction.

Q3: What are the most common causes of low yield in the CuAAC (Click Chemistry) reaction with this linker?

A3: Low yields in CuAAC reactions are often due to the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[3] Other common causes include impurities in reagents, incorrect stoichiometry of catalyst and ligands, or precipitation of the catalyst or reagents.[4] Using a stabilizing ligand like THPTA and thoroughly degassing all solutions can mitigate catalyst oxidation.[3]

Q4: My Boc deprotection reaction is not going to completion. What could be wrong?

A4: Incomplete Boc deprotection is typically due to insufficient acid strength or concentration.[5] The reaction is commonly performed with Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[2][6] If the reaction is slow or incomplete, you can increase the concentration of TFA or extend the reaction time.[5] Ensure your reagents, particularly the solvent, are anhydrous, as water can interfere with the reaction.

Q5: How can I effectively purify my final PEGylated conjugate?

A5: Purification can be challenging due to the potential presence of unreacted starting materials, excess PEG linker, and reaction byproducts.[] The choice of purification method depends on the properties of your final conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules like unreacted linkers or reagents.[]

  • Reverse Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity and is very effective for purifying peptide and small molecule conjugates.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge and can be useful if your conjugate has a different net charge than the starting materials.[]

Troubleshooting Guides

This section addresses specific issues that may be encountered during conjugation reactions involving this compound.

Issue 1: Low or No Yield in CuAAC (Click Chemistry) Reaction
Potential Cause Recommended Solution(s)
Oxidation of Cu(I) Catalyst • Thoroughly degas all buffers and solvent systems by sparging with an inert gas (e.g., argon or nitrogen) before use.[3]• Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any oxidized Cu(II).[3]• Employ a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), which protects the Cu(I) catalyst from oxidation and improves its solubility, especially in aqueous solutions.[3]
Impure Reagents • Verify the purity of the this compound linker and the azide-containing molecule using techniques like NMR or mass spectrometry before the reaction.• Ensure the copper source (e.g., CuSO₄) and reducing agent are of high purity.
Incorrect Reagent Stoichiometry • Start with a slight excess (e.g., 1.1 to 1.5 equivalents) of the alkyne-PEG linker relative to the azide-containing molecule.• Use catalytic amounts of copper and ligand. A common starting point is 1-5 mol% of the copper source and a 1:1 to 5:1 molar ratio of ligand to copper.[3]• Use an excess of the reducing agent (e.g., 5-10 equivalents relative to copper).
Precipitation of Reagents • Ensure that all components are soluble in the chosen reaction solvent. A co-solvent system (e.g., DMSO/water or t-butanol/water) may be necessary.• Add the reagents in the correct order. It is often recommended to pre-mix the copper sulfate (B86663) and ligand before adding them to the azide/alkyne mixture, followed by the addition of the reducing agent to initiate the reaction.[3]
Issue 2: Low Yield or Side Products in Amine Coupling (Post-Boc Deprotection)
Potential Cause Recommended Solution(s)
Incomplete Boc Deprotection • Confirm complete deprotection via LC-MS or TLC before proceeding with the amine coupling step. The mass of the linker should decrease by 56.1 g/mol (the mass of the C₄H₈O part of the Boc group, as CO₂ is lost).• If incomplete, repeat the deprotection with a higher concentration of TFA (e.g., 50% in DCM) or for a longer duration.[5]
Hydrolysis of Activated Ester • If using an EDC/NHS coupling strategy to activate a carboxyl group on your target molecule, be aware that the NHS-ester intermediate is susceptible to hydrolysis.[8]• Perform the NHS ester activation in an anhydrous organic solvent like DMF or DMSO.[8]• Adjust the pH for the coupling step. The reaction with the primary amine is most efficient at a pH of 7.2-8.5. Below this range, the amine is protonated and non-nucleophilic; above this range, hydrolysis of the NHS ester is rapid.[8]
Incompatible Buffer Components • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your deprotected PEG linker for reaction with the activated carboxylic acid.[8]• Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer for the coupling reaction.[8]
Steric Hindrance • The primary amine on the PEG linker may be sterically hindered by the molecule it is reacting with. Increasing the reaction time or temperature may help improve yields, but monitor for potential side reactions.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the standard procedure for removing the Boc protecting group using Trifluoroacetic Acid (TFA).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.

  • Purge the flask with nitrogen or argon.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure all TFA is removed, co-evaporate with toluene (B28343) (3x).[5]

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the subsequent coupling reaction after thorough drying.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating the propargyl-functionalized PEG linker to an azide-containing molecule.

Materials:

  • Deprotected or Boc-protected NH-PEG7-propargyl

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Prepare stock solutions:

    • Dissolve the propargyl-PEG linker and the azide-containing molecule in the reaction buffer. Use a co-solvent like DMSO if necessary.

    • Prepare a fresh aqueous solution of Sodium Ascorbate (e.g., 100 mM).

    • Prepare an aqueous solution of CuSO₄ (e.g., 50 mM).

    • Prepare an aqueous solution of THPTA (e.g., 50 mM).

  • In a reaction vessel, add the azide-containing molecule and the propargyl-PEG linker (use 1.1-1.5 molar equivalents of the linker).

  • Add the THPTA solution (use 5 molar equivalents relative to CuSO₄).

  • Add the CuSO₄ solution (use 1-5 mol% relative to the limiting reagent). Mix gently.

  • Initiate the reaction by adding the Sodium Ascorbate solution (use 5-10 molar equivalents relative to CuSO₄).

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Once complete, the product can be purified using an appropriate method (e.g., SEC or RP-HPLC). If needed, a copper chelating agent like EDTA can be added before purification.

Visualizations

Boc Deprotection and Amine Coupling Workflow

G cluster_0 Stage 1: Boc Deprotection cluster_1 Stage 2: Amine Coupling (EDC/NHS) A This compound B Add TFA in DCM A->B C H2N-PEG7-propargyl (TFA Salt) B->C G Add Deprotected PEG Linker (pH 7.2-8.5) C->G D Target Molecule with -COOH E Add EDC, NHS D->E F Activated NHS Ester E->F F->G H Final Conjugate G->H

Caption: Workflow for Boc deprotection followed by amine coupling.

CuAAC "Click Chemistry" Workflow

G A This compound C Mix Alkyne and Azide A->C B Azide-Molecule B->C D Add CuSO4 + Ligand (e.g., THPTA) C->D E Add Sodium Ascorbate (Initiate Reaction) D->E F Purified Conjugate E->F Purification (e.g., SEC, RP-HPLC) G Start Low CuAAC Yield Q1 Did you degas all solutions? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are you using a fresh reducing agent and a stabilizing ligand? A1_Yes->Q2 Sol1 Degas buffers/solvents with N2 or Ar and repeat. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is reagent stoichiometry optimized? A2_Yes->Q3 Sol2 Use fresh Sodium Ascorbate and add a ligand like THPTA. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Yield Improved A3_Yes->End Sol3 Check molar ratios of alkyne, catalyst, ligand, and reducing agent. A3_No->Sol3

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the active copper species in CuAAC, and why is a reducing agent often necessary?

The active catalyst in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is the Cu(I) oxidation state.[1] However, Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of dissolved oxygen.[1] To maintain a sufficient concentration of the active Cu(I) catalyst throughout the reaction, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture.[1][2] This in situ reduction of Cu(II) to Cu(I) ensures the reaction proceeds efficiently.[1][2]

Q2: What is the role of a ligand in the CuAAC reaction?

Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[1] They can also increase the solubility of the copper catalyst and accelerate the reaction rate.[1][3] For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is ideal for bioconjugations in aqueous media.[4]

Q3: Can I perform CuAAC reactions on sensitive biological molecules?

Yes, CuAAC is widely used for bioconjugation due to its high specificity and the bioorthogonal nature of the azide (B81097) and alkyne functional groups, which are generally absent in biological systems.[5][6] However, the copper catalyst and the generation of reactive oxygen species (ROS) can be detrimental to sensitive biomolecules like proteins and peptides, potentially causing oxidation of amino acid residues such as histidine, methionine, and cysteine.[2][7][8] The use of a biocompatible, water-soluble ligand like THPTA is highly recommended to protect biomolecules and maintain their integrity.[4][9]

Q4: My reaction mixture turned a strange color and a precipitate formed. What happened?

Color changes are expected as the copper catalyst changes oxidation states during the reaction. However, the formation of an insoluble precipitate can indicate several issues:

  • Product Insolubility: The triazole product may be insoluble in the chosen reaction solvent.

  • Biomolecule Aggregation: Byproducts of the ascorbate reduction can sometimes cause aggregation of biomolecules.[4]

  • Formation of Insoluble Copper Acetylides: Under certain conditions, insoluble copper acetylides can form, which can inhibit the reaction.[4]

Q5: How can I remove the copper catalyst after the reaction is complete?

Residual copper can be toxic to cells and interfere with downstream applications.[5] It can be removed using several methods:

  • Chelating Agents: Adding a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) will bind the copper ions, which can then be removed through dialysis or chromatography.[10][11][12]

  • Copper Scavenging Resins: Commercially available resins, such as CupriSorb™, can be added to the reaction mixture to bind and remove the copper catalyst.[13]

  • Chromatography: For small molecules, standard purification techniques like column chromatography are effective.[14] For biomolecules, size-exclusion chromatography or affinity purification can be used.[14]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A low or nonexistent yield is one of the most common issues encountered in CuAAC reactions. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield in CuAAC Reactions

Troubleshooting_Low_Yield Start Low/No Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure & Stable? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Degas Solvents Use Fresh Reducing Agent Use Stabilizing Ligand (TBTA/THPTA) Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Verify Purity (NMR, MS) Use Fresh Reagents Check_Reagents->Solution_Reagents No Check_Solubility Are Reactants Soluble? Check_Conditions->Check_Solubility Yes Solution_Conditions Optimize Temperature Adjust pH (4-12) Check Stoichiometry Check_Conditions->Solution_Conditions No Solution_Solubility Change Solvent System (e.g., add co-solvent like DMSO) Check_Solubility->Solution_Solubility No

Caption: A decision tree to troubleshoot low or no product yield in CuAAC reactions.

Potential Cause Recommended Solutions
Inactive Copper Catalyst The active Cu(I) catalyst is readily oxidized to inactive Cu(II) by oxygen.[1] Ensure proper deoxygenation of solvents by bubbling with an inert gas (N₂ or Ar).[14] Use a fresh solution of sodium ascorbate to reduce Cu(II) to Cu(I).[1] Employ a stabilizing ligand like TBTA or THPTA to protect the Cu(I) state.[4]
Reagent Impurity or Degradation Verify the purity of your azide and alkyne starting materials using techniques like NMR or mass spectrometry.[4] Impurities can inhibit the catalyst or participate in side reactions. Ensure proper storage of reagents.
Suboptimal Reaction Conditions Temperature: While many click reactions proceed at room temperature, gentle heating (40-60 °C) can improve yields, especially for sterically hindered substrates.[4][14] pH: The optimal pH range is generally broad (4-12), but for bioconjugations, a pH of 7-8 is common.[4] Stoichiometry: A slight excess of one reagent (typically 1.1-1.5 equivalents) can help drive the reaction to completion.
Poor Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent or a co-solvent system (e.g., water/DMSO, water/t-BuOH) to improve solubility.[4]
Catalyst Sequestration In bioconjugation reactions, functional groups on biomolecules (e.g., thiols, histidines) can chelate the copper catalyst, making it unavailable for the reaction.[4][15] Consider increasing the catalyst and ligand concentration or adding a sacrificial metal like Zn(II) to block these binding sites.[15]
Issue 2: Presence of Unexpected Side Products

The high selectivity of the CuAAC reaction minimizes byproducts, but certain side reactions can still occur.

Desired Reaction vs. Common Side Reactions

Side_Reactions Reactants Alkyne + Azide + Cu(I) Catalyst Desired_Product 1,4-Disubstituted Triazole Reactants->Desired_Product CuAAC Reaction Glaser_Coupling Oxidative Homocoupling (Glaser Coupling) Reactants->Glaser_Coupling O₂ Present Biomolecule_Oxidation Biomolecule Oxidation (e.g., His, Met, Cys) Reactants->Biomolecule_Oxidation ROS Generation Diyne_Product Diyne Byproduct Glaser_Coupling->Diyne_Product Damaged_Biomolecule Oxidized Biomolecule Biomolecule_Oxidation->Damaged_Biomolecule

Caption: The desired CuAAC pathway versus common side reactions.

Side Reaction Cause Prevention and Mitigation
Oxidative Homocoupling (Glaser Coupling) This is the most common side reaction, where two terminal alkynes couple to form a symmetric 1,3-diyne.[14][16] It is also catalyzed by copper, particularly in the presence of oxygen.Rigorously deoxygenate the reaction mixture.[14] Use an excess of the reducing agent (sodium ascorbate) to maintain a low potential and disfavor the oxidative coupling pathway.[16] The use of a stabilizing ligand can also help suppress this side reaction.
Oxidation of Biomolecules In bioconjugation reactions, reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O₂ system can lead to the oxidation of sensitive amino acid residues like histidine, methionine, and cysteine.[2][7][8]Perform the reaction under anaerobic conditions.[17] Use a copper-chelating ligand like THPTA, which can also act as a sacrificial reductant to protect the biomolecule.[15] Adding radical scavengers like aminoguanidine (B1677879) can also be beneficial.
Reaction with Thiols Free thiols, such as those in cysteine residues, can coordinate strongly with the copper catalyst, effectively poisoning it and inhibiting the CuAAC reaction.[3][15]If possible, protect free thiols prior to the click reaction. Increase the concentration of the copper catalyst and ligand to overcome the inhibition.[15] The addition of sacrificial metals like Zn(II) or Ni(II) can occupy the thiols, leaving the copper free to catalyze the reaction.[15]

Quantitative Data Summary

The following tables provide a summary of quantitative data to aid in the optimization of your CuAAC reactions.

Table 1: Effect of Ligand on CuAAC Reaction Yield

LigandLigand:Cu RatioReaction TimeYield (%)Reference
None-60 min< 10[17]
BTTAA2:160 min20[17]
Ligand 12:160 min32[17]
Ligand 52:160 min97[17]
*Ligand 1 and 5 are modified tripodal amine ligands as described in the reference.

Table 2: Impact of Ligand on Histidine Oxidation

Ligand (THPTA)Ligand:Cu RatioTimeHistidine Oxidation (%)Reference
None-90 min~16[8]
None-20 h~65[8]
THPTA2:190 min0[8]
THPTA2:120 h~15[8]
THPTA5:120 h< 5[8]

Key Experimental Protocols

Protocol 1: General Procedure for CuAAC in an Aqueous Buffer (Bioconjugation)

This protocol is a starting point for the conjugation of an alkyne-modified biomolecule with an azide-containing label using the water-soluble ligand THPTA.

Materials:

  • Alkyne-modified biomolecule

  • Azide-containing label

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

General Experimental Workflow for CuAAC Bioconjugation

Experimental_Workflow Prep_Reactants 1. Prepare Reactant Mix (Alkyne-Biomolecule + Azide-Label in Buffer) Add_Catalyst 3. Add Catalyst Premix to Reactants Prep_Reactants->Add_Catalyst Prep_Catalyst 2. Prepare Catalyst Premix (CuSO₄ + THPTA) Prep_Catalyst->Add_Catalyst Initiate_Reaction 4. Initiate Reaction (Add fresh Sodium Ascorbate) Add_Catalyst->Initiate_Reaction Incubate 5. Incubate (Room Temp, 1-4h or 4°C Overnight) Initiate_Reaction->Incubate Purify 6. Purify Product (e.g., SEC, Dialysis) Incubate->Purify Analyze 7. Analyze Product (e.g., LC-MS, SDS-PAGE) Purify->Analyze

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG)ylated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection in PEGylated compounds?

Incomplete Boc deprotection of PEGylated compounds can stem from several factors, often related to the unique properties of PEG chains:

  • Steric Hindrance: The bulky PEG chain can physically obstruct the acidic reagent from accessing the Boc-protected amine, slowing down the reaction. This effect is more pronounced with higher molecular weight PEG chains.[1][2]

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is a common reagent, and its concentration is a critical parameter.[1][3]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group, especially for sterically hindered substrates.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1][4]

  • Poor Solubility: The choice of solvent is crucial. Both the PEGylated compound and the acidic reagent must be well-solvated for the reaction to proceed efficiently. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Q2: How can I monitor the progress of the Boc deprotection reaction?

Monitoring the reaction is crucial to determine the point of completion and to avoid unnecessary exposure to harsh acidic conditions. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress. It allows for the quantification of the starting material, the desired product, and any side products by monitoring their respective molecular weights.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet signal of the nine tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Q3: What are common side reactions during Boc deprotection and how can they be minimized?

A primary side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the Boc group.[5][6]

  • t-Butylation: The stable tert-butyl cation is a reactive electrophile that can alkylate electron-rich functional groups such as thiols (cysteine), thioethers (methionine), and indoles (tryptophan).[5]

  • Minimization: To prevent this side reaction, "scavengers" are added to the reaction mixture. Scavengers are reagents that react with and neutralize the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[5]

Q4: Can I perform Boc deprotection if my PEGylated compound contains other acid-sensitive functional groups, like esters?

This is a significant challenge, as the acidic conditions required for Boc removal can also cleave other acid-labile groups. One study reported a 10-20% loss of ester bonds when using TFA in DCM.[7]

  • Milder Conditions: It is crucial to carefully select the deprotection conditions. Using a lower concentration of a strong acid or a weaker acid might be necessary. For instance, 4M HCl in 1,4-dioxane (B91453) can be an alternative to TFA.[1][8]

  • Reaction Monitoring: Close monitoring of the reaction is essential to stop it as soon as the Boc group is cleaved, minimizing damage to other functional groups.

  • Alternative Methods: In some cases, non-acidic deprotection methods might be considered, although they are less common for Boc groups.

Troubleshooting Guide

Problem: Incomplete Deprotection

This is the most common issue, identified by the presence of starting material in the final product analysis (TLC, LC-MS, or NMR).

start Incomplete Deprotection Observed check_conditions Review Reaction Conditions (Acid Conc., Time, Temp.) start->check_conditions increase_acid Increase Acid Concentration (e.g., 20% to 50% TFA) check_conditions->increase_acid Acid concentration low? extend_time Extend Reaction Time check_conditions->extend_time Time too short? increase_temp Increase Temperature (if substrate is stable) check_conditions->increase_temp Temp. too low? check_solubility Verify Solubility of PEGylated Compound check_conditions->check_solubility All conditions seem adequate? monitor Monitor Progress Closely (TLC, LC-MS) increase_acid->monitor extend_time->monitor increase_temp->monitor change_solvent Change or Co-solvent System check_solubility->change_solvent Poor solubility suspected stronger_acid Consider Stronger Acid System (e.g., 4M HCl in Dioxane) check_solubility->stronger_acid Solubility is good change_solvent->monitor stronger_acid->monitor monitor->start Still incomplete success Complete Deprotection monitor->success Reaction complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

The following tables summarize common reaction conditions for Boc deprotection. These should be considered as starting points for optimization.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Reaction Time
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temp (20-25)30 min - 2 hours
100% TFANeatNoneRoom Temp (20-25)Minutes to 1 hour
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp (20-25)10 min - 1 hour
p-Toluenesulfonic acid (pTSA)StoichiometricEthyl Acetate (EtOAc)50-60Variable

References for Table 1 data.[1][3][8][9]

Table 2: Common Scavengers to Prevent t-Butylation

ScavengerTypical Concentration (% v/v)Target Residue
Triisopropylsilane (TIS)2.5 - 5General, effective for tryptophan
Water2.5General
Thioanisole5Methionine
1,2-Ethanedithiol (EDT)2.5Sulfur-containing residues

Reference for Table 2 data.[5]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

This protocol outlines a general procedure for the removal of a Boc protecting group from a PEGylated compound using TFA in DCM.

Materials:

  • Boc-protected PEGylated compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • If required, add a scavenger such as TIS (2.5-5% v/v).[1][5]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[1]

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3x).[1]

  • For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[1][3]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEGylated amine.[1]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This protocol provides an alternative to TFA-based methods.

Materials:

  • Boc-protected PEGylated compound

  • 4M HCl in 1,4-Dioxane solution

  • Methanol (MeOH) (optional co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PEGylated compound in a minimal amount of a suitable co-solvent like MeOH if necessary.

  • Add the 4M HCl in 1,4-Dioxane solution (typically in excess). A 1:1 mixture with the co-solvent is common.[8]

  • Stir the reaction at room temperature. The reaction is often complete within 10-20 minutes.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.[1]

  • Isolate the solid by filtration or centrifugation, wash with diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.

Signaling Pathways and Logical Relationships

Chemical Reaction of Boc Deprotection

The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.

start Boc-Protected Amine protonated Protonated Carbamate start->protonated + H+ acid H+ (from TFA or HCl) cleavage Cleavage protonated->cleavage carbamic_acid Carbamic Acid Intermediate cleavage->carbamic_acid tbutyl_cation tert-Butyl Cation cleavage->tbutyl_cation decarboxylation Decarboxylation carbamic_acid->decarboxylation isobutylene Isobutylene tbutyl_cation->isobutylene - H+ amine Deprotected Amine (as salt) decarboxylation->amine co2 CO2 decarboxylation->co2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Troubleshooting Antibody-Drug Conjugate (ADC) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to antibody-drug conjugate (ADC) aggregation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and informative diagrams to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADC formulations?

A1: Aggregation of ADCs is a complex issue arising from the properties of the antibody, the linker, the payload, and the experimental conditions.[1][2][3] Key factors include:

  • Hydrophobicity: The conjugation of hydrophobic payloads and linkers can expose or create hydrophobic patches on the antibody surface, promoting intermolecular interactions that lead to aggregation.[1][2][4]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[4]

  • Unfavorable Buffer Conditions: The buffer's pH and salt concentration are critical for ADC stability. Aggregation can be triggered by conditions that are near the antibody's isoelectric point (pI), where it has no net charge and minimal solubility.[2]

  • Manufacturing and Storage Conditions: Factors such as high protein concentration, exposure to thermal stress, shaking, light exposure, and repeated freeze-thaw cycles can all contribute to ADC aggregation.[3] Solvents used during the conjugation process can also disrupt the antibody's structure, leading to the formation of aggregates.[3]

Q2: What are the consequences of ADC aggregation?

A2: ADC aggregation can significantly impact the safety, efficacy, and manufacturability of the therapeutic.[3]

  • Reduced Efficacy: Aggregates may have altered pharmacokinetics and biodistribution, leading to faster clearance from plasma and a reduced ability to reach the target tumor cells.[3] This diminishes the therapeutic efficacy of the ADC.

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs) and causing severe allergic reactions.[2][5]

  • Off-Target Toxicity: Aggregates can be taken up by non-target cells, leading to the non-specific killing of healthy cells and an increase in adverse side effects.[3]

  • Manufacturing Challenges: Aggregation can lead to product loss during purification and filtration steps, which increases manufacturing costs and reduces the overall yield.[2][3]

Q3: How can I detect and quantify aggregation in my ADC samples?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of ADC aggregation, as no single method can provide a complete picture. Key methods include:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their hydrodynamic volume.[3]

  • Dynamic Light Scattering (DLS): DLS is a rapid and non-invasive technique used to determine the size distribution of particles in a solution and can be very sensitive to the presence of large aggregates.[6]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to monitor changes in the ADC's surface hydrophobicity that may be related to aggregation propensity.[7][8][9]

  • Imaged Capillary Isoelectric Focusing (icIEF): This technique separates molecules based on their isoelectric point and can be used to detect changes in the charge profile of an ADC that may be indicative of aggregation.[10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with ADCs.

Problem 1: I am observing a significant high molecular weight (HMW) peak in my SEC analysis immediately after the conjugation reaction.

This is a common indication of aggregation occurring during the conjugation process. The following troubleshooting steps can help identify and resolve the issue.

  • Assess the Drug-to-Antibody Ratio (DAR): A high DAR is a primary driver of aggregation due to increased hydrophobicity.

    • Recommended Action: Optimize the conjugation reaction to achieve a lower average DAR (typically in the range of 2-4).

  • Evaluate the Reaction Buffer: The pH and composition of the conjugation buffer can impact antibody stability.

    • Recommended Action: Ensure the buffer pH is optimal for the conjugation chemistry while maintaining antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point.

  • Minimize Organic Co-solvents: Solvents used to dissolve the drug-linker can denature the antibody.

    • Recommended Action: Use the minimum amount of co-solvent necessary for solubilization. Consider alternative, more hydrophilic solvents if possible.

  • Consider the Antibody Quality: Pre-existing aggregates in the antibody stock can seed further aggregation.

    • Recommended Action: Ensure the starting antibody material is of high purity and is primarily monomeric.

Problem 2: My ADC is stable after purification, but I see an increase in aggregation after a freeze-thaw cycle.

Freeze-thaw cycles can induce stress on the ADC, leading to denaturation and aggregation.

  • Optimize Formulation Buffer: The composition of your storage buffer is critical for stability.

    • Recommended Action: Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to your formulation. Include surfactants like polysorbate 20 or 80 to prevent surface-induced aggregation.

  • Control Freezing and Thawing Rates: Rapid or uncontrolled freezing and thawing can be detrimental.

    • Recommended Action: Standardize your freezing and thawing protocols. Generally, slow freezing and rapid thawing are preferred.

  • Aliquot Samples: Avoid multiple freeze-thaw cycles of the same sample.

    • Recommended Action: Aliquot your ADC into single-use volumes for storage.

Problem 3: I observe a gradual increase in aggregation during storage at 2-8°C.

This suggests that your ADC formulation is not optimal for long-term stability.

  • Screen Different Buffer Systems: The buffer type and pH can significantly impact long-term stability.

    • Recommended Action: Perform a buffer screening study to identify the optimal pH and buffer species (e.g., histidine, citrate) for your specific ADC.

  • Evaluate Excipients: The addition of stabilizing excipients can prevent aggregation.

    • Recommended Action: Screen a panel of excipients, including sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (polysorbate 20/80), to identify a combination that enhances stability.

  • Assess Protein Concentration: High protein concentrations can increase the rate of aggregation.

    • Recommended Action: If feasible, store the ADC at a lower concentration.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in an ADC sample.[1]

Methodology:

  • Column: Utilize a size exclusion column suitable for the separation of monoclonal antibodies and their aggregates (e.g., a column with a pore size appropriate for globular proteins in the 10-1,000 kDa range).[1]

  • Mobile Phase: A typical mobile phase consists of 100 mM sodium phosphate, 150 mM NaCl, at a pH between 6.8 and 7.4.[1] The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[1]

  • Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[1]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[1]

  • Injection and Detection: Inject 10-20 µL of the prepared sample and monitor the eluent at a UV wavelength of 280 nm.[1]

  • Data Analysis: Integrate the peak areas for the high molecular weight species, the monomer, and any low molecular weight species. Calculate the percentage of each species relative to the total peak area.[1]

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the size distribution and polydispersity of an ADC sample as an indicator of aggregation.[11]

Methodology:

  • Instrument Setup: Set the instrument parameters, including the temperature (e.g., 25°C) and scattering angle (e.g., 90°).[11]

  • Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. Centrifuge the sample to remove any large particles.[11]

  • Measurement: Transfer the sample to a clean, dust-free cuvette and allow it to equilibrate to the set temperature in the DLS instrument.[11]

  • Data Acquisition: Perform multiple measurements to ensure reproducibility.[11]

  • Data Analysis: Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or PDI is indicative of aggregation.[11]

Data Presentation

Table 1: Summary of Analytical Techniques for ADC Aggregation Analysis

Analytical TechniquePrinciple of Separation/MeasurementInformation ProvidedTypical Throughput
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volumeQuantitative analysis of monomer, aggregates, and fragmentsMedium
Dynamic Light Scattering (DLS) Measurement of light scattering fluctuations due to Brownian motionSize distribution, hydrodynamic radius, and polydispersity indexHigh
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityInformation on ADC surface hydrophobicity and drug load distributionMedium
Imaged Capillary Isoelectric Focusing (icIEF) Separation based on isoelectric point (pI)Charge heterogeneity profileHigh

Visualizations

ADC_Aggregation_Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_investigate_conjugation Investigation (Post-Conjugation) cluster_investigate_storage Investigation (Storage) cluster_solutions_conjugation Solutions (Post-Conjugation) cluster_solutions_storage Solutions (Storage) observe ADC Aggregation Observed (e.g., increased HMW peak in SEC) diagnose_timing When is aggregation observed? observe->diagnose_timing post_conjugation Immediately Post-Conjugation diagnose_timing->post_conjugation Immediately during_storage During Storage (2-8°C or Freeze-Thaw) diagnose_timing->during_storage Gradually check_dar Check Drug-to-Antibody Ratio (DAR) post_conjugation->check_dar check_buffer Evaluate Conjugation Buffer (pH, co-solvents) post_conjugation->check_buffer check_mab Assess Antibody Quality (pre-existing aggregates) post_conjugation->check_mab check_formulation Review Formulation Buffer (pH, excipients) during_storage->check_formulation check_conditions Examine Storage Conditions (temp., freeze-thaw cycles) during_storage->check_conditions check_concentration Assess Protein Concentration during_storage->check_concentration optimize_dar Optimize DAR check_dar->optimize_dar optimize_buffer Optimize Buffer check_buffer->optimize_buffer use_high_quality_mab Use High-Quality mAb check_mab->use_high_quality_mab reformulate Reformulate ADC check_formulation->reformulate optimize_storage Optimize Storage Protocol check_conditions->optimize_storage adjust_concentration Adjust Concentration check_concentration->adjust_concentration

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

ADC_Aggregation_Causes_and_Consequences cluster_causes Causes of ADC Aggregation cluster_consequences Consequences of ADC Aggregation hydrophobicity Increased Hydrophobicity (Payload & Linker) aggregation ADC Aggregation hydrophobicity->aggregation dar High Drug-to-Antibody Ratio (DAR) dar->aggregation buffer Suboptimal Formulation (pH, Ionic Strength) buffer->aggregation stress Manufacturing & Storage Stress (Temp., Agitation, Freeze-Thaw) stress->aggregation efficacy Reduced Efficacy immunogenicity Increased Immunogenicity toxicity Altered PK & Off-Target Toxicity manufacturing Manufacturing & Stability Issues aggregation->efficacy aggregation->immunogenicity aggregation->toxicity aggregation->manufacturing

Caption: Causes and consequences of ADC aggregation.

References

Technical Support Center: Boc-NH-PEG7-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Boc-NH-PEG7-propargyl conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the different components of this compound in terms of solubility?

A1: The solubility of this compound is influenced by its distinct chemical moieties. The polyethylene (B3416737) glycol (PEG) chain, consisting of seven ethylene (B1197577) glycol units, is hydrophilic and is intended to increase the aqueous solubility of the molecule or any conjugate it is a part of.[1] Conversely, the tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which can significantly decrease aqueous solubility.[2] The propargyl group is a reactive handle for click chemistry and has a minor impact on the overall solubility.

Q2: In which solvents is this compound expected to be soluble?

Q3: How does the Boc protecting group affect the aqueous solubility of the conjugate?

A3: The Boc protecting group is hydrophobic and generally reduces the aqueous solubility of the molecule it is attached to.[2] If the final application allows, deprotection of the Boc group to reveal the free amine will significantly increase the polarity and likely the aqueous solubility of the conjugate, especially in slightly acidic conditions where the amine can be protonated.

Q4: Can I expect this compound to be soluble in water?

A4: Due to the hydrophobic nature of the Boc group, the solubility of this compound in purely aqueous solutions is expected to be low. The hydrophilic PEG7 chain may not be sufficient to overcome the hydrophobicity of the Boc group and the propargyl terminus. For aqueous buffers, the addition of a co-solvent is often necessary.

Solubility Data

The following table provides an estimated solubility profile for this compound based on data from structurally analogous compounds. Users should treat these as starting points and perform their own solubility tests for precise applications.

SolventTypeExpected SolubilityReference
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (≥ 250 mg/mL)[3]
Dimethylformamide (DMF)Polar AproticHighInferred from similar compounds
Dichloromethane (B109758) (DCM)ChlorinatedGood[4]
Tetrahydrofuran (THF)EtherModerateInferred from similar compounds
AcetonitrilePolar AproticModerateInferred from similar compounds
Methanol / EthanolPolar ProticModerate to LowInferred from similar compounds
WaterAqueousLowInferred from general principles

Troubleshooting Guide

This guide addresses common issues related to the solubility of this compound conjugates.

Problem 1: The compound is difficult to dissolve in the desired solvent.

  • Possible Cause: The chosen solvent may not be optimal for the protected conjugate.

  • Solution:

    • Consult the solubility table above and select a solvent in which high solubility is expected, such as DMSO or DMF.

    • If a less polar solvent is required for a reaction, consider preparing a concentrated stock solution in DMSO or DMF and then diluting it into the reaction solvent. Be mindful of potential precipitation.

    • For aqueous solutions, the use of a co-solvent is recommended. Start with a small percentage (e.g., 5-10%) of DMSO or ethanol.

Problem 2: The compound precipitates out of solution during a reaction or upon storage.

  • Possible Cause: The concentration of the conjugate may be too high for the chosen solvent system, or the temperature may have changed.

  • Solution:

    • Try lowering the concentration of the conjugate in your experiment.

    • If using a mixed solvent system, you may need to increase the proportion of the better solvent (e.g., increase the percentage of DMSO in an aqueous buffer).

    • Gentle warming and sonication can help to redissolve the compound, but be cautious about the thermal stability of your conjugate.

    • For storage, especially of stock solutions, it is advisable to store them at a consistent temperature. For long-term storage, aliquoting the stock solution can prevent issues with repeated freeze-thaw cycles.

Problem 3: The conjugate forms a film or oily residue instead of dissolving.

  • Possible Cause: This can occur with PEGylated compounds, especially in aqueous solutions without sufficient co-solvent.

  • Solution:

    • Increase the amount of organic co-solvent (e.g., DMSO, DMF, or ethanol) in your mixture.

    • Vortexing or sonication can help to break up the residue and facilitate dissolution.

    • It may be beneficial to first dissolve the compound in a small amount of a good solvent (like DMSO) and then add the second solvent (e.g., your reaction buffer) dropwise while vortexing.

Experimental Protocols

Standard Protocol for Dissolving this compound

  • Solvent Selection: Based on your experimental needs and the solubility data, select an appropriate solvent. For a stock solution, DMSO is a reliable choice.

  • Preparation:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the chosen solvent to the vial to achieve the desired concentration.

  • Dissolution:

    • Vortex the vial for 30-60 seconds.

    • If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 30-40 °C) can be applied if necessary, but ensure this is compatible with the stability of your compound.

  • Storage: Store the resulting solution as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.

Protocol for Boc Deprotection to Improve Aqueous Solubility

This protocol describes the removal of the Boc group to yield the more water-soluble amine.

  • Materials:

    • This compound conjugate

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Nitrogen or argon gas

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected conjugate in DCM in a round-bottom flask.

    • Add an equal volume of TFA to the solution (a 1:1 ratio of DCM:TFA).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

    • The resulting residue is the TFA salt of the deprotected amine, which will have improved aqueous solubility. This can be used directly or further purified as needed.

Visualizing Experimental Workflows

G Workflow for Improving Solubility cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting cluster_2 Outcome start Start with this compound dissolve Attempt to dissolve in desired solvent start->dissolve check_sol Is it soluble? dissolve->check_sol change_solvent Switch to a better organic solvent (e.g., DMSO) check_sol->change_solvent No (Organic Solvent) add_cosolvent Add a co-solvent to aqueous buffer check_sol->add_cosolvent No (Aqueous Buffer) success Soluble Conjugate check_sol->success Yes change_solvent->success deprotect Consider Boc deprotection add_cosolvent->deprotect If still insoluble add_cosolvent->success deprotect->success

Caption: Decision tree for solubilizing this compound.

G Factors Influencing Solubility cluster_0 Increases Solubility cluster_1 Decreases Solubility Solubility Overall Solubility PEG_chain PEG7 Chain (Hydrophilic) PEG_chain->Solubility Deprotection Boc Deprotection (Exposes Amine) Deprotection->Solubility Polar_Solvents Polar Aprotic Solvents (e.g., DMSO) Polar_Solvents->Solubility Boc_group Boc Group (Hydrophobic) Boc_group->Solubility Aqueous_Solvents Pure Aqueous Solvents Aqueous_Solvents->Solubility

Caption: Key factors that positively and negatively impact solubility.

References

stability of the triazole linkage in physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the triazole linkage in physiological and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,3-triazole ring under typical physiological conditions?

A1: The 1,2,3-triazole ring, particularly the 1,4-disubstituted isomer formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is exceptionally stable.[1][2][3] It is widely regarded as a robust and reliable linker in drug development and bioconjugation.[2][4] Its aromatic nature contributes significantly to its high resistance to chemical and enzymatic degradation.[2]

Q2: Is the triazole linkage susceptible to hydrolysis in acidic or basic conditions?

A2: No, the 1,2,3-triazole linkage is known to be highly resistant to hydrolysis under both acidic and basic conditions.[1][2][4] This makes it a significant improvement over more labile linkages like esters or hydrazones when designing molecules for biological environments.[2]

Q3: Can the triazole ring be degraded by enzymes in the body?

A3: The 1,2,3-triazole ring is generally considered insensitive to degradation by enzymatic hydrolases.[1][3] This metabolic stability is a key advantage in drug design, contributing to improved pharmacokinetic profiles.[5][6][7] While many drugs containing a triazole moiety are metabolized, the metabolism typically occurs on other parts of the molecule or its substituents, not on the triazole ring itself. Systemic triazole antifungals, for example, are known to interact with and be metabolized by cytochrome P450 (CYP) enzymes, but this interaction is related to the overall structure, not the cleavage of the triazole ring.[8][9]

Q4: What about the stability of the triazole linkage under reductive or oxidative conditions?

A4: The 1,2,3-triazole ring is stable and insensitive to typical redox conditions found in physiological environments.[1][4] Forced degradation studies using strong oxidizing agents (like hydrogen peroxide) or reducing agents (like glutathione) are standard methods to confirm the stability of the linkage, which it typically withstands.[2]

Q5: Are there differences in stability between 1,2,3-triazole and 1,2,4-triazole (B32235) isomers?

A5: Both 1,2,3- and 1,2,4-triazole isomers are aromatic and exhibit high thermal and chemical stability.[1][10][11] The 1,2,3-triazole ring is often highlighted for its exceptional inertness, particularly when synthesized via "click chemistry".[2] While both are very stable, the specific substitution pattern on the ring can influence the overall physicochemical properties of the molecule.[12][13]

Q6: My triazole-containing compound is losing activity in my assay. If the triazole ring is stable, what could be the cause?

A6: If you observe a loss of activity, it is unlikely due to the cleavage of the triazole ring itself. You should investigate other possibilities, which are outlined in our troubleshooting section. Common issues include poor compound solubility, degradation of other functional groups in the molecule, or interference with the assay itself.[14]

Troubleshooting Guides

If your triazole-linked compound shows unexpected instability or loss of bioactivity, follow this guide to diagnose the issue.

Problem: The compound appears to be degrading or precipitating in the assay medium.

This is a common issue, often related to the physicochemical properties of the entire molecule rather than the triazole linker.[14][15]

Troubleshooting Workflow

G start Observed Instability or Loss of Activity solubility Step 1: Assess Solubility start->solubility precipitate Precipitation observed? solubility->precipitate sol_strat Action: Employ Solubilization Strategies (Co-solvents, pH, Excipients) precipitate->sol_strat Yes stability Step 2: Assess Compound Stability in Assay Buffer precipitate->stability No sol_strat->stability degradation Degradation observed? stability->degradation other_groups Hypothesis: Degradation of labile functional groups (e.g., esters, hydrazones) degradation->other_groups Yes assay_int Step 3: Check for Assay Interference degradation->assay_int No interference Interference found? assay_int->interference false_neg Hypothesis: Compound interferes with assay signal (e.g., fluorescence quenching) interference->false_neg Yes ok Conclusion: Triazole linkage stable. Issue lies elsewhere. interference->ok No

Caption: Troubleshooting workflow for compound instability.
Summary of Troubleshooting Actions

Issue Potential Cause Recommended Action
Poor Solubility The overall molecule is too lipophilic or has poor aqueous solubility.[15][16]1. Visually inspect for precipitation.[14] 2. Increase co-solvent (e.g., DMSO) concentration, ensuring it's tolerated by the assay (typically <1%).[14][16] 3. Optimize buffer pH ; triazoles are weakly basic, and adjusting pH can alter the ionization state and solubility of the entire molecule.[16] 4. Incorporate solubilizing excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants.[16]
Compound Degradation A different part of the molecule, such as an ester, amide, or another labile group, is degrading under assay conditions (pH, temperature).[14]1. Incubate the compound in the assay buffer for the full experiment duration. 2. Analyze aliquots at different time points using HPLC-MS to detect degradation products.[2] 3. If degradation is confirmed, consider redesigning the molecule to replace the labile moiety. The triazole can serve as a stable bioisostere for an amide bond.[2][6]
Assay Interference The compound may be interfering with the assay technology itself, leading to a false negative result.[14]1. Run control experiments to check for autofluorescence, light scattering, or inhibition of a reporter enzyme.[14] 2. Test the compound in an orthogonal assay that uses a different detection method.

Data on Triazole Stability

The 1,2,3-triazole linkage is remarkably stable against various chemical challenges. Forced degradation studies are often performed to confirm this stability.

Table 1: Comparative Stability of 1,2,3-Triazole Linkage Under Forced Degradation Conditions
Condition Reagent/Stress Expected Outcome for Triazole Ring Reference
Acidic Hydrolysis 0.1 M HCl, 37-60 °CHighly Stable / No Degradation[1][2]
Basic Hydrolysis 0.1 M NaOH, 37-60 °CHighly Stable / No Degradation[2]
Oxidation 3% H₂O₂, RTHighly Stable / No Degradation[2]
Reduction 10 mM Glutathione (GSH), 37 °CHighly Stable / No Degradation[2]
Thermal Stress 60-80 °C in neutral bufferHighly Stable / No Degradation[2][3]
Enzymatic Plasma / Liver MicrosomesHighly Stable / No Degradation[1][6]

Experimental Protocols

To experimentally verify the stability of your triazole-containing compound, use the following standard protocols.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of a compound in the presence of plasma enzymes.

Workflow for Plasma Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) C Pre-warm plasma to 37°C A->C B Thaw Plasma (e.g., Human, Mouse) at 37°C B->C D Spike compound into plasma (final conc. e.g., 1 µM) C->D E Incubate at 37°C D->E F Collect aliquots at time points (0, 15, 30, 60, 120 min) E->F G Quench reaction with cold Acetonitrile (B52724) containing Internal Standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time 0 I->J

Caption: General workflow for an in vitro plasma stability assay.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Thaw plasma (e.g., human, rat, mouse) in a 37°C water bath.

  • Reaction Initiation: Pre-incubate the plasma at 37°C for 5 minutes. Add the test compound from the stock solution to the plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Incubation & Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >12,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the percentage of the compound remaining at each time point relative to the 0-minute sample. From this, calculate the half-life (t½).

Protocol 2: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes (e.g., CYPs) present in liver microsomes.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

  • Pre-incubation: Add the test compound to the microsome mixture (final concentration e.g., 1 µM) and pre-warm at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Incubation & Sampling: Incubate at 37°C. Collect and quench aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes) with ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis: Process and analyze the samples as described in the plasma stability assay (Steps 5-6).

  • Data Interpretation: Calculate the half-life (t½) and intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound in the NADPH-fortified samples.

General Stability of the Triazole Linkage

Caption: The triazole linkage is resistant to common degradation pathways.

References

Technical Support Center: Purification of Boc-NH-PEG7-propargyl Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Boc-NH-PEG7-propargyl labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying proteins labeled with this compound?

The primary challenges arise from the heterogeneity of the reaction mixture, which can contain the desired PEGylated protein, unreacted protein, excess this compound linker, and potentially multi-PEGylated species or positional isomers.[1][2] Separating these components can be difficult due to the minimal differences in their physicochemical properties after the addition of the neutral and hydrophilic PEG chain.[1]

Q2: What is the recommended overall strategy for purifying my this compound labeled protein?

A multi-step purification strategy is often the most effective approach.[3] A common workflow involves:

  • Initial bulk separation: Use Size Exclusion Chromatography (SEC) to remove the bulk of the smaller, unreacted this compound linker.[2][3]

  • Affinity Purification (Optional but Recommended): If an azide-functionalized affinity resin is available, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" can be a highly specific method to capture the propargyl-labeled protein.[4][5][6]

  • Polishing Step: Employ Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC) to separate the mono-PEGylated protein from unreacted protein and multi-PEGylated species.[2][3] IEX separates based on charge differences, which are altered by the shielding effect of the PEG chain, while HIC separates based on hydrophobicity.[2][]

Q3: Do I need to remove the Boc protecting group? If so, when is the best time to do it?

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine.[][9] Whether and when to remove it depends on your downstream application.

  • If the terminal amine is needed for subsequent conjugation: The Boc group must be removed. This is typically done after the initial purification steps to avoid unwanted side reactions on the newly exposed amine. Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used for deprotection.[9][10][11]

  • If the terminal amine is not required: The Boc group can be left on.

Q4: How can I monitor the success of my purification?

Several analytical techniques can be used to assess the purity and identity of your labeled protein at each stage:

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein will indicate successful PEGylation.[3]

  • HPLC (SEC, IEX, RP-HPLC): These methods can be used to quantify the purity of the sample and resolve different PEGylated species.[3][12][13][14]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the exact mass of the PEGylated protein, verifying the number of attached PEG linkers.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low recovery of PEGylated protein The protein is irreversibly binding to the chromatography column.- Modify elution conditions: For IEX, use a steeper salt gradient or change the pH. For HIC, decrease the salt concentration in the elution buffer. For SEC, ensure the mobile phase is optimal for your protein's stability.[3]
The protein is precipitating on the column.- Decrease the sample concentration loaded onto the column. - Modify the buffer to improve the solubility of your protein (e.g., adjust pH, add stabilizing excipients).[3]
Unreacted this compound linker remains in the final product Inadequate resolution of the chromatography method.- For SEC, use a column with a smaller pore size or a longer column for better resolution between the large protein and the small linker. A slower flow rate can also improve separation. - Consider adding a dialysis or diafiltration step to remove small molecules.[3][15]
The unreacted linker is aggregating with the protein.- Alter buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions.[3]
PEGylated protein co-elutes with unreacted protein The size or charge difference between the PEGylated and un-PEGylated protein is too small for the chosen method.- For SEC, the resolution may not be sufficient to separate species of similar hydrodynamic radii. - For IEX, a shallow salt gradient can improve the separation of species with similar charges. - Consider using HIC, as the PEG chain can alter the protein's hydrophobicity, allowing for separation.[3][16][17]
Protein appears aggregated after purification Harsh purification conditions.- Reduce the flow rate during chromatography. - Perform purification steps at a lower temperature (e.g., 4°C). - Screen different buffer conditions (pH, ionic strength) for optimal stability.[15]
No protein is present in the eluate after affinity purification The affinity tag (propargyl group) is not accessible.- Consider performing the purification under denaturing conditions to expose the tag.[18]
Incorrect binding/wash conditions.- Ensure the buffer conditions are optimal for the affinity interaction. If using click chemistry, ensure all components for the reaction are present and active.[18][19]

Quantitative Data Summary

The following tables provide representative quantitative data for the purification of a model PEGylated protein. Note that actual results will vary depending on the specific protein, linker, and experimental conditions.

Table 1: Example SEC-HPLC Purity Assessment of a PEGylated Protein Reaction Mixture

AnalyteRetention Time (min)Peak Area (%)
Aggregates~8.01.5
Di-PEGylated Protein~9.212.0
Mono-PEGylated Protein ~10.1 83.5
Native Protein~11.52.8
Free PEG Linker~13.00.2
Note: Retention times are approximate and for illustrative purposes.[13]

Table 2: Example IEX-HPLC Separation of PEGylated Isoforms

AnalyteRetention Time (min)Resolution (vs. Native)
Native Protein12.5-
Positional Isomer 114.22.3
Positional Isomer 215.03.1
Main Mono-PEGylated Species 16.5 4.8
Note: Higher resolution values indicate better separation.[13]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol describes the initial removal of unreacted this compound linker.

Materials:

  • SEC column with an appropriate molecular weight cut-off

  • SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

  • 0.22 µm syringe filter

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any precipitates.

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[3][15]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate. The larger PEGylated protein will elute earlier than the smaller, unreacted linker.[15]

  • Fraction Collection: Collect fractions as the sample elutes. Monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or HPLC to identify the fractions containing the purified PEGylated protein.

  • Pooling: Pool the fractions containing the pure product.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the terminal amine.

Materials:

  • Purified Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the purified Boc-protected PEGylated protein in DCM.

  • Deprotection: Add an excess of TFA to the solution (e.g., 20-50% v/v).

  • Incubation: Stir the reaction at room temperature and monitor its completion by LC-MS or another suitable method. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure.

    • To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEGylated protein.[20]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_deprotection Boc Deprotection (Optional) start Protein + this compound reaction PEGylation Reaction start->reaction mixture Heterogeneous Mixture reaction->mixture sec Size Exclusion Chromatography (SEC) mixture->sec pool1 Pool Fractions with PEGylated Protein sec->pool1 iex_hic Ion Exchange (IEX) or Hydrophobic Interaction (HIC) Chromatography pool1->iex_hic pool2 Pool Fractions with Mono-PEGylated Protein iex_hic->pool2 deprotection Acidic Treatment (e.g., TFA) pool2->deprotection end Downstream Applications pool2->end If deprotection is not needed final_product Purified, Deprotected PEGylated Protein deprotection->final_product final_product->end

Caption: Experimental workflow for the purification of this compound labeled proteins.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Purity of Final Product cause1 Unreacted Linker Contamination start->cause1 cause2 Co-elution with Unreacted Protein start->cause2 cause3 Presence of Multi-PEGylated Species start->cause3 solution1a Optimize SEC: Longer column or smaller pore size cause1->solution1a solution1b Add Dialysis/Diafiltration Step cause1->solution1b solution2a Optimize IEX: Shallow salt gradient cause2->solution2a solution2b Utilize HIC for orthogonal separation cause2->solution2b solution3 Optimize IEX or HIC gradient for better resolution cause3->solution3 end Improved Purity solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

References

Technical Support Center: Optimizing Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the oxidation of copper catalysts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the active copper catalyst in click chemistry, and why is its oxidation a problem?

A1: The active catalyst for the CuAAC reaction is the Copper(I) (Cu(I)) oxidation state.[1][2] It is essential for facilitating the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form the stable triazole ring.[2] The uncatalyzed reaction is significantly slower.[2] However, Cu(I) is thermodynamically unstable and can be readily oxidized to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1][3][4] This oxidation deactivates the catalyst, leading to low or no product yield.[1]

Q2: How can I prevent the oxidation of the copper catalyst?

A2: Several strategies can be employed to prevent the oxidation of the Cu(I) catalyst:

  • Use a reducing agent: The most common method is to use a reducing agent, such as sodium ascorbate (B8700270), to reduce the inactive Cu(II) species back to the active Cu(I) state in situ.[1][5] This ensures a sustained concentration of the active catalyst throughout the reaction.[2]

  • Utilize a stabilizing ligand: Ligands play a crucial role in stabilizing the active Cu(I) catalyst, preventing both its oxidation and disproportionation.[1][2] They also increase the catalyst's solubility and can accelerate the reaction rate.[2]

  • Deoxygenate solvents and reagents: Thoroughly degassing all solvents and the reaction mixture is critical to remove dissolved oxygen, which is the primary cause of Cu(I) oxidation.[2][6]

  • Maintain an inert atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, helps to prevent oxygen from entering the reaction vessel.[1] Even capping the reaction tube can significantly minimize oxygen exposure.[1][7][8]

Q3: What are the most common ligands used to stabilize the copper catalyst, and how do I choose one?

A3: The choice of ligand primarily depends on the solvent system. For aqueous or biological systems, water-soluble ligands are recommended.[1]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): This is a water-soluble ligand widely used for bioconjugation in aqueous buffers.[2][4] It is effective at protecting biomolecules from reactive oxygen species.[9][10]

  • Tris-(benzyltriazolylmethyl)amine (TBTA): This ligand is suitable for reactions in organic solvents.[2]

The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[1] For bioconjugation, a 5:1 ratio of ligand to copper is often recommended to protect sensitive biomolecules.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield in your click chemistry reaction, consider the following potential causes and solutions related to catalyst oxidation.

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst due to Oxidation Ensure you are using a sufficient concentration of a reducing agent like sodium ascorbate.[1] Degas your solvents and reaction mixture thoroughly and run the reaction under an inert atmosphere (nitrogen or argon).[1][2] Capping the reaction tube can also help minimize oxygen exposure.[1][7]
Inappropriate or Insufficient Ligand Use a ligand appropriate for your solvent system (e.g., THPTA for aqueous reactions, TBTA for organic solvents).[2] Optimize the ligand-to-copper ratio, typically between 1:1 and 5:1.[1] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[1]
Oxygen Exposure During Reaction Setup Standardize your procedure for deoxygenating solvents and protecting the reaction from air.[8] Even brief exposure to air can deactivate the catalyst.
Impure Reagents or Solvents Use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials.[1]
Copper Sequestration Components in your reaction mixture, such as thiols on biomolecules, can chelate the copper catalyst and render it inactive.[8] If copper sequestration is suspected, you can add an excess of the copper-ligand complex or introduce a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering species.[1][9]

Experimental Protocols

Protocol 1: General Procedure for Oxygen-Free Click Chemistry Reaction

This protocol describes a general method for setting up a click chemistry reaction while minimizing oxygen exposure.

Reagent Preparation:

  • Prepare stock solutions of your azide and alkyne in a suitable degassed solvent.

  • Prepare a stock solution of CuSO₄·5H₂O in deionized water.

  • Prepare a fresh stock solution of sodium ascorbate in deionized water.

  • Prepare a stock solution of the appropriate ligand (e.g., TBTA in DMF/t-BuOH or THPTA in water).

Reaction Setup:

  • In a reaction vial, add the alkyne (1.0 eq) and the azide (1.1 eq).

  • Add the appropriate degassed solvent.

  • Add the ligand solution (e.g., 0.05 eq of TBTA).

  • Add the CuSO₄ solution (e.g., 0.01-0.05 eq).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[2]

  • Add the freshly prepared sodium ascorbate solution (e.g., 0.1-0.2 eq) to initiate the reaction.

  • Maintain the reaction under a positive pressure of inert gas.

Reaction and Workup:

  • Stir the reaction at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the workup procedure will depend on the nature of your product. For small molecules, a typical workup may involve dilution with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure.[2] Copper ions can be removed by washing with solutions of buffered ethylenediamine (B42938) tetraacetic acid (EDTA).[7][9]

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is suitable for labeling biomolecules in an aqueous environment.

Reagent Preparation:

  • Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • Prepare a stock solution of the azide-containing label in DMSO or water.

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

  • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing label.

  • Add the THPTA solution (a 5:1 ligand to copper ratio is often recommended for bioconjugation).[9]

  • Add the CuSO₄ solution.

  • Gently mix the solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature or as optimized for your specific system.

Visualizations

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway CuI Cu(I) Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Azide Azide Cu_Triazolide Copper Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Releases Catalyst Product Triazole Product Cu_Triazolide->Product + H+ CuI_ox Cu(I) CuII_inact Cu(II) (Inactive) CuI_ox->CuII_inact + O2 O2 O2 CuII_red Cu(II) CuI_act Cu(I) (Active) CuII_red->CuI_act + Ascorbate Ascorbate Sodium Ascorbate Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate and in sufficient quantity? Check_Catalyst->Check_Ligand Yes Add_Reducing_Agent Add/Increase reducing agent (e.g., sodium ascorbate) Check_Catalyst->Add_Reducing_Agent No Check_Oxygen Is the reaction protected from oxygen? Check_Ligand->Check_Oxygen Yes Use_Ligand Use appropriate ligand (THPTA/TBTA) and optimize ratio Check_Ligand->Use_Ligand No Check_Purity Are reagents and solvents pure? Check_Oxygen->Check_Purity Yes Degas_Inert Degas solvents and use inert atmosphere Check_Oxygen->Degas_Inert No End_Success Reaction Optimized Check_Purity->End_Success Yes Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No End_Failure Further Optimization Needed Add_Reducing_Agent->Check_Catalyst Use_Ligand->Check_Ligand Degas_Inert->Check_Oxygen Purify_Reagents->Check_Purity

References

Technical Support Center: Characterization of PEGylated Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the characterization of PEGylated bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental analysis of these complex molecules. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a practical question-and-answer format to directly address specific issues you might encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the "degree of PEGylation," and why is it a critical quality attribute?

A4: The degree of PEGylation refers to the average number of PEG molecules covalently attached to a single bioconjugate molecule.[1][2][3][4] It is a critical quality attribute because it directly influences the therapeutic's:

  • Pharmacokinetic and pharmacodynamic properties: Affecting circulation half-life and bioavailability.[5][6][7]

  • Biological activity and efficacy: The attachment of PEG can sometimes sterically hinder the active sites of a protein, potentially reducing its biological function.[5]

  • Immunogenicity: PEGylation is known to reduce the immunogenicity of proteins.[5][7]

  • Stability and solubility: PEGylation generally enhances the stability and solubility of bioconjugates.[5]

Inconsistent degrees of PEGylation can lead to batch-to-batch variability, impacting the overall safety and efficacy of the therapeutic.[8]

Q2: My SEC chromatogram for a PEGylated protein shows a very broad peak. What are the potential causes?

A2: A broad peak in Size Exclusion Chromatography (SEC) is a common observation for PEGylated proteins and can be attributed to several factors:

  • Polydispersity of the PEG reagent: If the PEG reagent used for conjugation has a broad molecular weight distribution (a high polydispersity index or PDI), the resulting PEGylated protein population will also be heterogeneous in size, leading to a broader elution profile.[8] Using monodisperse or discrete PEG (dPEG®) reagents can minimize this issue.[9]

  • Heterogeneous PEGylation: The reaction mixture often contains a variety of species, including unreacted protein, free PEG, and proteins with different numbers of attached PEG molecules (e.g., mono-, di-, tri-PEGylated proteins). This heterogeneity in the degree of PEGylation contributes significantly to peak broadening.[8][10]

  • Positional Isomers: Even with the same degree of PEGylation, the PEG chains can be attached to different sites on the protein, resulting in positional isomers that may have slightly different hydrodynamic radii.

  • Interactions with the SEC Stationary Phase: The PEG moiety can sometimes interact with the silica-based stationary phases of SEC columns, leading to poor peak shape, tailing, and lower recovery.[8]

  • Conformational Differences: PEGylated proteins do not behave like the typical globular protein standards used for column calibration. Their hydrodynamic volume is significantly larger than what would be predicted from their molecular weight alone, making conventional SEC unreliable for molecular weight estimation.[8][11][12]

Q3: Can I use standard protein quantification assays like Bradford or BCA for my PEGylated protein?

A3: It is generally not recommended to use standard colorimetric protein assays like Bradford or BCA for quantifying PEGylated proteins.[8] The PEG chains can sterically hinder the access of the dye (in the Bradford assay) or the copper-chelating reagents (in the BCA assay) to the protein backbone and specific amino acid residues. This interference typically leads to an underestimation of the protein concentration.[8]

Recommended alternatives for quantification include:

  • UV Absorbance at 280 nm: This method can be used to quantify the protein portion of the conjugate, provided there are no other interfering substances that absorb at this wavelength.[1]

  • Amino Acid Analysis: This is a more accurate but also more labor-intensive method.

  • Specific ELISA: Developing an enzyme-linked immunosorbent assay (ELISA) specific to the protein can provide accurate quantification.[13]

  • Charged Aerosol Detection (CAD): When coupled with HPLC, CAD can be used as it responds to all non-volatile analytes, surmounting the issue of PEG lacking a chromophore.[14][15]

Q4: Why is determining the exact site(s) of PEGylation so challenging?

A4: Pinpointing the exact amino acid residue(s) where PEG is attached is a significant analytical challenge, especially for proteins with multiple potential conjugation sites (e.g., lysine (B10760008) residues).[13] The primary difficulty arises from the heterogeneity of the PEGylated product. A typical reaction yields a mixture of molecules with varying degrees of PEGylation and different attachment sites.

Characterization often involves techniques like peptide mapping via LC-MS/MS. However, the presence of the large, polydisperse PEG chain can complicate the analysis in several ways:

  • Suppressed Ionization: The PEG moiety can suppress the ionization of the attached peptide in the mass spectrometer.

  • Complex Spectra: The polydispersity of the PEG leads to a distribution of masses for each PEGylated peptide, resulting in very complex and difficult-to-interpret mass spectra.[16]

  • Incomplete Digestion: The PEG chains can sterically hinder the proteolytic enzymes used for digestion, leading to incomplete fragmentation of the protein and making it difficult to identify all PEGylation sites.[8]

Section 2: Troubleshooting Guides

Issue 1: Difficulty in Determining the Molecular Weight of PEGylated Bioconjugates by Mass Spectrometry (MS)
SymptomPossible CauseTroubleshooting Steps
Broad, unresolved peaks in the mass spectrum Polydispersity of the PEG reagent: Traditional PEG reagents are mixtures of polymers with a range of molecular weights.1. Use Monodisperse PEG: If possible, utilize monodisperse or discrete PEG (dPEG®) reagents to produce a conjugate with a defined molecular weight.[9] 2. High-Resolution MS: Employ high-resolution mass spectrometry (e.g., Orbitrap, FT-ICR) to better resolve the different PEGylated species.
Low signal intensity or signal suppression Heterogeneity of the sample: The presence of multiple PEGylated species (different degrees of PEGylation) can distribute the ion current, leading to low signal for any single species. Poor ionization of the conjugate: The large, flexible PEG chain can interfere with the ionization process.1. Purification: Fractionate the sample prior to MS analysis using techniques like SEC or IEX to analyze more homogeneous populations.[17] 2. Optimize MS Conditions: Adjust instrument parameters such as spray voltage, capillary temperature, and gas flows. 3. Choice of Ionization Technique: MALDI-TOF MS is often preferred for analyzing heterogeneous PEGylated proteins as it tends to produce singly charged ions, simplifying the spectra compared to ESI-MS which can produce complex charge state distributions.[13][18][19][20]
Complex and overlapping charge state envelopes (ESI-MS) Multiple charged species: The large size and multiple potential charge-carrying sites on the bioconjugate lead to a complex distribution of charge states. Polydispersity: The inherent mass distribution of the PEG is convoluted with the charge state distribution.1. Deconvolution Software: Utilize advanced deconvolution algorithms to interpret the complex spectra and determine the zero-charge mass.[9] 2. Reduce Sample Heterogeneity: As mentioned above, pre-fractionation of the sample can simplify the spectra.
Issue 2: Inaccurate Determination of the Degree of PEGylation
SymptomPossible CauseTroubleshooting Steps
Discrepancy between different analytical techniques Method-specific biases: Different techniques measure different properties. For example, SEC with conventional calibration relies on hydrodynamic volume, which is disproportionately affected by the PEG chain, while MS measures mass.[2][3][4]1. Use Orthogonal Methods: Employ a combination of techniques to get a comprehensive picture. For example, use SEC-MALS for size and molecular weight distribution, and MS for precise mass determination of different species. 2. NMR Spectroscopy: Proton NMR (¹H NMR) can be a quantitative method for determining the degree of PEGylation by comparing the integral of the PEG methylene (B1212753) protons to that of specific protein protons.[2][3][21]
Co-elution of free PEG and PEGylated protein in SEC Similar hydrodynamic radii: The free PEG and the PEGylated protein may have similar sizes, making separation by SEC difficult.[8]1. Optimize SEC Conditions: Experiment with different column pore sizes and mobile phase compositions to improve resolution.[8] 2. Alternative Chromatography: Use reversed-phase (RP-HPLC) or ion-exchange chromatography (IEX) which separate based on hydrophobicity or charge, respectively.[8][17] 3. Multi-detector SEC: Couple SEC with detectors that can differentiate between PEG and protein, such as a UV detector (for protein) and a refractive index (RI) or charged aerosol detector (CAD) (for PEG).[8][11][12][22]

Section 3: Experimental Protocols & Data

Protocol 1: Determination of Molecular Weight and Degree of PEGylation by SEC-MALS

Objective: To determine the absolute molecular weight of the PEGylated bioconjugate and the mass of the protein and PEG components.

Methodology:

  • System Setup: An SEC system is coupled in-line with a multi-angle light scattering (MALS) detector, a UV detector, and a differential refractive index (dRI) detector.[11]

  • Sample Preparation: Prepare the PEGylated bioconjugate sample in the mobile phase at a known concentration.

  • Injection and Separation: Inject the sample onto an appropriate SEC column to separate the different species based on their hydrodynamic volume.

  • Data Acquisition: Collect data from all three detectors simultaneously as the sample elutes.

  • Data Analysis:

    • The UV detector measures the concentration of the protein component.

    • The dRI detector measures the total concentration of both protein and PEG.

    • The MALS detector measures the molar mass of the eluting species.

    • Using specialized software (e.g., ASTRA), the data from all three detectors are combined to calculate the molar mass of the entire conjugate, as well as the individual masses of the protein and PEG components for each eluting peak.[11]

Data Presentation:

Table 1: Example SEC-MALS Data for a PEGylated Antibody Fragment

Elution PeakRetention Time (min)Molar Mass (kDa) - MALSProtein Mass Contribution (kDa)PEG Mass Contribution (kDa)Calculated Degree of PEGylation
Conjugate10.288.548.240.3~1 (with 40 kDa PEG)
Free Protein12.548.148.100
Free PEG11.840.5040.5N/A

Note: Data is illustrative and will vary based on the specific bioconjugate and PEG reagent.

Protocol 2: Identification of PEGylation Sites by LC-MS/MS

Objective: To identify the specific amino acid residues where PEG is attached.

Methodology:

  • Protein Digestion: The PEGylated protein is digested into smaller peptides using a specific protease (e.g., trypsin). It may be necessary to optimize digestion conditions (e.g., increase enzyme-to-protein ratio, extend digestion time) to overcome steric hindrance from the PEG chains.[8]

  • LC Separation: The resulting peptide mixture is separated by reversed-phase liquid chromatography (RP-LC).

  • MS/MS Analysis: The eluting peptides are introduced into a tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

    • MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured. PEGylated peptides will appear as a distribution of peaks due to the polydispersity of the PEG.

    • MS2 Scan (Fragmentation): Selected PEGylated peptide ions are fragmented (e.g., by collision-induced dissociation - CID), and the m/z of the fragment ions is measured.

  • Data Analysis: The fragmentation pattern (MS2 spectrum) provides sequence information about the peptide. The masses of the fragment ions are analyzed to pinpoint the amino acid residue carrying the PEG modification.[13][23]

Section 4: Visualizations

Experimental_Workflow_SEC_MALS cluster_prep Sample Preparation cluster_analysis SEC-MALS Analysis cluster_data Data Processing cluster_results Results prep Prepare PEGylated Bioconjugate Sample sec Inject onto SEC Column prep->sec detectors Simultaneous Detection: MALS, UV, dRI sec->detectors analysis Analyze with Conjugate Analysis Software detectors->analysis mw Absolute Molar Mass analysis->mw peg_mass PEG Mass analysis->peg_mass prot_mass Protein Mass analysis->prot_mass dop Degree of PEGylation analysis->dop

Caption: Workflow for SEC-MALS analysis of PEGylated bioconjugates.

Troubleshooting_SEC_Peak_Broadening cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Broad Peak in SEC Chromatogram cause1 PEG Polydispersity start->cause1 cause2 Heterogeneous PEGylation start->cause2 cause3 Column Interaction start->cause3 sol1 Use Monodisperse PEG Reagents cause1->sol1 sol2 Fractionate Sample (IEX, HIC) cause2->sol2 sol3 Optimize Mobile Phase or Change Column cause3->sol3

Caption: Troubleshooting logic for broad SEC peaks.

References

Technical Support Center: Minimizing Non-Specific Binding of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of your PEGylated molecules and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with PEGylated molecules?

A: Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. In the context of PEGylated molecules (e.g., proteins, nanoparticles, drugs), non-specific binding can lead to:

  • Reduced Efficacy: The active sites of a PEGylated therapeutic can be blocked, or the molecule can be prevented from reaching its target.

  • Increased Background Signal: In diagnostic assays, non-specific binding of detection molecules can lead to high background noise, reducing the signal-to-noise ratio and potentially causing false-positive results.[1]

  • Altered Pharmacokinetics: Non-specific protein adsorption onto PEGylated nanoparticles can alter their circulation time and biodistribution.[2]

  • Inaccurate Quantification: In analytical techniques, non-specific binding can lead to an overestimation or underestimation of the analyte of interest.

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is primarily used to reduce non-specific binding by creating a hydrophilic barrier.[3] However, various factors can influence its effectiveness.

Q2: How do the physical properties of PEG (length and density) affect non-specific binding?

A: The molecular weight (length) and grafting density of PEG chains are critical factors that determine the effectiveness of PEGylation in preventing non-specific binding.[2] The conformation of the PEG layer, which can be in a "mushroom" or "brush" regime, is dictated by the relationship between the PEG's Flory radius (RF) and the distance between grafting sites (D).[4]

  • PEG Length (Molecular Weight): Longer PEG chains can provide a thicker steric barrier, which is generally more effective at preventing protein adsorption.[5] However, there is a trade-off, as very long chains can sometimes lead to a decrease in grafting density due to steric hindrance during the conjugation process.[2]

  • PEG Density: A higher grafting density, where PEG chains are closely packed, creates a "brush" conformation that is highly effective at repelling proteins.[4] Lower densities result in a "mushroom" conformation, which is less effective at preventing non-specific binding.[4]

The interplay between PEG length and density is crucial. For instance, a high density of shorter PEG chains can be more effective than a low density of longer chains.

Troubleshooting Guides

Problem 1: High background signal in an ELISA or other immunoassay using a PEGylated reporter molecule.

start High Background Signal check_blocking Step 1: Evaluate Blocking Step start->check_blocking check_washing Step 2: Optimize Washing Protocol check_blocking->check_washing If problem persists check_concentration Step 3: Titrate PEGylated Reporter check_washing->check_concentration If problem persists check_reagents Step 4: Assess Reagent Quality check_concentration->check_reagents If problem persists success Problem Resolved check_reagents->success If problem persists, contact technical support

Caption: Troubleshooting workflow for high background in immunoassays.

Potential Cause Recommended Solution
Insufficient Blocking The blocking buffer may not be effectively covering all non-specific binding sites on the plate. Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[6] Consider adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer.[6]
Inadequate Washing Residual unbound PEGylated reporter molecules can remain in the wells, leading to a high background. Increase the number of wash steps or introduce a short soak time (e.g., 30 seconds) between washes.[6] Ensure that the wash buffer is dispensed and aspirated effectively from all wells.[7]
Excessive Concentration of PEGylated Reporter The concentration of the PEGylated detection molecule may be too high, leading to increased non-specific binding. Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.
Contaminated Reagents Buffers or other reagents may be contaminated, contributing to the high background. Prepare fresh reagents and ensure a clean work environment to avoid microbial or cross-contamination.[7]
Incorrect Incubation Conditions Deviations from the recommended incubation times and temperatures can affect binding characteristics. Adhere strictly to the protocol's incubation parameters.[7]
Problem 2: Low cellular uptake of PEGylated nanoparticles or drugs.

While PEGylation is excellent for reducing non-specific binding and prolonging circulation, it can sometimes hinder the uptake of the molecule by target cells, a phenomenon known as the "PEG dilemma."

start Seed Cells treat Treat with PEGylated Nanoparticles start->treat incubate Incubate (Time & Concentration Dependent) treat->incubate wash Wash to Remove Unbound Particles incubate->wash lyse Lyse Cells wash->lyse quantify Quantify Uptake (e.g., Fluorescence, LC-MS/MS) lyse->quantify end Analyze Data quantify->end

Caption: A general workflow for a cellular uptake assay.

Potential Cause Recommended Solution
"PEG Dilemma" - Steric Hindrance A very dense and long PEG layer can sterically hinder the interaction of the nanoparticle or drug with cell surface receptors. Consider optimizing the PEGylation strategy by using a lower molecular weight PEG or reducing the grafting density. This is a trade-off, as reducing PEGylation might increase non-specific binding.
Lack of Targeting Ligands For receptor-mediated uptake, the PEGylated molecule may lack a specific targeting ligand (e.g., an antibody or peptide) to facilitate internalization. Conjugate a targeting ligand to the distal end of the PEG chains.
Incorrect Cell Type or Conditions The chosen cell line may not express the target receptor, or the experimental conditions may not be optimal for uptake. Ensure you are using an appropriate cell model and that the culture conditions are optimal.
Aggregation of PEGylated Molecules The PEGylated molecules may be aggregating in the culture medium, preventing efficient uptake. Characterize the size and stability of your PEGylated molecules in the relevant biological media using techniques like Dynamic Light Scattering (DLS).

Data and Protocols

Quantitative Data Summary

Table 1: Impact of PEG Molecular Weight and Grafting Density on Protein Adsorption

PEG MW (kDa)Grafting Density (PEG/nm²)Protein Adsorption Reduction (Compared to non-PEGylated)Reference
50.028 ("Mushroom")Significant reduction[4]
50.083 ("Brush")Greater reduction than "Mushroom"[4]
24.7 (Monodisperse)~70% reduction in FBS[2]
23.3 (Polydisperse)Less effective than monodisperse[2]

Table 2: Comparison of Common Blocking Agents

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Effective for many applications, particularly with phosphoprotein detection.[1]Can cross-react with some antibodies; batch-to-batch variability; potential for RNase contamination.[1][8]
Non-fat Dry Milk 1-5%Cost-effective and readily available.Contains phosphoproteins and biotin, which can interfere with certain assays.[1]
Fish Gelatin 0.1-1%Low cross-reactivity with mammalian antibodies.[1]May be less effective than BSA or milk in some cases.[1]
Synthetic Blockers (e.g., PEG, PVP) VariesProtein-free, reducing potential for cross-reactivity; good for assays requiring low protein content.[1]Can be more expensive and may require more optimization.[1]
Experimental Protocols

This protocol provides a general method for quantifying the amount of protein that non-specifically binds to PEGylated nanoparticles using a fluorescence-based assay.

Materials:

  • PEGylated nanoparticles

  • Bovine Serum Albumin conjugated with Fluorescein-5-isothiocyanate (BSA-FITC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Potassium Cyanide (KCN) solution (100 mM) - Caution: Highly Toxic

  • Fluorescence spectrophotometer

Procedure:

  • Incubation: Mix a known concentration of your PEGylated nanoparticles with a solution of BSA-FITC in PBS. Incubate at room temperature for a specified time (e.g., 1 hour) to allow for protein adsorption.

  • Separation: Centrifuge the mixture to pellet the nanoparticles with bound protein. Carefully remove the supernatant containing unbound BSA-FITC.

  • Washing: Resuspend the nanoparticle pellet in fresh PBS and centrifuge again. Repeat this washing step three times to remove any remaining unbound protein.

  • Nanoparticle Dissolution: Resuspend the final pellet in a buffer and add KCN solution to dissolve the nanoparticles (this step is specific for gold nanoparticles). This releases the bound BSA-FITC.[9]

  • Quantification: Measure the fluorescence intensity of the solution (λexcitation = 480 nm, λemission = 530 nm).[9]

  • Standard Curve: Prepare a standard curve using known concentrations of BSA-FITC to correlate fluorescence intensity with the amount of protein.

  • Calculation: Determine the amount of bound protein per unit of nanoparticles.

This protocol outlines a method to assess the internalization of fluorescently labeled PEGylated molecules by cultured cells.

Materials:

  • Fluorescently labeled PEGylated molecules

  • Relevant cell line (e.g., cancer cells, macrophages)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • RIPA lysis buffer (or similar)

  • BCA Protein Assay Kit

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow for 24 hours.[10]

  • Treatment: Remove the culture medium and wash the cells once with warm PBS. Add the fluorescently labeled PEGylated molecules diluted in serum-free medium to each well.[10]

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 4 hours).[11]

  • Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to stop uptake and remove extracellular molecules.[10]

  • Cell Lysis and Quantification (Plate Reader Method):

    • Add RIPA lysis buffer to each well and incubate on ice.[11]

    • Measure the fluorescence intensity of the lysate.[11]

    • Perform a BCA assay on the lysate to determine the total protein concentration.[11]

    • Normalize the fluorescence signal to the protein concentration to express uptake as fluorescence per mg of protein.[11]

  • Cell Analysis (Flow Cytometry Method):

    • Trypsinize the cells to create a single-cell suspension.[11]

    • Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[11]

References

Technical Support Center: Scaling Up Boc-NH-PEG7-Propargyl Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up conjugation reactions involving Boc-NH-PEG7-propargyl. It includes troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional linker molecule. It consists of a Boc (tert-butyloxycarbonyl) protected amine, a seven-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal propargyl (alkyne) group. Its primary application is in bioconjugation, particularly in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It is often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.

Q2: What are the key advantages of using a PEG7 linker in my conjugation?

A2: The PEG7 linker offers several advantages:

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of the molecule it is attached to, which can be beneficial when working with hydrophobic molecules or in aqueous buffer systems.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

Q3: When should I deprotect the Boc group, before or after the CuAAC reaction?

A3: The Boc group should be deprotected after the CuAAC reaction. The Boc group protects the amine from participating in unwanted side reactions during the conjugation. Once the desired triazole linkage is formed, the Boc group can be selectively removed under acidic conditions to reveal the primary amine for subsequent modification or to yield the final product.

Q4: What are the critical parameters to consider when scaling up a CuAAC reaction?

A4: When scaling up a CuAAC reaction, the following parameters are critical:

  • Homogeneous Mixing: Ensuring efficient and uniform mixing of reactants and catalyst is crucial for consistent reaction kinetics and yield.

  • Temperature Control: The CuAAC reaction is exothermic. At a larger scale, efficient heat dissipation is necessary to prevent temperature gradients that can lead to side reactions and product degradation.

  • Oxygen Exclusion: The active Cu(I) catalyst is sensitive to oxidation. Thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., with argon or nitrogen) is critical, especially for longer reaction times at a larger scale.

  • Solvent Selection: The choice of solvent or solvent system is important for ensuring the solubility of all reactants and the catalyst, which can be more challenging at higher concentrations.

  • Purification Strategy: Purification methods need to be scalable. Techniques like tangential flow filtration (TFF) or preparative HPLC are often employed for large-scale purification of PEGylated conjugates.

Troubleshooting Guide

Issue 1: Low or No Product Yield at Scale
Potential Cause Recommended Solution(s)
Catalyst Oxidation - Ensure all solvents and solutions are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for an extended period. - Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate the active Cu(I) catalyst in situ. - Consider using a copper-stabilizing ligand like THPTA or TBTA.
Impure Reagents - Verify the purity of this compound and the azide-containing molecule using techniques like NMR or mass spectrometry before starting the large-scale reaction. - Impurities can poison the catalyst.
Incorrect Stoichiometry - For initial scale-up, start with a slight excess (e.g., 1.1-1.2 equivalents) of the less expensive reagent. - Optimize the catalyst loading; typically 1-5 mol% of a copper source is sufficient.
Poor Mixing - Use an appropriate overhead stirrer or a reactor with baffles to ensure efficient mixing. - For viscous solutions, consider gentle heating to reduce viscosity and improve mass transfer.
Inadequate Reaction Time - Monitor the reaction progress using TLC or LC-MS. Do not assume the reaction time will be the same as in the small-scale experiment. - Scale-up can sometimes lead to longer reaction times due to mass transfer limitations.
Issue 2: Presence of Side Products or Impurities in the Final Product
Potential Cause Recommended Solution(s)
Glaser-Hay Coupling (Alkyne Homocoupling) - This is often due to the presence of oxygen. Improve degassing procedures and maintain a strict inert atmosphere. - Ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present throughout the reaction.
Hydrolysis of Boc Group - If the reaction is performed under acidic conditions (which is not typical for CuAAC), the Boc group can be prematurely cleaved. Ensure the reaction pH is neutral or slightly basic.
Incomplete Reaction - If starting materials are present in the final product, consider increasing the reaction time, temperature (if the molecules are stable), or the amount of catalyst.
Difficult Purification - The hydrophilic nature of the PEG linker can sometimes make extraction challenging. - For large-scale purification, consider size exclusion chromatography (SEC), tangential flow filtration (TFF), or reverse-phase HPLC.

Experimental Protocols

Protocol 1: General Procedure for Scaling Up CuAAC Reaction

This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition reaction at a larger scale.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous systems)

  • Degassed solvents (e.g., a mixture of t-BuOH and water, or DMF)

Procedure:

  • Preparation:

    • In a suitably sized reactor equipped with an overhead stirrer and an inert gas inlet, dissolve the azide-containing molecule (1.0 eq) and this compound (1.1 eq) in the chosen degassed solvent system.

    • In a separate vessel, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in degassed water).

    • In another vessel, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in degassed water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 200 mM in degassed water).

  • Reaction Setup:

    • Begin stirring the solution of the azide (B81097) and alkyne.

    • If using a ligand, add the THPTA solution to the reactor (typically at a concentration to achieve a 2:1 to 5:1 ligand to copper ratio).

    • Add the CuSO₄ solution to the reaction mixture to achieve a final concentration of 1-5 mol% relative to the limiting reagent.

    • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol%).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals.

    • Once the reaction is complete, quench the reaction by adding a solution of a copper chelator like EDTA.

    • Remove the solvent under reduced pressure.

    • Proceed with the appropriate large-scale purification method (e.g., preparative HPLC, TFF).

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting group after the CuAAC reaction.

Materials:

  • Purified Boc-protected conjugate

  • Anhydrous dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453)

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the purified and dried Boc-protected conjugate in anhydrous DCM or 1,4-dioxane in a reaction vessel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (typically 20-50% v/v in DCM) or a 4M HCl solution in dioxane.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.

    • Dissolve the residue in a suitable organic solvent and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Quantitative Data Summary

Table 1: Comparison of Small-Scale vs. Scaled-Up CuAAC Reaction Parameters

ParameterSmall-Scale (10-100 mg)Scaled-Up (1-10 g)Key Considerations for Scale-Up
Reactant Concentration 0.05 - 0.2 M0.1 - 0.5 MHigher concentrations can increase reaction rate but may require better heat management.
Solvent Volume 1 - 10 mL100 - 1000 mLEnsure adequate degassing of larger volumes.
Catalyst Loading (mol%) 1 - 5%0.5 - 2.5%Catalyst efficiency can sometimes be improved at scale with better mixing.
Reducing Agent (eq) 5 - 102 - 5A smaller excess may be sufficient with efficient oxygen exclusion.
Reaction Time 1 - 4 hours4 - 12 hoursMass transfer limitations can increase reaction time.
Typical Yield >90%80 - 95%Yields can be slightly lower at scale if not fully optimized.
Purification Method Flash Chromatography, Prep-TLCPreparative HPLC, TFFMethod must be scalable and efficient for larger volumes.

Visualizations

CuAAC_Workflow Experimental Workflow for Scaled-Up CuAAC Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Azide and This compound prep_catalyst Prepare CuSO4 and Sodium Ascorbate Solutions add_catalyst Add CuSO4 to Reactor prep_reagents->add_catalyst Degassed Solvent initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction monitor_reaction Monitor Progress (TLC, LC-MS) initiate_reaction->monitor_reaction quench Quench Reaction (e.g., EDTA) monitor_reaction->quench Reaction Complete purify Large-Scale Purification (Prep-HPLC, TFF) quench->purify product Isolated Conjugate purify->product

Caption: Workflow for a scaled-up CuAAC conjugation reaction.

Troubleshooting_Tree Troubleshooting Low Yield in Scaled-Up CuAAC Reactions start Low Yield at Scale check_catalyst Is the catalyst active? start->check_catalyst catalyst_yes catalyst_yes check_catalyst->catalyst_yes Yes catalyst_no Potential Catalyst Oxidation check_catalyst->catalyst_no No check_reagents Are reagents pure? reagents_yes reagents_yes check_reagents->reagents_yes Yes reagents_no Impure Starting Materials check_reagents->reagents_no No check_conditions Are reaction conditions optimal? conditions_yes Re-evaluate Reaction at Scale check_conditions->conditions_yes Yes conditions_no Suboptimal Conditions check_conditions->conditions_no No catalyst_yes->check_reagents solution_catalyst Improve Degassing Use Fresh Reducing Agent Add Ligand catalyst_no->solution_catalyst reagents_yes->check_conditions solution_reagents Verify Purity (NMR, MS) Purify if Necessary reagents_no->solution_reagents solution_conditions Optimize Stoichiometry Improve Mixing Increase Reaction Time/Temp conditions_no->solution_conditions

Caption: Decision tree for troubleshooting low yield issues.

Technical Support Center: Optimizing PROTAC Efficacy by Modulating PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the impact of polyethylene (B3416737) glycol (PEG) linker length on the efficacy of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments, with a focus on PEG linkers.

Problem 1: My PROTAC shows weak or no degradation of the target protein despite good binary binding.

  • Possible Cause: Inefficient Ternary Complex Formation. The primary role of a PROTAC is to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[1] If the PEG linker is not of optimal length, this complex may be unstable or not form at all.[2]

    • Troubleshooting Steps:

      • Vary Linker Length: The distance between the target protein and the E3 ligase is critical.[1] Synthesize a library of PROTACs with varying PEG linker lengths (e.g., by adding or removing ethylene (B1197577) glycol units) to identify the optimal distance for productive ternary complex formation.[1]

      • Modify Linker Composition: The chemical nature of the linker influences its flexibility.[1] Experiment with linkers that incorporate rigid elements (e.g., piperazine (B1678402) or phenyl groups) or more flexible long alkyl chains to find a composition that supports a stable ternary complex.[1][3]

      • Biophysical Assays: Directly measure the formation and stability of the ternary complex using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Biolayer Interferometry (BLI).[4] These methods provide quantitative data on binding affinities and cooperativity.[5]

  • Possible Cause: Poor Cell Permeability. PROTACs are often large molecules and may struggle to cross the cell membrane to reach their intracellular target.[1]

    • Troubleshooting Steps:

      • Alter Linker Properties: The linker significantly contributes to the overall physicochemical properties of the PROTAC.[6] Modifying the PEG linker to achieve a better balance of hydrophilicity and lipophilicity can improve cell permeability.[1] While PEG units increase solubility, excessively long chains can negatively impact permeability.[7]

      • Cellular Target Engagement Assays: Confirm that your PROTAC is reaching its target inside the cell using assays like the cellular thermal shift assay (CETSA) or NanoBRET.[1]

  • Possible Cause: Suboptimal Linker Attachment Points. The position where the linker connects to the warhead and the E3 ligase ligand is crucial for maintaining their binding affinities and for the correct orientation within the ternary complex.[6]

    • Troubleshooting Steps:

      • Explore Different Attachment Points: If possible, synthesize PROTACs with the linker attached to different solvent-exposed points on the ligands to explore alternative orientations for ternary complex formation.[7]

Problem 2: A "hook effect" is observed, where degradation efficiency decreases at higher PROTAC concentrations.

  • Possible Cause: Formation of Unproductive Binary Complexes. At high concentrations, the PROTAC can independently bind the target protein and the E3 ligase, preventing the formation of the productive ternary complex. A clear bell-shaped curve in a dose-response experiment is indicative of this phenomenon.[8]

    • Troubleshooting Steps:

      • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect.[1] Linker optimization is key to achieving this positive cooperativity.[1]

      • Systematic Linker Modification: As described in Problem 1, systematically vary the PEG linker length and composition. A linker that better pre-organizes the two ligands for ternary complex formation can increase cooperativity.[1]

      • Biophysical Measurement of Cooperativity: Use techniques like SPR to quantify the cooperativity of your PROTACs.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal PEG linker length for a PROTAC?

A1: There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair.[1][9] However, empirical data from numerous studies indicate that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1] For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was observed with linkers shorter than 12 atoms.[10] It is crucial to experimentally screen a range of PEG linker lengths to determine the optimum for your specific system.[1][9]

Q2: How does PEG linker length affect the physicochemical properties of a PROTAC?

A2: The PEG linker's chemical makeup significantly impacts a PROTAC's drug-like properties:

  • Solubility: The ether oxygens in PEG linkers are polar and can improve the aqueous solubility of the PROTAC molecule.[1][11]

  • Cell Permeability: While often large, PROTACs need to cross the cell membrane. The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[6] Longer PEG linkers can increase molecular weight and polar surface area, which may reduce cell permeability.[7] However, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, potentially shielding its polar surface area and improving membrane traversal.[12]

  • Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism.[10] Designing linkers with greater metabolic stability is an important consideration for in vivo applications.[1]

Q3: Can changing the PEG linker length alter the selectivity of a PROTAC?

A3: Yes, altering the linker length can impart selectivity for the degradation of different proteins. For example, a lapatinib-based PROTAC was able to degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit abolished HER2 degradation and resulted in a selective EGFR degrader.[10]

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [7][13][14]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC 19>1000<20VHLMCF7
PROTAC 212~500~60VHLMCF7
PROTAC 3 16 ~100 >90 VHL MCF7
PROTAC 419~750~50VHLMCF7
PROTAC 521>1000<30VHLMCF7

Note: Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[9][13][14]

Table 2: Effect of PEG Linker Length on TANK-Binding Kinase 1 (TBK1) Degradation [7][10]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC A<12No degradationN/AVHLNot Specified
PROTAC B12-29Submicromolar>75VHLNot Specified
PROTAC C 21 3 96 VHL Not Specified
PROTAC D2929276VHLNot Specified

Note: A minimum linker length was required to observe TBK1 degradation, with a clear optimal range.[7][10]

Table 3: Impact of Linker Length on p38α Degradation [9][15]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)E3 LigaseCell Line
PROTAC X11>1000<10CRBNHEK293
PROTAC Y13~500~50CRBNHEK293
PROTAC Z 15-17 <100 >90 CRBN HEK293
PROTAC W20~800~40CRBNHEK293

Note: For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[9][15]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[16]

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.[16]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

    • Collect the supernatant containing the protein lysate.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.[16]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ).[16]

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, α-tubulin).[16]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation and Cooperativity

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[5]

Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[1]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target protein).[1]

    • Inject a series of concentrations of the soluble protein partner (target or E3 ligase) to confirm no non-specific binding to the immobilized protein.[1]

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the soluble protein partner and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized protein.

    • The resulting sensorgrams will show the binding of the PROTAC in the presence of the soluble protein, allowing for the determination of the ternary complex binding affinity.

  • Cooperativity Calculation: Cooperativity (α) is calculated as the ratio of the binary binding affinity of the PROTAC to the ternary complex binding affinity. An α value greater than 1 indicates positive cooperativity.[5]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex Target-PROTAC-E3 Proteasome 26S Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Tags Target Ternary_Complex->Ub Ubiquitination Linker_Optimization_Workflow cluster_synthesis PROTAC Synthesis cluster_testing Efficacy Testing cluster_analysis Data Analysis Synth_Short Synthesize PROTAC (Short PEG Linker) Degradation_Assay Western Blot for Target Degradation Synth_Short->Degradation_Assay Ternary_Assay Biophysical Assay for Ternary Complex Synth_Short->Ternary_Assay Synth_Mid Synthesize PROTAC (Medium PEG Linker) Synth_Mid->Degradation_Assay Synth_Mid->Ternary_Assay Synth_Long Synthesize PROTAC (Long PEG Linker) Synth_Long->Degradation_Assay Synth_Long->Ternary_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Cooperativity Calculate Cooperativity (α) Ternary_Assay->Cooperativity Decision Optimal Linker? DC50_Dmax->Decision Cooperativity->Decision Decision->Synth_Short No, iterate Troubleshooting_Logic Start No/Weak Degradation Q_Binary Good Binary Binding? Start->Q_Binary A_Ternary Issue with Ternary Complex Formation Q_Binary->A_Ternary Yes A_Binding Improve Warhead or E3 Ligand Binding Q_Binary->A_Binding No Sol_Linker Vary Linker Length & Composition A_Ternary->Sol_Linker Sol_Permeability Assess Cell Permeability A_Ternary->Sol_Permeability

References

Technical Support Center: Analytical Techniques for Bioconjugation Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring bioconjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to the analytical characterization of bioconjugates like antibody-drug conjugates (ADCs).

General Workflow for Monitoring Bioconjugation Reactions

Successful bioconjugation requires careful monitoring at multiple stages, from initial reaction to final product characterization. The general workflow involves assessing the initial reactants, monitoring the reaction progress, and characterizing the purified product for critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), aggregation, and purity.

Bioconjugation Monitoring Workflow cluster_0 Phase 1: Pre-Conjugation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Post-Conjugation A Characterize Antibody & Drug-Linker B Bioconjugation Reaction A->B C In-Process Monitoring (e.g., HIC, RP-HPLC) B->C Real-time analysis D Purification B->D C->B Adjust conditions E Characterize Final Product (DAR, Purity, Aggregation) D->E F Stability Testing E->F

Caption: General workflow for bioconjugation reaction monitoring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems encountered during the analysis of bioconjugation reactions.

Section 1: Choosing the Right Analytical Technique

A crucial step is selecting the appropriate analytical method based on the bioconjugate's properties and the information required.[1][2]

Technique Selection Guide Start What do you need to measure? DAR_Dist_Q Average DAR or full distribution? Start->DAR_Dist_Q Aggregation_Q Aggregation & Size Variants? Start->Aggregation_Q Mass_Q Precise Mass & Structural Confirmation? Start->Mass_Q FreeDrug_Q Unconjugated (Free) Drug Level? Start->FreeDrug_Q AvgDAR UV-Vis Spectroscopy DAR_Dist Hydrophobic Interaction Chromatography (HIC) Aggregation Size Exclusion Chromatography (SEC) IntactMass Mass Spectrometry (MS) (Native or Denaturing) FreeDrug Reversed-Phase HPLC (RP-HPLC) or LC-MS DAR_Dist_Q->AvgDAR Average DAR Only DAR_Dist_Q->DAR_Dist Distribution & Purity Aggregation_Q->Aggregation Mass_Q->IntactMass FreeDrug_Q->FreeDrug

Caption: Decision tree for selecting an analytical technique.

Q1: What is the quickest way to determine the average drug-to-antibody ratio (DAR)?

A: UV/Vis spectroscopy is the simplest and most convenient method for determining the average DAR.[][4][5][6] This technique relies on the distinct absorbance maxima of the antibody (around 280 nm) and the drug. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated using simultaneous equations based on the Beer-Lambert law.[1][]

Q2: Which technique is best for determining the distribution of different drug-loaded species?

A: Hydrophobic Interaction Chromatography (HIC) is the standard technique for analyzing the drug load distribution for cysteine-conjugated ADCs.[4][7] It separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[8][9] This allows for the quantification of naked antibody (DAR=0), and species with DAR=2, 4, 6, and 8. For lysine-conjugated ADCs, which are more heterogeneous, HIC is generally not suitable, and mass spectrometry is preferred.[10][11]

Q3: How can I detect and quantify aggregates in my bioconjugate sample?

A: Size Exclusion Chromatography (SEC) is the primary method for detecting and quantifying aggregates (high molecular weight species) and fragments (low molecular weight species).[12][13][14] The separation is based on the hydrodynamic size of the molecules in solution.[15] SEC is crucial for ensuring product safety and stability, as aggregates can potentially induce an immunogenic response.[12]

Q4: When should I use Mass Spectrometry (MS)?

A: Mass Spectrometry provides precise molecular weight information, confirming the identity of the bioconjugate and its different isoforms.[16] It is essential for:

  • Confirming the mass of the intact ADC.

  • Determining the DAR distribution, especially for complex lysine-conjugated ADCs.[10]

  • Identifying the specific sites of conjugation through peptide mapping analysis.

  • Characterizing labile conjugates that may not withstand other chromatographic conditions.[16]

Native SEC-MS is particularly useful for analyzing cysteine-linked ADCs, as it preserves the non-covalent interactions between antibody chains that can be disrupted under denaturing conditions.[16][17]

Section 2: Troubleshooting Hydrophobic Interaction Chromatography (HIC)

Q5: My HIC peaks for higher DAR species are broad and poorly resolved. What can I do?

A: Poor resolution of high DAR species (e.g., DAR6, DAR8) is a common issue due to their similar and high hydrophobicity.[7]

  • Optimize the Gradient: Instead of a linear gradient, try a shallow or concave salt gradient in the region where the high DAR species elute. This can improve separation.[7]

  • Change the Salt: The type of salt can influence selectivity. Ammonium (B1175870) sulfate (B86663) is common, but other salts like ammonium tartrate have been shown to be effective and MS-compatible.[8]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase run time.

  • Select a Different Column: HIC resins vary in their hydrophobicity. A less hydrophobic column might prevent the irreversible binding of high DAR species and improve their elution profile.[18]

Q6: I am seeing lot-to-lot variability in my HIC profiles. What is the cause?

A: Batch-to-batch inconsistency can stem from both the conjugation process and the analytical method.

  • Inconsistent Conjugation: The conjugation reaction is sensitive to reactant concentrations, temperature, and pH. Tight control over these parameters is essential for reproducible manufacturing.[19][20]

  • Mobile Phase Preparation: Ensure mobile phases are prepared consistently, as small variations in salt concentration or pH can significantly alter retention times and peak shapes.

  • Column Aging: HIC columns can degrade over time. Dedicate a column for a specific ADC and monitor its performance with a system suitability standard.

Q7: Can I couple my HIC system to a mass spectrometer?

A: Traditionally, HIC has been incompatible with MS due to the high concentrations of non-volatile salts (like ammonium sulfate) used in the mobile phase.[8][9][21] However, recent advances allow for online HIC-MS analysis by using MS-compatible salts like ammonium acetate (B1210297) or ammonium tartrate.[8][21] This requires careful method development to balance chromatographic separation with MS sensitivity, as the salt concentrations must be low enough to avoid clogging the MS source.[8][21]

Section 3: Troubleshooting Mass Spectrometry (MS)

Q8: My cysteine-linked ADC appears to be falling apart during LC-MS analysis. Why?

A: This is a common issue when using denaturing chromatographic methods like Reversed-Phase HPLC (RP-HPLC) for cysteine-linked ADCs.[7][16] The organic solvents and acidic pH used in RP-HPLC disrupt the non-covalent interactions holding the antibody heavy and light chains together, especially after the interchain disulfide bonds have been reduced for conjugation.

  • Solution: Use a non-denaturing method like native SEC-MS.[16][17] SEC is performed with a physiological pH buffer (e.g., ammonium acetate) that is MS-compatible and preserves the intact structure of the ADC.[17]

Q9: The signal for my intact ADC is weak and the spectrum is noisy.

A: Optimizing ESI source parameters is critical for analyzing large molecules like ADCs.[16][22]

  • Desolvation: Ensure adequate desolvation by optimizing source temperatures and gas pressures. Insufficient desolvation leads to broad peaks and high noise.[23]

  • In-Source Fragmentation: ADCs can be prone to in-source fragmentation, where the drug-linker moiety cleaves off before detection.[16] This can be minimized by carefully optimizing cone/nozzle-skimmer voltages. Start with lower voltages and gradually increase to find the optimal balance between signal intensity and fragmentation.[16][23]

  • Sample Purity: The presence of salts and other impurities from the buffer can suppress the MS signal. Ensure the sample is adequately desalted, either offline or online using SEC.[7]

Q10: The DAR value calculated from my MS data is lower than the value from HIC or UV-Vis. Is this normal?

A: Yes, a discrepancy is often observed. Higher DAR species are more hydrophobic and can have different ionization efficiencies in the ESI source compared to lower DAR species.[7] This can lead to an underestimation of the higher DAR species, resulting in a lower calculated average DAR. Therefore, while MS is excellent for identification and characterization, HIC or UV-Vis are often considered more quantitative for average DAR determination.[7] LC-UV based methods are often used to confirm DAR values.[7]

Comparison of Key Analytical Techniques

The table below summarizes the primary applications, advantages, and limitations of the most common analytical techniques for bioconjugate monitoring.

TechniquePrimary Application(s)AdvantagesLimitations
UV-Vis Spectroscopy • Average DAR determination[4][5]• Simple, rapid, and requires standard lab equipment[]• Provides average DAR only, no distribution information[9]• Can be inaccurate if drug and antibody spectra overlap significantly[1]• Interference from free, unbound drug can lead to overestimation of DAR[9]
Size Exclusion Chromatography (SEC) • Quantifying aggregates and fragments[12]• Purity assessment• Robust and reliable for size-based separation• Can be coupled to MS for native analysis[17]• Not suitable for separating species of similar size (e.g., different DARs)• Potential for non-specific interactions between the analyte and the column stationary phase[12][24]
Hydrophobic Interaction Chromatography (HIC) • DAR distribution for cysteine-ADCs[4]• Purity and heterogeneity analysis• Gold standard for cysteine-ADC DAR distribution[4]• Nondenaturing conditions preserve protein structure• Inherently low resolution compared to RP-HPLC[7]• Not suitable for lysine-conjugated ADCs[4][10]• Traditionally incompatible with MS due to non-volatile salts[9]
Mass Spectrometry (MS) • Intact mass confirmation• DAR distribution (especially for lysine-ADCs)• Conjugation site identification• High resolution and accuracy for mass determination[16]• Provides detailed structural information• Ionization efficiency can vary between DAR species, affecting quantitation[7]• Requires specialized instrumentation and expertise• Denaturing conditions can dissociate some ADCs[16]
Reversed-Phase HPLC (RP-HPLC) • Free drug analysis• Analysis of reduced ADC subunits (light and heavy chains)[1]• High resolving power• Denaturing conditions (organic solvents, pH) can disrupt ADC structure, especially cysteine-linked ADCs[7]• Large, hydrophobic proteins may bind irreversibly to the column[11]

Experimental Protocols

Protocol 1: Average DAR Determination by UV-Vis Spectroscopy

Objective: To calculate the average number of drug molecules per antibody using absorbance measurements.

Methodology:

  • Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) for the naked antibody and the free drug-linker at both 280 nm and the wavelength of maximum absorbance for the drug (λmax).

  • Sample Preparation: Prepare the ADC sample in a suitable, non-interfering buffer. Ensure the concentration is within the linear range of the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the ADC solution at 280 nm (A280) and at the drug's λmax (Aλmax).

  • Calculation: Solve the following simultaneous equations to find the concentration of the antibody (CAb) and the drug (CDrug):[1]

    • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

    • Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)

  • DAR Calculation: The average DAR is the molar ratio of the drug to the antibody:

    • DAR = CDrug / CAb

Protocol 2: DAR Distribution Analysis by HIC

Objective: To separate and quantify different drug-loaded ADC species.

Methodology:

  • Column: Use a HIC column with appropriate hydrophobicity (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[9]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to promote binding to the column.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Elute the bound species using a linear or step gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 20-30 minutes). Hydrophobicity decreases as the salt concentration is reduced, eluting the ADC species in order of increasing DAR.[9]

    • Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak area for each species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated as:[]

    • Average DAR = Σ [(Peak Area of species * DAR of species)] / (Total Peak Area)

Protocol 3: Intact Mass Analysis by Native SEC-MS

Objective: To determine the accurate molecular weight of an intact ADC under non-denaturing conditions.

Methodology:

  • Column: Use a size-exclusion column suitable for monoclonal antibodies.

  • Mobile Phase: Use a volatile, MS-compatible buffer such as 100-150 mM Ammonium Acetate, pH 7.4.

  • LC System: An HPLC or UPLC system capable of delivering precise gradients.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Chromatographic Conditions:

    • Equilibrate the column with the mobile phase.

    • Inject the ADC sample. The sample will elute based on size, and the mobile phase will carry it directly into the mass spectrometer.

  • MS Parameter Optimization:

    • Optimize ESI source parameters (capillary voltage, source temperature, gas flows) to maximize signal and minimize fragmentation.[16][22]

    • Acquire data over the appropriate m/z range for the expected charge state distribution of the ADC.

  • Data Analysis: Deconvolute the resulting mass spectrum (which contains a series of multiply charged ions) to obtain the zero-charge mass of the intact ADC species. This will reveal the masses corresponding to different DAR values.

References

Validation & Comparative

A Comparative Guide to Boc-NH-PEG7-propargyl and Other PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical and pharmacokinetic properties of ADCs. This guide provides an objective comparison of a specific intermediate-length linker, Boc-NH-PEG7-propargyl, with other PEG linkers of varying lengths, supported by experimental data and detailed protocols.

The inclusion of PEG spacers in ADC linkers offers several advantages, including increased hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and allow for higher drug-to-antibody ratios (DAR).[1] Furthermore, PEGylation can improve an ADC's pharmacokinetic profile by increasing its hydrodynamic radius, leading to a longer plasma half-life. However, the length of the PEG chain is a crucial parameter that must be optimized, as it presents a trade-off between enhanced in vivo performance and potentially reduced in vitro potency.

The Role of this compound

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal propargyl group. The propargyl group allows for conjugation to an azide-modified molecule via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), a highly efficient and specific bioorthogonal reaction. The Boc-protected amine provides a handle for further chemical modification after deprotection. While frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its properties are also relevant for ADC development.[2][3] As a PEG7 linker, it falls into the category of intermediate-length PEG linkers.

Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics. While direct comparative data for a PEG7 linker is limited in the public domain, its performance can be inferred from the trends observed with other intermediate-length linkers such as PEG6, PEG8, and PEG12.[4][5]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

PEG Linker LengthClearance RatePlasma Half-life (t½)Key Findings & References
Short (PEG2-PEG4) FasterShorterADCs with shorter PEG linkers tend to be cleared more rapidly from circulation.[6]
Intermediate (PEG6-PEG12) SlowerLongerA significant improvement in plasma half-life is often observed, which can plateau within this range.[4][6]
Long (PEG24 and greater) SlowestLongestSubstantially prolonged circulation times are achieved with longer PEG chains.[7][8]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker LengthIC50 (Relative to Shorter Linkers)Key Findings & References
Short (PEG2-PEG4) BaselineGenerally retains high in vitro potency.
Intermediate (PEG6-PEG12) May show a slight increaseA moderate impact on in vitro potency is sometimes observed.[5]
Long (PEG24 and greater) Can show a significant increaseLonger PEG chains may sterically hinder the ADC's interaction with its target or the release of the payload, leading to reduced in vitro cytotoxicity. A 4 kDa PEG linker resulted in a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[7][8]

Table 3: Impact of PEG Linker Length on In Vivo Efficacy and Tolerability

| PEG Linker Length | Tumor Growth Inhibition | Tolerability (Maximum Tolerated Dose) | Key Findings & References | | :--- | :--- | :--- | | Short (PEG2-PEG4) | May be reduced due to rapid clearance | Lower | ADCs with PEGs shorter than PEG8 were not well tolerated in one study.[6] | | Intermediate (PEG6-PEG12) | Often significantly improved | Higher | Represents a balanced approach, often leading to enhanced in vivo efficacy due to improved PK.[4] | | Long (PEG24 and greater) | Can be the highest, but payload potency dependent | Generally High | Can lead to the best in vivo outcomes, especially when prolonged exposure is beneficial.[7][8] |

Based on these trends, a This compound linker is expected to provide a favorable balance of improved pharmacokinetics and retained in vitro potency, characteristic of intermediate-length PEG linkers.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

Protocol 1: ADC Synthesis and Conjugation (via Click Chemistry)

This protocol outlines a general workflow for conjugating a drug-linker containing a propargyl group (like a deprotected and activated this compound derivative) to an antibody engineered with an azide (B81097) functionality.

Materials:

  • Azide-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

  • Propargyl-PEG-payload conjugate.

  • Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) for CuAAC, or a cyclooctyne (B158145) derivative for SPAAC.

  • Ligand for copper (e.g., THPTA).

  • Purification system (e.g., size exclusion chromatography).

Procedure:

  • Antibody Preparation: Prepare the azide-modified mAb at a concentration of 1-10 mg/mL in a conjugation buffer.

  • Drug-Linker Preparation: Dissolve the propargyl-PEG-payload in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • For CuAAC, add the propargyl-PEG-payload to the mAb solution at a desired molar excess.

    • Add the copper(I) source and ligand.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the resulting ADC using size exclusion chromatography to remove unreacted drug-linker and other reagents.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[9][10][11][12][13]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Complete cell culture medium.

  • ADC constructs, unconjugated antibody, and free payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in cell culture medium. Replace the existing medium with the treatment solutions.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Protocol 3: Plasma Stability Assay

This assay evaluates the stability of the ADC and the linker in plasma to assess premature drug release.[14][15][16][17][18]

Materials:

  • ADC constructs.

  • Plasma from relevant species (e.g., human, mouse, rat).

  • Incubator at 37°C.

  • Analytical method to measure DAR or free payload (e.g., LC-MS, ELISA).

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis: Analyze the samples to determine the amount of intact ADC (e.g., by measuring the average DAR) or the concentration of released payload over time.

  • Data Analysis: Plot the percentage of intact ADC or released payload against time to determine the stability profile.

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.[19][20][21][22][23]

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Tumor cells that express the target antigen.

  • ADC constructs and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups and administer the ADCs (e.g., intravenously) at specified doses and schedules.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Visualizing Key Concepts

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment Conjugation_Workflow cluster_workflow ADC Synthesis and Evaluation Workflow A Antibody with Azide Group D Click Chemistry (Conjugation) A->D B This compound (Deprotected & Activated) B->D C Cytotoxic Payload C->B Pre-attachment E Purification (SEC) D->E F Characterization (DAR, Purity) E->F G In Vitro & In Vivo Evaluation F->G Signaling_Pathway cluster_pathway Mechanism of Action for a Tubulin-Inhibitor ADC ADC ADC Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Tubulin Tubulin Payload_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

A Head-to-Head Comparison of Bioconjugation Linkers: Boc-NH-PEG7-propargyl vs. DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and imaging agents. The choice of linker dictates the conjugation strategy, and ultimately influences the stability, efficacy, and biocompatibility of the final product. This guide provides an objective, data-driven comparison of two widely used classes of linkers: the terminal alkyne-containing Boc-NH-PEG7-propargyl and the strained cyclooctyne-based dibenzocyclooctyne (DBCO) linkers.

At the heart of this comparison are two distinct "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is a terminal alkyne linker used in CuAAC, while DBCO linkers are key components in the catalyst-free SPAAC reaction.[1] This fundamental difference in reaction mechanism underpins the distinct advantages and disadvantages of each linker type.

Executive Summary

This compound, with its terminal alkyne, participates in the highly efficient and rapid CuAAC reaction. This method is characterized by fast kinetics and the formation of a stable 1,4-disubstituted triazole. However, the requisite copper(I) catalyst can be cytotoxic, limiting its application in living systems.[2]

In contrast, DBCO linkers are designed for SPAAC, a bioorthogonal reaction that proceeds without the need for a catalyst. The inherent ring strain of the DBCO moiety drives the reaction with an azide (B81097), making it ideal for applications in live cells and in vivo.[3] This biocompatibility often comes at the cost of slower reaction kinetics compared to CuAAC.[2]

Data Presentation: A Quantitative Look at Performance

The choice between a propargyl-based linker like this compound and a DBCO linker often comes down to a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

Parameter This compound (via CuAAC) DBCO Linkers (via SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[2]
Typical Second-Order Rate Constant 1-100 M⁻¹s⁻¹[2]~0.1 - 2.0 M⁻¹s⁻¹[4]
Biocompatibility Limited for in vivo applications due to copper catalyst cytotoxicity.[2][3]Excellent, widely used for in vivo and live-cell labeling.[3][5]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[2]Not regioselective, yielding a mixture of regioisomers.[6]
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling).[2]Can have side reactions with thiols.[7]
Reagent Accessibility & Cost Terminal alkynes and copper catalysts are generally inexpensive and readily available.[2]Strained cyclooctynes are typically more expensive and complex to synthesize.[2]

Signaling Pathways and Experimental Workflows

The decision to use a this compound or a DBCO linker is heavily influenced by the experimental context, particularly whether the conjugation is to be performed in vitro or in vivo.

cluster_0 Decision Workflow: Linker Selection Start Start: Bioconjugation Project Question Is the conjugation in a living system (in vivo / live cells)? Start->Question SPAAC_Path SPAAC (DBCO Linker) Question->SPAAC_Path  Yes Check_Kinetics Are rapid kinetics critical? Question->Check_Kinetics  No (in vitro) CuAAC_Path CuAAC (this compound) End_CuAAC Proceed with CuAAC Protocol CuAAC_Path->End_CuAAC End_SPAAC Proceed with SPAAC Protocol SPAAC_Path->End_SPAAC Check_Kinetics->CuAAC_Path  Yes Check_Kinetics->SPAAC_Path  No

Caption: A decision-making workflow for selecting between CuAAC and SPAAC based on the experimental setting.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the conjugation of a protein with an azide-modified molecule using either this compound (after Boc deprotection) or a DBCO-linker.

Protocol 1: Protein Conjugation via CuAAC (using a propargyl linker)

Objective: To conjugate an azide-modified molecule to a protein functionalized with a terminal alkyne.

Materials:

  • Alkyne-modified protein (e.g., from deprotected this compound activated ester)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270), freshly prepared)

  • Copper-chelating ligand solution (e.g., 50 mM THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4, degassed)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the azide-containing molecule in the reaction buffer. A 2-fold molar excess of the azide molecule is recommended.[8]

  • Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution.[8]

  • Initiate the Reaction: Add the catalyst premix to the protein and azide mixture.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[9]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the protein conjugate using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

cluster_1 CuAAC Reaction Mechanism Alkyne Propargyl Linker (Terminal Alkyne) Triazole 1,4-Disubstituted Triazole Alkyne->Triazole Azide Azide Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Alkyne activates

Caption: Simplified mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2: Protein Conjugation via SPAAC (using a DBCO linker)

Objective: To conjugate an azide-modified molecule to a protein functionalized with a DBCO linker.

Materials:

  • DBCO-modified protein

  • Azide-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4, azide-free)[4]

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein and the azide-containing molecule in the reaction buffer. A 1.5- to 10-fold molar excess of the azide-labeled partner is recommended.[10]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, or overnight at 4°C.[10]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by measuring the decrease in absorbance of the DBCO group at approximately 309 nm.[4]

  • Purification: Purify the protein conjugate using standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.

cluster_2 SPAAC Reaction Mechanism DBCO DBCO Linker (Strained Alkyne) Triazole Triazole Adduct (Mixture of Regioisomers) DBCO->Triazole Strain Release Azide Azide Azide->Triazole

Caption: Simplified mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

The choice between this compound and DBCO linkers is fundamentally a choice between the CuAAC and SPAAC reaction mechanisms. For applications where high reaction rates are paramount and the potential for copper-induced toxicity is not a concern (e.g., in materials science or ex vivo applications), the propargyl linker for CuAAC is an excellent choice.[2] For in vivo imaging, live-cell labeling, and other applications in biological systems where cytotoxicity is a major concern, the biocompatibility of DBCO linkers for SPAAC makes them the superior option.[3][5] Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision to advance their bioconjugation strategies.

References

A Comparative Guide to Alternative Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is rapidly advancing, with the linker component emerging as a critical determinant of therapeutic success. Moving beyond traditional flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, researchers are increasingly exploring alternative linker strategies to enhance PROTAC efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of these alternative linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Evolving Role of the PROTAC Linker

The linker in a PROTAC is not merely a passive tether but an active modulator of the molecule's function. It critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the bound proteins, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target.[][4] Furthermore, the linker's physicochemical properties significantly affect the PROTAC's solubility, cell permeability, and in vivo pharmacokinetics.[5][6]

Comparative Analysis of Alternative Linkers

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The following tables summarize quantitative data for various alternative linker classes, offering a comparative view of their performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Rigid Linkers - Enhancing Potency and Selectivity

Rigid linkers, which often incorporate cyclic structures like piperazine/piperidine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty upon binding and enhancing the stability of the ternary complex.[][5] This can lead to improved potency and, in some cases, enhanced selectivity for the target protein.[7]

PROTACTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
ARV-110 Androgen Receptor (AR)VHLPiperidine-containing<1>95VCaP
PROTAC 50 Androgen Receptor (AR)VHLPyridine/di-piperidine<1>90LNCaP, VCaP
QCA570 BET proteinsCRBNEthynyl-containing0.032 (RS4;11)>90MV4;11, MOLM13, RS4;11
Compound 7 BRD4VHLPiperazine-based5>90HCT116
ARV-471 Estrogen Receptor α (ERα)VHLPiperidine/piperazine<1>95MCF7

Data compiled from multiple sources.[7]

Table 2: Photo-cleavable Linkers - Spatiotemporal Control of Degradation

Photo-cleavable linkers incorporate a photolabile caging group that renders the PROTAC inactive until it is exposed to a specific wavelength of light.[8][9] This strategy offers precise spatiotemporal control over protein degradation, which is valuable for research applications and potentially for reducing off-target effects in a therapeutic setting.

PROTACTarget ProteinE3 LigasePhoto-cleavable GroupActivation Wavelength (nm)DC50 (nM) (Post-activation)Dmax (%) (Post-activation)Cell Line
pc-PROTAC 1 BET proteinsCRBNDMNB365~100>90HEK293T
opto-dALK ALKCRBNDMNB365~100>80SU-DHL-1
PHOTAC-I-3 BRD2/3/4CRBNAzobenzene390100-3000>80RS4;11

Data compiled from multiple sources.[10][11]

Table 3: Branched Linkers - Exploring Novel Architectures

Branched linkers represent a newer area of exploration in PROTAC design. These linkers can be used to create multivalent PROTACs that may enhance binding affinity or enable the simultaneous targeting of multiple proteins or E3 ligases.

PROTACTarget(s)E3 Ligase(s)Linker DescriptionKey Finding
OT3 c-MycVHLOligonucleotide-basedEffective degradation of c-Myc (DC50 ~50 nM)
OT7 BrachyuryVHLOligonucleotide-basedEffective degradation of Brachyury (DC50 ~50 nM)
TRAFTACs NF-κB, BrachyuryHaloTag-fused dCas9Chimeric oligonucleotideGeneralizable strategy for targeting transcription factors

Data compiled from multiple sources.[12][13][14]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This is the most common assay to quantify the reduction of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a dose-response of the PROTAC (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[15][16][17][18]

Materials:

  • SPR instrument and sensor chips (e.g., NTA or SA chip)

  • Purified target protein, E3 ligase, and PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure for Ternary Complex Analysis:

  • Immobilization: Immobilize the E3 ligase (e.g., His-tagged VCB complex) onto the sensor chip surface.

  • Analyte Injection: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Binding Measurement: Inject the analyte solutions over the immobilized E3 ligase and monitor the binding response in real-time.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex. Cooperativity (alpha) can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[19][20][21][22]

Materials:

  • ITC instrument

  • Purified target protein, E3 ligase, and PROTAC

  • Dialysis buffer

Procedure for Ternary Complex Analysis:

  • Sample Preparation: Dialyze all proteins and the PROTAC extensively against the same buffer to minimize buffer mismatch effects.

  • Experiment Setup:

    • Fill the ITC cell with the E3 ligase.

    • Fill the injection syringe with a solution of the PROTAC and the target protein (with the target protein in molar excess to ensure the PROTAC is pre-bound).

  • Titration: Perform a series of injections of the PROTAC/target protein complex into the E3 ligase solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.

Protocol for Light-Activated Degradation using Photo-cleavable Linkers

This protocol outlines the specific steps for inducing protein degradation using PROTACs with photo-cleavable linkers.[10][11][23][24]

Materials:

  • Cells expressing the target protein

  • PROTAC with a photo-cleavable linker

  • Light source capable of emitting the specific activation wavelength (e.g., UV-A lamp, LED array)

  • Standard cell culture and Western blot materials

Procedure:

  • Cell Treatment: Treat cells with the photo-cleavable PROTAC in the dark.

  • Photo-activation: At the desired time point, expose the cells to the specific wavelength of light for a defined duration and intensity. This step should be optimized for each photo-cleavable linker and cell type. For example, for a DMNB-caged PROTAC, irradiation at 365 nm is typically used.[11] For azobenzene-based photoswitchable PROTACs, irradiation at around 380-440 nm activates the trans-isomer, while visible light (e.g., 525 nm) can be used to switch it back to the inactive cis-isomer.[10]

  • Incubation: After photo-activation, return the cells to the incubator for a specified period to allow for protein degradation.

  • Analysis: Harvest the cells and analyze the target protein levels by Western blot as described in the protocol above. Compare the degradation in irradiated versus non-irradiated (dark control) cells.

Visualizing PROTAC Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin E3_bound E3 Proteasome 26S Proteasome Fragments Proteasome->Fragments Degraded Fragments POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Recognition & Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Linker Evaluation

Linker_Evaluation_Workflow start Start: PROTAC Design (Varying Linkers) synthesis Chemical Synthesis start->synthesis in_vitro In Vitro Assays synthesis->in_vitro cellular_assays Cellular Assays synthesis->cellular_assays ternary_complex Ternary Complex Formation (SPR, ITC) in_vitro->ternary_complex degradation Degradation Assay (Western Blot) Determine DC50 & Dmax cellular_assays->degradation permeability Permeability & Solubility cellular_assays->permeability in_vivo In Vivo Evaluation (Animal Models) degradation->in_vivo permeability->in_vivo pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) in_vivo->pk_pd efficacy Efficacy Studies in_vivo->efficacy end Optimized PROTAC pk_pd->end efficacy->end

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Decision Tree for Linker Selection

Caption: A decision-making guide for selecting an appropriate PROTAC linker strategy.

Conclusion

The strategic selection and design of the linker are paramount to the development of successful PROTACs. While traditional flexible linkers remain a valuable starting point, the exploration of alternative linkers, including rigid, photo-cleavable, and branched structures, offers exciting avenues to overcome challenges related to potency, selectivity, and drug-like properties. This guide provides a framework for comparing these alternative strategies, supported by quantitative data and detailed experimental protocols, to empower researchers in the rational design of the next generation of targeted protein degraders.

References

A Comparative Guide to the Mass Spectrometry Analysis of Boc-NH-PEG7-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex bioconjugates such as Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is of paramount importance. This guide provides an objective comparison of the mass spectrometry analysis of Boc-NH-PEG7-propargyl, a commonly used heterobifunctional linker, with alternative PEG-based linkers. The supporting experimental data, protocols, and analytical workflows are detailed herein to facilitate robust and reliable characterization.

Performance Comparison of PEG-Propargyl Linkers

The primary method for characterizing Boc-NH-PEG-propargyl linkers is Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS). This technique provides accurate molecular weight determination, which is crucial for confirming the identity and purity of the linker. The performance of mass spectrometry in analyzing these linkers is primarily assessed by mass accuracy.

A comparison of Boc-NH-propargyl linkers with varying PEG chain lengths is presented below. The key difference lies in their molecular weight, which influences their chromatographic retention time and can impact the physicochemical properties of the final conjugate.

ParameterBoc-NH-PEG3-propargylThis compoundBoc-NH-PEG8-propargylBoc-NH-PEG9-propargyl
Molecular Formula C₁₄H₂₅NO₅C₂₂H₄₁NO₉C₂₄H₄₅NO₁₀C₂₆H₄₉NO₁₁
Exact Monoisotopic Mass (Da) 287.17463.28507.30551.33
Expected [M+H]⁺ (m/z) 288.18464.29508.31552.34
Expected [M+Na]⁺ (m/z) 310.16486.27530.29574.32

Note: The expected masses are calculated based on the monoisotopic masses of the elements.

Experimental Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates, ensuring confirmation of identity, purity, and stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and assess the purity of the this compound conjugate.

Methodology:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: 100-1000 m/z.

  • Data Analysis: The resulting mass spectrum is analyzed for the presence of the expected protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts of the conjugate. The purity is determined by integrating the peak area of the compound of interest in the chromatogram.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Objective: To structurally elucidate the conjugate through characteristic fragmentation patterns.

Methodology:

  • System: An LC-MS/MS instrument capable of collision-induced dissociation (CID).

  • Precursor Ion Selection: The [M+H]⁺ ion of the this compound conjugate (m/z 464.29) is isolated.

  • Collision Energy: A range of collision energies (e.g., 10-30 eV) is applied to induce fragmentation.

  • Expected Fragmentation:

    • Loss of Boc Group: A characteristic neutral loss of 100.05 Da (C₅H₈O₂) corresponding to the tert-butoxycarbonyl group is expected.

    • Loss of isobutylene: A neutral loss of 56.06 Da (C₄H₈) from the Boc group is also commonly observed.

    • PEG Chain Fragmentation: Cleavage of the ether linkages in the PEG chain, resulting in a series of fragment ions separated by 44.03 Da (C₂H₄O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural confirmation of the conjugate.

Methodology:

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the chemical environment of protons. Key signals include the tert-butyl protons of the Boc group (singlet around 1.4 ppm), the PEG backbone protons (multiplets between 3.5 and 3.7 ppm), and the terminal alkyne proton.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to confirm the connectivity between atoms for unambiguous structural assignment.

Alternative Analytical Approaches

While LC-MS is the primary analytical tool, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): PEGs lack a strong UV chromophore, making quantification by UV detection challenging.[2][3] CAD is a mass-based detection method that provides a more uniform response for semi-volatile analytes like PEG linkers, making it suitable for purity assessment and quantification.[2][4]

  • Size-Exclusion Chromatography (SEC): SEC can be used to analyze the size and polydispersity of PEGylated molecules, though it is more commonly applied to larger PEGylated proteins rather than small linker molecules.[4]

Visualizations

Experimental and Synthetic Workflows

The following diagrams illustrate the analytical workflow for characterizing the this compound linker and its subsequent use in the synthesis of a PROTAC.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Chemical Synthesis of This compound purification Purification (e.g., Flash Chromatography) synthesis->purification lcms LC-MS Analysis (Purity & Identity) purification->lcms msms MS/MS Fragmentation (Structural Confirmation) lcms->msms nmr NMR Spectroscopy (Definitive Structure) lcms->nmr protac_synthesis_workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Steps linker This compound deprotection Boc Deprotection (e.g., TFA in DCM) linker->deprotection Acidic Conditions click_reaction Click Chemistry (CuAAC) [Linker + Ligand 1] linker->click_reaction amide_coupling Amide Bond Formation [Product + Ligand 2] deprotection->amide_coupling ligand1 E3 Ligase Ligand (with Azide) ligand1->click_reaction ligand2 Target Protein Ligand (with Carboxylic Acid) ligand2->amide_coupling click_reaction->deprotection final_protac Final PROTAC Molecule amide_coupling->final_protac

References

A Researcher's Guide to Validating Antibody-Drug Conjugate Efficacy: A Comparison of Key Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of an antibody-drug conjugate's (ADC) efficacy is a critical step in the preclinical pipeline. This guide provides a comprehensive comparison of essential functional assays used to evaluate ADC performance, supported by experimental data and detailed methodologies. We delve into the key assays—cytotoxicity, internalization, and the bystander effect—offering a framework for the objective assessment of ADC candidates.

The therapeutic promise of ADCs lies in their ability to specifically target cancer cells via a monoclonal antibody, delivering a potent cytotoxic payload. The success of an ADC hinges on a series of events: binding to the target antigen, internalization into the cancer cell, release of the cytotoxic payload, and the subsequent induction of cell death. Validating each of these steps through robust functional assays is paramount for advancing the most promising candidates.

Comparing the Cytotoxicity of Antibody-Drug Conjugates

The ultimate goal of an ADC is to kill cancer cells. Cytotoxicity assays are fundamental in quantifying the cell-killing ability of an ADC. These assays measure the number of viable cells after treatment and are used to determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, the metabolic activity of viable cells converts the MTT reagent into a purple formazan (B1609692) product, which can be quantified to determine the percentage of surviving cells.[1][2]

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-Based ADCs

ADCCell LineHER2 ExpressionIC50 (ng/mL)Reference
Trastuzumab-vc-MMAEN87High13 - 43[3]
Trastuzumab-vc-MMAEBT474High13 - 43[3]
Trastuzumab-vc-MMAEHCC1954High< 173[3]
Trastuzumab-vc-MMAEMDA-MB-361-DYT2Moderate25 - 80 (High DAR), 1500 - 60000 (Low DAR)[3]
Trastuzumab-DM1 (T-DM1)N87High~15[3]
Trastuzumab-Thailanstatin (DAR > 3.5)MDA-MB-361-DYT2Moderate~77[3]

DAR: Drug-to-Antibody Ratio

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for a typical MTT-based cytotoxicity assay to determine the IC50 of an ADC.[2][4]

Materials:

  • Target cancer cell lines (Antigen-positive and Antigen-negative)

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of media. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add 50 µL of the diluted ADC to the appropriate wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48–144 hours at 37°C. The incubation time will depend on the ADC's payload and its mechanism of action. For example, tubulin inhibitors may require longer incubation times (72-96 hours) to induce cell cycle arrest and subsequent cell death.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[4]

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_adc Add ADC to Cells cell_seeding->add_adc adc_prep Prepare ADC Serial Dilutions adc_prep->add_adc incubate Incubate (48-144h) add_adc->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_plate Read Absorbance (570nm) add_solubilizer->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Quantifying ADC Internalization: A Critical Step for Payload Delivery

For an ADC to be effective, it must be internalized by the target cancer cell.[5] Internalization assays measure the extent and rate at which an ADC is taken up by cells. This is a crucial parameter as it directly impacts the amount of cytotoxic payload delivered to the intracellular environment.

Flow cytometry is a powerful technique to quantify ADC internalization.[6] This can be achieved by labeling the ADC with a pH-sensitive fluorescent dye that exhibits low fluorescence at the neutral pH of the cell culture medium but becomes highly fluorescent in the acidic environment of endosomes and lysosomes following internalization.[7]

Table 2: Comparison of Antibody Internalization

Antibody/ADCCell LineTarget AntigenInternalization MetricObservationReference
TrastuzumabSK-BR-3HER2% InternalizationSignificant internalization observed after 24h at 37°C.[8]
α-CD71HT1080CD71Fluorescence IntensityTime-dependent increase in fluorescence, indicating internalization.[7]
RituximabRamosCD20% InternalizationConcentration-dependent internalization observed.[7]
HerceptinAU565HER2% InternalizationConcentration-dependent internalization in adherent cells.[7]

Experimental Protocol: Flow Cytometry-Based Internalization Assay

This protocol describes a method to quantify ADC internalization using a pH-sensitive dye and flow cytometry.[7]

Materials:

  • Target cancer cell lines

  • Antibody or ADC of interest

  • pH-sensitive fluorescent labeling reagent (e.g., a Fab fragment conjugated to a pH-sensitive dye)

  • Flow cytometer

  • 96-well plates

Procedure:

  • Antibody Labeling: Label the antibody or ADC with the pH-sensitive fluorescent reagent according to the manufacturer's instructions. This typically involves a simple incubation step.

  • Cell Seeding: Seed target cells in a 96-well plate.

  • Treatment: Add the fluorescently labeled antibody/ADC to the cells.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. A control set of cells should be kept at 4°C to measure surface binding without significant internalization.

  • Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The increase in fluorescence intensity corresponds to the amount of internalized antibody/ADC.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. The percentage of internalization can be calculated by comparing the MFI of cells incubated at 37°C to those kept at 4°C.[8]

experimental_workflow_internalization cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis label_adc Label ADC with pH-sensitive Dye add_labeled_adc Add Labeled ADC to Cells label_adc->add_labeled_adc seed_cells Seed Cells seed_cells->add_labeled_adc incubate_37C Incubate at 37°C (Internalization) add_labeled_adc->incubate_37C incubate_4C Incubate at 4°C (Surface Binding Control) add_labeled_adc->incubate_4C harvest_cells Harvest Cells incubate_37C->harvest_cells incubate_4C->harvest_cells flow_cytometry Analyze by Flow Cytometry harvest_cells->flow_cytometry quantify_mfi Quantify Mean Fluorescence Intensity (MFI) flow_cytometry->quantify_mfi

Assessing the Bystander Effect: Killing Beyond the Target

The "bystander effect" is a phenomenon where the cytotoxic payload released from a target antigen-positive (Ag+) cancer cell can diffuse and kill neighboring antigen-negative (Ag-) cells.[9] This is a crucial attribute for ADCs, especially in treating heterogeneous tumors where not all cells express the target antigen.

In vitro co-culture assays are the gold standard for evaluating the bystander effect. In these assays, Ag+ and Ag- cells are grown together and treated with the ADC. The viability of the Ag- cells is then assessed to determine the extent of bystander killing.[9][10]

Table 3: Comparison of In Vitro Bystander Effect

ADCCo-culture SystemObservationReference
DS-8201a (Trastuzumab deruxtecan)SK-BR-3 (HER2+) and MCF7 (HER2-)Significant killing of HER2- MCF7 cells in the presence of SK-BR-3 cells.[10]
T-DM1 (Trastuzumab emtansine)SK-BR-3 (HER2+) and MCF7 (HER2-)No significant effect on the viability of HER2- MCF7 cells.[10]
Trastuzumab-vc-MMAEN87 (HER2+) and MCF7-GFP (HER2-)Increased bystander killing of MCF7-GFP cells with an increasing fraction of N87 cells.[9]

Experimental Protocol: In Vitro Co-Culture Bystander Assay

This protocol details a co-culture assay to measure the bystander effect of an ADC.[9][10]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • Multi-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.

  • Incubation: Incubate the plates for a sufficient duration to allow for payload release and diffusion (e.g., 72-144 hours).

  • Analysis: Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or by counting the fluorescent cells with a microscope.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture to the Ag- monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

experimental_workflow_bystander cluster_setup Co-culture Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_ag_pos Seed Antigen-Positive (Ag+) Cells mix_cells Mix Ag+ and Ag- Cells in Various Ratios seed_ag_pos->mix_cells seed_ag_neg Seed Fluorescently Labeled Antigen-Negative (Ag-) Cells seed_ag_neg->mix_cells add_adc Treat with ADC mix_cells->add_adc incubate Incubate (72-144h) add_adc->incubate quantify_viability Quantify Viability of Ag- Cells (Flow Cytometry/Microscopy) incubate->quantify_viability compare_results Compare to Monoculture Control quantify_viability->compare_results

Signaling Pathways of ADC-Induced Cell Death

The cytotoxic payloads of ADCs induce cell death through various mechanisms, primarily by damaging DNA or disrupting microtubules. This damage triggers complex intracellular signaling pathways that ultimately lead to apoptosis (programmed cell death) or cell cycle arrest.

adc_mechanism_of_action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Upon internalization and release, payloads that are DNA-damaging agents, such as calicheamicin (B1180863) or duocarmycins, can cause double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, leading to the activation of kinases like ATM and ATR, which in turn activate downstream effectors like p53 and Chk1/Chk2, ultimately triggering apoptosis or cell cycle arrest.[11] Payloads that are microtubule inhibitors, such as auristatins (MMAE, MMAF) and maytansinoids (DM1), disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

The choice of functional assays and the interpretation of their results are critical for the successful development of effective ADC therapies. By employing a suite of well-designed in vitro assays, researchers can gain a comprehensive understanding of an ADC's mechanism of action and select the most promising candidates for further preclinical and clinical investigation.

References

A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for Biomedical and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a revolutionary tool, enabling the efficient and specific covalent linking of molecular building blocks. At the forefront of this chemical methodology are two prominent approaches: the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent strain-promoted azide-alkyne cycloaddition (SPAAC), also known as copper-free click chemistry. This guide provides an in-depth comparison of these two powerful techniques, offering researchers, scientists, and drug development professionals the critical information needed to select the optimal approach for their specific application.

At a Glance: Key Differences and Performance Metrics

The choice between copper-catalyzed and copper-free click chemistry hinges on a trade-off between reaction speed, biocompatibility, and the specific requirements of the experimental system. While CuAAC boasts exceptionally fast reaction kinetics, the inherent cytotoxicity of the copper catalyst presents a significant hurdle for applications involving living systems.[1][2] Conversely, SPAAC eliminates the need for a toxic metal catalyst, making it the preferred method for in vivo studies, though typically at the cost of slower reaction rates.[1][3]

FeatureCopper-Catalyzed Click Chemistry (CuAAC)Copper-Free Click Chemistry (SPAAC)
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Lower (copper cytotoxicity)[1][2]High (metal-free)[1][3]
Reaction Kinetics Very Fast (10^7 to 10^8-fold acceleration over uncatalyzed reaction)[4]Moderate to Fast (dependent on cyclooctyne (B158145) structure)[5][6]
Reaction Conditions Aqueous, wide pH range (4-12), room temperature[4]Physiological temperature and pH[7]
Selectivity High, specific for terminal alkynes and azides[8]High, bioorthogonal[1]
Regioselectivity Forms 1,4-disubstituted triazole regioisomer specifically[4]Produces a mixture of regioisomers[9]
Reagent Synthesis Simple alkynes and azides are readily available[4]Synthesis of strained cyclooctynes can be complex and costly[1]
Primary Applications In vitro bioconjugation, material science, synthesis of compound libraries[10]Live cell imaging, in vivo drug delivery, labeling of biomolecules in living systems[3][11][12]

The Underlying Mechanisms: A Tale of Two Reactions

The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms. CuAAC is a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide, proceeding through a stepwise mechanism that involves the formation of a copper acetylide intermediate.[13][14] This catalytic cycle significantly lowers the activation energy compared to the uncatalyzed thermal reaction, leading to a dramatic increase in reaction rate.[13][15]

In contrast, SPAAC is a bioorthogonal reaction that relies on the inherent ring strain of a cyclooctyne to drive the [3+2] cycloaddition with an azide.[1][7] The high degree of ring strain in molecules like dibenzocyclooctyne (DBCO) lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures without the need for a catalyst.[7][]

Experimental Protocols: A Step-by-Step Guide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Bioconjugation

This protocol provides a general method for labeling a biomolecule containing an alkyne group with an azide-functionalized cargo.

Materials:

  • Biomolecule-alkyne

  • Cargo-azide

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM)[17]

  • Sodium ascorbate (B8700270) stock solution (100 mM, freshly prepared)[8]

  • Aminoguanidine (optional, to prevent oxidative damage)[18]

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Biomolecule-alkyne in buffer to a final concentration of 28.6 µM.[18]

    • Cargo-azide to the desired final concentration.

  • Prepare a premixed solution of CuSO₄ and THPTA ligand.[18]

  • Add the CuSO₄/THPTA solution to the reaction mixture.

  • If necessary, add aminoguanidine.[18]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[18]

  • Mix the reaction gently by inverting the tube and incubate at room temperature for 1 hour.[18]

  • The reaction product can then be purified or analyzed as required by the specific application.

Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol describes a general method for labeling an azide-modified protein on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Azide-modified cells in a suitable culture medium

  • DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the azide-modified cells to the desired confluency.

  • Prepare a stock solution of the DBCO-functionalized fluorescent dye in a biocompatible solvent like DMSO.

  • Dilute the DBCO dye stock solution in pre-warmed cell culture medium to the desired final labeling concentration (typically in the µM range).

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the labeling medium containing the DBCO dye to the cells.

  • Incubate the cells under normal culture conditions (e.g., 37°C, 5% CO₂) for 30-60 minutes. The optimal incubation time may vary depending on the specific cell type and reagents.

  • After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted dye.

  • The labeled cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Terminal Alkyne Cu_I Cu(I) Alkyne->Cu_I Azide Azide Triazole 1,4-disubstituted Triazole Azide->Triazole Cycloaddition Cu_I->Azide Activation

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Triazole Triazole (regioisomeric mixture) Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling of Cells with Azide-Sugar Incubation Incubate Cells with DBCO-Fluorophore Metabolic_Labeling->Incubation Reagent_Prep Prepare DBCO-Fluorophore Solution Reagent_Prep->Incubation Wash Wash to Remove Excess Reagent Incubation->Wash Imaging Fluorescence Microscopy or Flow Cytometry Wash->Imaging

Caption: Workflow for Live Cell Imaging using Copper-Free Click Chemistry.

Conclusion: Making the Right Choice for Your Research

Both copper-catalyzed and copper-free click chemistry are invaluable tools in the modern molecular sciences. The decision of which to employ is dictated by the specific biological question and experimental constraints. For in vitro applications where speed and efficiency are paramount and cytotoxicity is not a concern, CuAAC remains an excellent choice.[10] However, for the burgeoning fields of in vivo imaging, drug targeting, and studying biological processes in their native environment, the biocompatibility of copper-free SPAAC is indispensable.[3][11][12] As research continues to push the boundaries of molecular manipulation in living systems, the development of new and improved click chemistry reagents and methodologies will undoubtedly continue to expand the capabilities of scientists and drug developers.

References

Validating Site-Specific Protein Modifications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of site-specific protein modifications is a critical step in understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. This guide provides an objective comparison of key methodologies for confirming these modifications, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.

The covalent modification of proteins at specific amino acid residues is a fundamental mechanism regulating a vast array of cellular processes. From phosphorylation cascades that drive signal transduction to the ubiquitination that destines a protein for degradation, the ability to accurately identify and validate the exact location of these modifications is paramount. This guide will compare four widely used techniques: Mass Spectrometry (MS), Western Blotting, Edman Degradation, and Site-Directed Mutagenesis with subsequent analysis.

Comparative Analysis of Validation Methods

The choice of a validation method depends on several factors, including the type of modification, the abundance of the modified protein, the availability of specific antibodies, and the desired level of detail. The following table summarizes the key performance characteristics of each technique.

MethodPrincipleThroughputSensitivitySpecificityKey AdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized peptides to identify amino acid sequences and modifications.HighHigh (femtomole to attomole)[1]HighUnambiguous identification and localization of known and novel modifications.[2][3] Capable of quantitative analysis.[4][5][6][7]Requires specialized equipment and expertise. Can be complex to analyze data. Labile modifications may be lost during sample preparation.[2]
Western Blotting Uses specific antibodies to detect the target protein and its modification on a membrane.[8][9][10]MediumModerate to High (picogram to nanogram)Variable (depends on antibody quality)Widely accessible, relatively inexpensive, and provides information on protein size. Can be semi-quantitative.[9]Heavily reliant on the availability and specificity of high-quality antibodies.[11][12] Can be prone to non-specific binding and cross-reactivity.[8]
Edman Degradation Sequentially removes amino acids from the N-terminus of a peptide for identification.[13][14][15]LowModerate (picomole)[14]HighProvides direct sequence information from the N-terminus.[13][16]Not suitable for N-terminally blocked proteins.[14][17] Limited to shorter peptides (typically <50-60 residues).[14] Inefficient for analyzing modifications that are not at the N-terminus.
Site-Directed Mutagenesis A specific amino acid residue is mutated to one that cannot be modified, and the effect on the protein is observed.[18][19]LowN/AHighProvides functional evidence for the importance of a specific modification site.[18][20]Indirect method of validation. Requires subsequent analysis (e.g., Western Blot or MS) to confirm the absence of modification. Can potentially alter protein structure and function.[18]

Experimental Workflows and Protocols

To provide a practical understanding of how these techniques are applied, the following sections detail the experimental workflows and protocols for each method.

Mass Spectrometry (MS)

Mass spectrometry has become the gold standard for the definitive identification and localization of post-translational modifications (PTMs).[2] The "bottom-up" proteomics approach is the most commonly used strategy.

Experimental Workflow:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction and Purification Reduction_Alkylation Reduction and Alkylation Protein_Extraction->Reduction_Alkylation Denature Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Prepare for digestion LC_Separation LC Separation Proteolytic_Digestion->LC_Separation Peptide Mixture MS_Analysis Tandem MS (MS/MS) Analysis LC_Separation->MS_Analysis Separated Peptides Data_Analysis Database Searching and PTM Identification MS_Analysis->Data_Analysis MS/MS Spectra

Caption: Bottom-up proteomics workflow for PTM analysis.

Detailed Protocol:
  • Protein Extraction and Digestion:

    • Extract total protein from cells or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a standard assay (e.g., BCA).

    • Take a desired amount of protein (e.g., 50 µg) and reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate the free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.

    • Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.[21]

  • Peptide Cleanup and Enrichment (Optional):

    • Acidify the peptide solution with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) column.

    • If the modified peptides are of low abundance, perform an enrichment step using techniques like immobilized metal affinity chromatography (IMAC) for phosphopeptides or antibody-based enrichment for other PTMs.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a solvent compatible with liquid chromatography (LC).

    • Inject the peptide mixture into an LC system coupled to a tandem mass spectrometer. Peptides are separated by their hydrophobicity on a reverse-phase column.[22]

    • The mass spectrometer acquires precursor ion scans (MS1) to determine the mass-to-charge ratio of the eluting peptides.

    • Selected precursor ions are then fragmented (e.g., by collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate product ion spectra (MS2).[2]

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database using software like MaxQuant, Proteome Discoverer, or Mascot.[22]

    • The software identifies the peptide sequences and localizes any PTMs based on the mass shifts observed in the fragment ions.

Western Blotting

Western blotting is a widely used technique to detect specific proteins and their modifications using antibodies.[8][9][10]

Experimental Workflow:

Western_Blot_Workflow cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection Sample_Prep Protein Lysate Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Load samples Transfer Transfer to Membrane SDS_PAGE->Transfer Separate by size Blocking Blocking Transfer->Blocking Immobilize proteins Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Prevent non-specific binding Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Bind to target Detection Signal Detection Secondary_Ab->Detection Bind to primary Ab

Caption: Western blot workflow for PTM detection.

Detailed Protocol:
  • Sample Preparation and Gel Electrophoresis:

    • Prepare protein lysates from cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

    • Incubate the membrane with a primary antibody specific to the modification of interest (e.g., anti-phospho-serine) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again three times with TBST.

  • Signal Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[21]

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, unmodified protein.

Edman Degradation

Edman degradation is a classic method for sequencing amino acids from the N-terminus of a protein or peptide.[13][14]

Experimental Workflow:

Edman_Degradation_Workflow cluster_reaction Reaction Cycle cluster_analysis Analysis Coupling Coupling with PITC Cleavage Cleavage of N-terminal residue Coupling->Cleavage Labeling Conversion Conversion to PTH-amino acid Cleavage->Conversion Release HPLC_Analysis HPLC Analysis Conversion->HPLC_Analysis Stabilization Sequence_Det Sequence Determination HPLC_Analysis->Sequence_Det Identification Sequence_Det->Coupling Repeat cycle on shortened peptide

Caption: Edman degradation workflow for N-terminal sequencing.

Detailed Protocol:
  • Sample Preparation:

    • The protein or peptide of interest must be purified.

    • The sample is immobilized on a solid support, often a PVDF membrane.[14]

  • Edman Chemistry Cycle:

    • Coupling: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[14]

    • Cleavage: The PTC-amino acid is cleaved from the rest of the peptide chain under acidic conditions, forming a thiazolinone derivative.[14]

    • Conversion: The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[14]

  • Analysis:

    • The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC).

    • The remaining peptide, now one amino acid shorter, undergoes the next cycle of Edman degradation. This process is repeated to determine the sequence.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to investigate the functional role of a specific amino acid residue by changing it to another.[18][19]

Experimental Workflow:

Site_Directed_Mutagenesis_Workflow cluster_mutagenesis Mutagenesis cluster_validation Validation & Analysis Primer_Design Mutagenic Primer Design PCR_Amp PCR Amplification Primer_Design->PCR_Amp Introduce mutation Template_Digestion Template DNA Digestion PCR_Amp->Template_Digestion Synthesize mutant plasmid Transformation Transformation into E. coli Template_Digestion->Transformation Remove parental DNA Sequencing DNA Sequencing Transformation->Sequencing Propagate mutant plasmid Protein_Expression Protein Expression and Analysis Sequencing->Protein_Expression Verify mutation

Caption: Site-directed mutagenesis workflow.

Detailed Protocol:
  • Mutagenic Primer Design:

    • Design a pair of complementary primers that contain the desired mutation at the target codon. The primers should have sufficient flanking sequences homologous to the template DNA.

  • PCR Amplification:

    • Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type gene as a template. This reaction synthesizes a new plasmid containing the desired mutation.[23]

  • Template DNA Digestion:

    • Digest the parental, non-mutated DNA template with a restriction enzyme like DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not).

  • Transformation and Verification:

    • Transform the mutated plasmid into competent E. coli cells.

    • Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.[18]

  • Protein Expression and Analysis:

    • Express both the wild-type and mutant proteins.

    • Analyze the proteins using a suitable method (e.g., Western blotting with a modification-specific antibody or mass spectrometry) to confirm that the mutation has abolished the specific modification.

Conclusion

The validation of site-specific protein modifications is a multifaceted process that often requires the application of orthogonal techniques. While mass spectrometry offers the most definitive and comprehensive analysis, its accessibility can be a limitation. Western blotting provides a more accessible method for targeted validation, provided that specific antibodies are available. Edman degradation, though less common now, still has its niche in N-terminal sequence analysis. Site-directed mutagenesis serves as a crucial tool for probing the functional consequences of a specific modification. By understanding the strengths and weaknesses of each method, researchers can design a robust validation strategy to confidently characterize the intricate landscape of protein modifications.

References

Navigating the Stability Landscape of PROTACs with PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker component, particularly the popular polyethylene (B3416737) glycol (PEG) linker, plays a pivotal role in determining the molecule's ultimate success. This guide provides an objective comparison of the in vitro stability of PROTACs featuring PEG linkers against other common linker types, supported by experimental data and detailed protocols to aid in the rational design of next-generation protein degraders.

PROTACs have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3][] While often perceived as a simple spacer, the linker's composition, length, and flexibility profoundly influence a PROTAC's physicochemical properties, ternary complex formation, and, critically, its stability.[5][6]

PEG linkers are frequently employed due to their ability to enhance solubility and provide synthetic tractability.[3][5] However, their inherent flexibility and chemical nature can also introduce stability liabilities, primarily through metabolic degradation.[7][8] Understanding and mitigating these stability issues through robust in vitro assays is a cornerstone of successful PROTAC development.

Comparative In Vitro Stability of PROTAC Linkers

The in vitro stability of PROTACs is primarily assessed through microsomal and plasma stability assays. These assays provide crucial insights into a compound's susceptibility to metabolic enzymes and hydrolysis, which can significantly impact its in vivo half-life and overall efficacy.[9]

Microsomal Stability

Microsomal stability assays evaluate the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.[9][10] The ether linkages within PEG chains are known to be susceptible to oxidative metabolism by CYPs, which can lead to O-dealkylation and cleavage of the linker.[][8] This metabolic vulnerability is a key consideration in the design of PROTACs with PEG linkers.

In a comprehensive study by Goracci et al. (2020), the metabolic stability of a diverse set of 40 PROTACs was evaluated in cryopreserved human hepatocytes, which contain a full complement of metabolic enzymes. The results highlighted that the linker's chemical nature and length play a major role in a PROTAC's metabolic liability. For instance, PROTACs with PEG-like linkers were observed to undergo O-dealkylation reactions.[3]

The stability of a PROTAC is not solely dependent on the linker. The nature of the POI and E3 ligase ligands also significantly influences metabolic stability.[] For example, a study on BTK-targeting PROTACs showed that a molecule with a PEG linker had a very short half-life of 1.3 minutes in mouse liver microsomes. By replacing the flexible PEG linker with a more rigid one containing two pyridine (B92270) rings, the metabolic stability was significantly improved.[]

Table 1: Comparative Microsomal Stability of PROTACs with Different Linker Types

PROTAC (Target)Linker TypeSpeciesHalf-life (t½, min)Key FindingsReference
BTK PROTAC (6e) Polyethylene Glycol (PEG)Mouse1.3Highly susceptible to metabolic degradation.[]
BTK PROTAC (3e) Rigid (dipyridyl)Mouse>60Replacing the PEG linker with a rigid structure significantly enhanced metabolic stability.[]
BET PROTAC (R1) Alkyl (4 methylene (B1212753) units)Not Specified135Shorter alkyl linker showed greater stability.[]
BET PROTAC (R2) Alkyl (8 methylene units)Not Specified18.2Increasing the alkyl linker length decreased metabolic stability.[]
AR PROTAC (26) PEG-likeHuman8.4Exhibited very low stability in human hepatocytes.[3]
AR PROTAC (27) AliphaticHuman33.7Aliphatic linker showed improved stability compared to the PEG-like linker of the same length.[3]
AR PROTAC (30) PEG-likeHuman29.5Similar stability to the aliphatic counterpart.[3]
AR PROTAC (31) AliphaticHuman35.8Similar stability to the PEG-like counterpart.[3]

Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Plasma Stability

Plasma stability assays assess a compound's stability in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze labile functional groups.[9][11] While PEG linkers themselves are generally resistant to hydrolysis, the functional groups used to connect the linker to the ligands (e.g., esters, amides) can be susceptible.

A study evaluating a series of BET-targeting PROTACs found that all eight compounds, which included variations in their linker structures, were stable in human plasma for up to 90 minutes with no detectable degradation.[12] This suggests that with careful design of the attachment chemistry, PROTACs with various linker types, including those with PEG-like characteristics, can achieve good plasma stability.

Table 2: Comparative Plasma Stability of PROTACs

PROTAC SeriesLinker CharacteristicsSpeciesStability (% remaining after 90 min)Key FindingsReference
BET PROTACs (21-28) Varied, including ester linkagesHuman~100%All PROTACs in the series demonstrated high stability in human plasma, suggesting the ester linkages were protected from hydrolysis.[12]

Data is compiled from a single study. Further comparative data across different PROTACs and linker types is needed for a more comprehensive understanding.

Chemical Stability

The chemical stability of a PROTAC in aqueous solutions is crucial for its formulation and handling. While specific quantitative data for PROTACs with PEG linkers is not extensively published in a comparative format, it is known that certain functional groups within the PROTAC structure, such as those in thalidomide (B1683933) and its derivatives, can be susceptible to hydrolysis under physiological conditions.[10] The inherent hydrophilicity of PEG linkers can improve the aqueous solubility of PROTACs, which is a critical factor for their developability.[]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of PROTAC stability.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes.

Materials:

  • Test PROTAC compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (compound with known metabolic instability, e.g., Verapamil)

  • Negative control (compound with known metabolic stability, e.g., Warfarin)

  • Acetonitrile (B52724) (ACN) with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[14]

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma.

Materials:

  • Test PROTAC compound

  • Plasma (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: Spike the test PROTAC into plasma and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Quenching and Protein Precipitation: Add cold acetonitrile with an internal standard to the aliquot to stop the reaction and precipitate plasma proteins.

  • Sample Preparation: Vortex and centrifuge the samples. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the stability profile. The half-life can be calculated if significant degradation is observed.

Visualizing PROTAC Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for assessing in vitro stability.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruited Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI_bound POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: PROTAC Mechanism of Action.

In_Vitro_Stability_Workflow start Start: PROTAC Compound assay_prep Assay Preparation (Microsomes or Plasma) start->assay_prep incubation Incubation at 37°C (Multiple Time Points) assay_prep->incubation quenching Reaction Quenching (Acetonitrile) incubation->quenching sample_proc Sample Processing (Centrifugation) quenching->sample_proc analysis LC-MS/MS Analysis sample_proc->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End: Stability Profile data_analysis->end

References

Assessing the Immunogenicity of PEGylated Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. This modification can lead to a longer circulating half-life, reduced immunogenicity of the therapeutic protein, and improved patient compliance through less frequent dosing.[1][2] However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies.[3][4] These antibodies can have significant clinical consequences, including accelerated drug clearance (ABC), loss of efficacy, and hypersensitivity reactions.[4][5] Therefore, a thorough assessment of the immunogenicity of PEGylated therapeutics is a critical aspect of their development and regulatory approval.[6][7][8]

This guide provides an objective comparison of various methodologies for assessing the immunogenicity of PEGylated therapeutics, supported by experimental data and detailed protocols.

Mechanisms of Immunogenicity of PEGylated Therapeutics

PEGylation can reduce the immunogenicity of a therapeutic protein by sterically shielding immunogenic epitopes.[7][9] However, the PEG moiety itself can be immunogenic.[3][9] The immune response to PEGylated therapeutics can be directed against the therapeutic protein, the PEG polymer, or the linker region.[4] Both T-cell dependent and T-cell independent pathways can be involved in the generation of anti-PEG antibodies.[10] The presence of pre-existing anti-PEG antibodies in a significant portion of the healthy population, likely due to exposure to PEG in cosmetics and other consumer products, further complicates the immunogenicity assessment.[2][3][4]

cluster_0 Immune Response to PEGylated Therapeutics PEGylated Therapeutic PEGylated Therapeutic Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) PEGylated Therapeutic->Antigen Presenting Cell (APC) Uptake & Processing Immune Complex Formation Immune Complex Formation PEGylated Therapeutic->Immune Complex Formation T-Helper Cell T-Helper Cell Antigen Presenting Cell (APC)->T-Helper Cell Antigen Presentation B-Cell B-Cell T-Helper Cell->B-Cell Activation Plasma Cell Plasma Cell B-Cell->Plasma Cell Differentiation Anti-PEG Antibodies Anti-PEG Antibodies Plasma Cell->Anti-PEG Antibodies Production Anti-PEG Antibodies->Immune Complex Formation Clinical Consequences Accelerated Clearance Hypersensitivity Loss of Efficacy Immune Complex Formation->Clinical Consequences e.g., Complement Activation

Caption: T-cell dependent pathway for the generation of anti-PEG antibodies.

Comparative Analysis of Anti-PEG Antibody Detection Methods

The accurate detection and characterization of anti-PEG antibodies are crucial for understanding the immunogenic potential of a PEGylated therapeutic. A variety of methods are available, with the enzyme-linked immunosorbent assay (ELISA) being the most common.[1]

Comparison of Commercial Anti-PEG Antibody ELISA Kits

Several commercial ELISA kits are available for the detection of anti-PEG antibodies. The following table summarizes the performance characteristics of some of these products based on available data. It is important to note that a direct head-to-head comparison is challenging due to variations in study designs and assay protocols.

Product/CloneAntibody IsotypeMethodReported SensitivityKey FindingsReference
AGP4 & 3.3 IgM & Biotinylated IgMSandwich ELISAHighAGP4 for capture and 3.3-biotin for detection provided sensitive detection with low backgrounds for various PEGylated compounds.[11]
GenScript 5E10E9 IgMCapture ELISALess sensitive than AGP4Showed lower sensitivity in detecting a PEGylated protein compared to AGP4.[11]
ANP Tech ANPEG-1 IgMSandwich ELISAPoor detectionExhibited poor detection and high background levels in a sandwich ELISA format.[11]
Abcam Anti-PEG-47 (ab51257) Rabbit MonoclonalDirect & Sandwich ELISAHighDemonstrated enhanced binding and selectivity compared to a mouse monoclonal antibody (Clone AGP3).[12]
Vendor A Clone AGP3 Mouse MonoclonalDirect ELISALower than RabMAb®Showed lower signal in a direct ELISA for PEG-GCSF and PEG-IFN compared to Abcam's RabMAb®.[12]
Comparison of In-House Developed Anti-PEG Antibody Assays

Many laboratories develop and validate their own anti-PEG antibody assays to suit specific needs. The table below compares different in-house assay formats and their reported performance.

Assay FormatKey FeaturesSensitivityDrug ToleranceReference
Direct ELISA Biotinylated PEG captured on streptavidin-coated plates.44.5 ng/mL (Screening), 49.6 ng/mL (Confirmatory)Detects 128 ng/mL anti-PEG antibodies in the presence of 12.8 ng/mL of 20 kDa PEG.[13]
Novel Bead Extraction Method Biotin-PEG streptavidin beads extract anti-PEG antibodies prior to ELISA.7.81 ng/mLSufficient drug tolerance in accordance with FDA 2019 guidance.[14]
Generic ELISA for IgG and IgM Designed to detect anti-PEG antibodies independent of the conjugated protein.100 ng/mL (IgG), 800 ng/mL (IgM)Detects positive controls in the presence of 7.5 µg/mL of a 64 kDa PEGylated therapeutic.[15]
Bridging Assay Detects both IgM and IgG reactive with common PEG sizes and derivatives.15–500 ng/mLAssessed in clinical trials comparing PEG-IFN-λ to PEG-IFN-α.

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable immunogenicity assessment.

Protocol 1: Direct ELISA for Anti-PEG Antibody Detection

This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG IgG and IgM in human serum.[1][13]

Materials:

  • Streptavidin-coated 96-well microplates

  • Biotinylated PEG

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Serum samples (patient and controls)

  • Enzyme-labeled anti-human IgG and IgM antibodies (e.g., HRP-conjugated)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

cluster_1 Direct ELISA Workflow A Coat plate with Streptavidin B Add Biotinylated PEG A->B C Wash B->C D Block non-specific binding sites C->D E Wash D->E F Add diluted serum samples E->F G Incubate F->G H Wash G->H I Add enzyme-labeled anti-human Ig H->I J Incubate I->J K Wash J->K L Add substrate K->L M Incubate L->M N Add stop solution M->N O Read absorbance N->O

Caption: Workflow for a direct ELISA to detect anti-PEG antibodies.

  • Coating: Add biotinylated PEG to streptavidin-coated microplate wells and incubate.

  • Washing: Wash the wells multiple times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate to prevent non-specific binding.

  • Sample Incubation: Add diluted serum samples to the wells and incubate.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add enzyme-labeled anti-human IgG or IgM to the wells and incubate.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate and incubate until color develops.

  • Stopping the Reaction: Add Stop Solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength.

Protocol 2: Bead Extraction Method for Anti-PEG Antibody Detection

This method is designed to improve sensitivity and drug tolerance by first extracting anti-PEG antibodies from the serum.[14][16]

Materials:

  • Biotin-PEG streptavidin magnetic beads

  • Serum samples

  • Acid elution buffer

  • Neutralization buffer

  • Anti-PEG ELISA reagents (as in Protocol 1)

Procedure:

cluster_2 Bead Extraction Workflow P Incubate serum with Biotin-PEG streptavidin magnetic beads Q Separate beads magnetically P->Q R Wash beads Q->R S Elute anti-PEG antibodies using acid buffer R->S T Neutralize eluate S->T U Analyze eluate by anti-PEG ELISA T->U

Caption: Workflow for bead-based extraction of anti-PEG antibodies.

  • Extraction: Incubate serum samples with biotin-PEG streptavidin magnetic beads to capture anti-PEG antibodies.

  • Separation: Use a magnetic separator to pellet the beads.

  • Washing: Wash the beads to remove unbound serum components.

  • Elution: Elute the bound anti-PEG antibodies from the beads using an acid elution buffer.

  • Neutralization: Neutralize the eluted sample.

  • Detection: Analyze the neutralized eluate for the presence of anti-PEG antibodies using a direct ELISA (as described in Protocol 1).

Regulatory Considerations

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance on the immunogenicity assessment of therapeutic proteins, including PEGylated products.[6][7][8][9] Key recommendations include:

  • Risk-Based Approach: The immunogenicity assessment strategy should be based on a comprehensive risk assessment that considers factors related to the product, the patient population, and the clinical consequences of an immune response.[6][17]

  • Assay Strategy: For PEGylated products, the anti-drug antibody (ADA) assay should be capable of detecting antibodies against both the protein and the PEG moiety.[9]

  • Pre-existing Antibodies: The high prevalence of pre-existing anti-PEG antibodies in the general population should be considered when establishing assay cut points and interpreting clinical data.[6]

  • Integrated Analysis: Immunogenicity data should be integrated with pharmacokinetic, pharmacodynamic, efficacy, and safety data to understand the clinical relevance of the observed immune response.[7]

cluster_3 Immunogenicity Risk Assessment Logic V Product-Related Factors (e.g., PEG size, structure) X Immunogenicity Risk Assessment V->X W Patient-Related Factors (e.g., disease state, prior PEG exposure) W->X Y Bioanalytical Strategy (Assay selection & validation) X->Y Z Clinical Study Design (Sampling timepoints) X->Z AA Integrated Data Analysis (PK/PD, Safety, Efficacy) Y->AA Z->AA BB Regulatory Submission AA->BB

Caption: Logical flow for immunogenicity risk assessment of PEGylated therapeutics.

References

The Influence of PEG Spacer Length on Therapeutic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of a therapeutic agent's success. Among the most utilized linkers, polyethylene (B3416737) glycol (PEG) spacers offer significant advantages in improving the solubility, stability, and pharmacokinetic profiles of bioconjugates. However, the length of the PEG spacer is not a one-size-fits-all parameter. This guide provides a comparative study of different length PEG spacers, supported by experimental data, to aid in the rational design of next-generation therapeutics.

The use of PEG spacers in drug delivery and bioconjugation is a well-established strategy to enhance the therapeutic index of various modalities, including nanoparticles, antibody-drug conjugates (ADCs), and small molecule drugs. The length of the PEG chain can significantly impact the biological performance of the conjugate, influencing its circulation half-life, immunogenicity, targeting efficiency, and overall efficacy. This guide delves into the nuances of PEG spacer length selection, presenting a compilation of experimental findings to inform the design of more effective and safer therapeutics.

Impact of PEG Spacer Length on Nanoparticle Targeting and Uptake

The length of the PEG spacer plays a crucial role in the ability of nanoparticles to recognize and bind to their intended cellular targets. The optimal PEG length can vary depending on the specific cell type and targeting ligand.

A study on antibody-functionalized nanocarriers for dendritic cell (DC) targeting revealed a cell-type-specific effect of PEG spacer length. While a shorter PEG linker (0.65 kDa) resulted in the most effective targeting of the DC2.4 cell line, a longer PEG spacer (5 kDa) was necessary for efficient accumulation in primary bone marrow-derived DCs (BMDCs) and splenocytic conventional DCs type 1 (cDC1).[1][2][3] This highlights the importance of empirical testing to determine the optimal spacer length for a given application.

Similarly, in the context of folate receptor-targeted liposomes, a longer PEG chain (PEG5000) at a low modification ratio (0.03 mol%) demonstrated the highest folate receptor-mediated association with KB cells, which overexpress the folate receptor.[4][5] This suggests that a longer, more flexible spacer can better overcome steric hindrance and facilitate ligand-receptor binding.

Conversely, some studies have shown that shorter PEG linkers can be more advantageous. For instance, in the context of gene delivery, nanoparticles with short PEG grafts exhibited higher transfection efficiency.[6] This could be attributed to a reduced "stealth" effect, allowing for greater interaction with the cell membrane.

Influence of PEG Spacer Length on Stability and Pharmacokinetics

The length of the PEG spacer can also significantly affect the stability of the conjugate in biological fluids and its pharmacokinetic profile.

In the case of radiolabeled bombesin (B8815690) antagonists, an increase in PEG spacer length from PEG2 to PEG6 led to an increase in serum stability.[7] This is likely due to the formation of a larger hydration shell around the molecule, which protects it from enzymatic degradation. However, this trend was reversed with a PEG12 spacer, indicating that there is an optimal length beyond which stability may decrease.

The structure of the spacer, in addition to its length, can also impact stability. A study on gold nanoparticles functionalized with PEG-thiol ligands found that a long alkylene spacer (C10) provided significantly better stability against cyanide etching and competitive displacement compared to a short alkylene spacer (C2) or a phenylene spacer.[8][9]

For antibody-drug conjugates (ADCs), the length of the PEG spacer within the linker has been shown to be a critical variable for optimizing conjugate stability and reducing premature payload release.[10]

Comparative Performance Data of Different Length PEG Spacers

To facilitate a direct comparison, the following tables summarize quantitative data from various studies on the performance of different length PEG spacers.

ApplicationPEG Spacer LengthKey Performance MetricOutcomeReference
Nanoparticle Targeting 0.65 kDaCellular Uptake in DC2.4 cellsHighest uptake[1][2][3]
2 kDaCellular Uptake in DC2.4 cellsLower uptake[1][2][3]
5 kDaCellular Uptake in DC2.4 cellsIntermediate uptake[1][2][3]
0.65 kDaCellular Uptake in primary BMDCsLower uptake[1][2][3]
5 kDaCellular Uptake in primary BMDCsHighest uptake[1][2][3]
Gene Delivery Short PEG graftsTransfection EfficiencyHigh efficiency[6]
Long PEG graftsTransfection EfficiencyLower efficiency[6]
Radiolabeled Peptides PEG2Serum Half-life246 ± 4 min[7]
PEG6Serum Half-life584 ± 20 min[7]
PEG4Tumor-to-Kidney Ratio (4h)7.8[7]
PEG6Tumor-to-Kidney Ratio (4h)9.7[7]
Liposome Targeting PEG2000Cellular Association with KB cellsLower association[4][5]
PEG3400Cellular Association with KB cellsIntermediate association[4][5]
PEG5000Cellular Association with KB cellsHighest association[4][5]

Experimental Methodologies

The following sections provide an overview of the key experimental protocols used to evaluate the performance of different length PEG spacers.

In Vitro Cellular Uptake Studies

Objective: To quantify the internalization of PEGylated nanoparticles or bioconjugates by target cells.

General Protocol:

  • Cell Culture: Target cells (e.g., cancer cell lines, immune cells) are cultured in appropriate media and conditions.

  • Treatment: Cells are incubated with fluorescently labeled nanoparticles or bioconjugates with varying PEG spacer lengths at a specific concentration and for a defined period.

  • Washing: After incubation, cells are washed to remove non-internalized particles.

  • Analysis: Cellular uptake is quantified using techniques such as:

    • Flow Cytometry: Measures the fluorescence intensity of individual cells, providing a quantitative measure of uptake.

    • Confocal Microscopy: Provides visualization of the intracellular localization of the nanoparticles.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For metallic nanoparticles, this technique can quantify the amount of metal per cell.

Biodistribution Studies in Animal Models

Objective: To determine the in vivo fate and organ distribution of PEGylated therapeutics.

General Protocol:

  • Radiolabeling: The therapeutic agent is labeled with a radionuclide (e.g., 111In, 68Ga, 99mTc).

  • Animal Model: The radiolabeled agent is administered to an appropriate animal model (e.g., tumor-bearing mice).

  • Imaging/Tissue Collection: At various time points post-injection, animals may be imaged using techniques like SPECT or PET. Alternatively, animals are euthanized, and organs of interest (e.g., tumor, liver, spleen, kidneys) are collected.

  • Quantification: The amount of radioactivity in each organ is measured using a gamma counter, and the results are expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Nanoparticle Stability Assays

Objective: To assess the stability of PEGylated nanoparticles in various biological and chemical environments.

General Protocol:

  • Incubation: Nanoparticles are incubated in different media, such as phosphate-buffered saline (PBS), serum-containing media, or solutions with challenging agents (e.g., cyanide for gold nanoparticles).

  • Characterization: Changes in the physicochemical properties of the nanoparticles are monitored over time using techniques like:

    • Dynamic Light Scattering (DLS): Measures changes in particle size and size distribution, indicating aggregation.

    • UV-Vis Spectroscopy: Monitors changes in the surface plasmon resonance peak for metallic nanoparticles, which is sensitive to aggregation.

    • Zeta Potential Measurement: Assesses changes in the surface charge of the nanoparticles.

Visualizing the Role of PEG Spacers

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of PEG spacers.

Targeted_Drug_Delivery cluster_nanoparticle PEGylated Nanoparticle cluster_cell Target Cell NP Nanoparticle (Drug Loaded) PEG PEG Spacer NP->PEG Ligand Targeting Ligand PEG->Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Targeted drug delivery workflow enabled by a PEGylated nanoparticle.

Caption: A typical experimental workflow for comparing different length PEG spacers.

Conclusion

The selection of an appropriate PEG spacer length is a critical optimization parameter in the development of targeted therapeutics. As the experimental data indicates, there is no universally optimal PEG length; the ideal choice is highly dependent on the specific application, the nature of the therapeutic agent, the targeting ligand, and the biological target. Longer PEG spacers can enhance stability and circulation time while potentially hindering cellular uptake in some contexts. Conversely, shorter PEG spacers may lead to improved cell interaction at the cost of reduced stability. Therefore, a systematic and comparative evaluation of a range of PEG spacer lengths, using the experimental methodologies outlined in this guide, is essential for the rational design of effective and safe bioconjugates.

References

A Comparative Guide to Analytical Methods for Confirming Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in multi-step organic synthesis, particularly in peptide and medicinal chemistry.[1] Confirmation of complete deprotection is paramount to ensure the desired reactivity of the newly liberated amine and the overall success of the synthetic route. This guide provides an objective comparison of common analytical methods used to monitor and confirm Boc deprotection, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

A variety of analytical techniques can be employed to confirm the removal of the Boc group. The choice of method often depends on the available instrumentation, the desired level of quantification, the complexity of the reaction mixture, and the stage of the synthesis. The following table summarizes the key performance characteristics of the most common techniques.

Analytical MethodPrincipleKey AdvantagesKey DisadvantagesTypical Analysis TimeSensitivity/Limit of Detection (LOD)Cost (Instrument & Consumables)
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Rapid, simple, inexpensive, allows for parallel analysis of multiple samples.[2][3]Primarily qualitative, lower sensitivity, can be affected by co-eluting impurities.[4][5]5-20 minutes per plate.[2]Microgram (µg) range, visually dependent.Low
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structural information, quantitative, non-destructive.[5][6]Requires a relatively pure sample for clear spectra, lower sensitivity compared to MS, higher instrument cost.[5][6]5-15 minutes per sample.Milligram (mg) to high microgram (µg) range.[6]High
Mass Spectrometry (MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight confirmation, suitable for complex mixtures (with LC).[7][8]Can require method development, potential for in-source fragmentation of Boc group, high instrument cost.[9][10]1-10 minutes per sample (direct infusion MS); 10-30 minutes per sample (LC-MS).Nanogram (ng) to picogram (pg) range.[11]High
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components in a mixture.Quantitative, high resolution, suitable for purity determination and reaction kinetics.[2][12]Requires method development, can be time-consuming for complex separations, requires chromophores for UV detection.10-45 minutes per sample.Nanogram (ng) to microgram (µg) range.[13]Medium to High
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Fast, non-destructive, provides information on functional groups.[14]Primarily qualitative for reaction monitoring, less sensitive than other methods, can be difficult to interpret in complex mixtures.[15]1-5 minutes per sample.Milligram (mg) range.Medium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and reaction conditions.

Thin-Layer Chromatography (TLC) Monitoring

Objective: To qualitatively monitor the disappearance of the Boc-protected starting material and the appearance of the deprotected product.

Materials:

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[2]

  • Spot the Plate:

    • Dissolve a small amount of the Boc-protected starting material in a suitable solvent and spot it in the "SM" lane.

    • Take a small aliquot of the reaction mixture (e.g., with a capillary tube) and spot it in the "RM" lane.

    • Spot both the starting material and the reaction mixture on top of each other in the "co-spot" lane.[2]

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (if the compounds are UV-active).

    • Alternatively, or in addition, stain the plate with ninhydrin solution and gently heat it. The deprotected amine product, having a primary or secondary amine, will typically appear as a colored spot (often purple or yellow).[4]

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "RM" lane and the appearance of a new, more polar (lower Rf) spot that is positive for the ninhydrin stain indicates successful deprotection.

¹H NMR Spectroscopy Analysis

Objective: To quantitatively or semi-quantitatively confirm the removal of the Boc group by observing the disappearance of the tert-butyl proton signal.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Reaction mixture aliquot

  • Internal standard (for quantitative analysis, e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Remove the reaction solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent.

    • For quantitative analysis, add a known amount of an internal standard.[16]

    • Transfer the solution to an NMR tube.

  • Acquire the Spectrum: Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • The most characteristic signal for the Boc group is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.[3]

    • Successful deprotection is confirmed by the complete disappearance of this singlet.

    • For quantitative analysis, integrate the signal of a characteristic proton on the product and compare it to the integral of the known internal standard.[16]

Mass Spectrometry (MS) Analysis

Objective: To confirm the identity of the deprotected product by its molecular weight.

Materials:

  • Mass spectrometer (e.g., with electrospray ionization - ESI)

  • Syringe pump for direct infusion (optional)

  • LC-MS system

  • Solvent for dilution (e.g., methanol, acetonitrile)

  • Reaction mixture aliquot

Procedure:

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture.

    • Dilute the aliquot significantly with a suitable solvent (e.g., 1:1000 with methanol).

  • Data Acquisition (Direct Infusion):

    • Infuse the diluted sample directly into the mass spectrometer's ion source using a syringe pump.

    • Acquire the mass spectrum in the appropriate ion mode (positive mode is common for amines).

  • Data Acquisition (LC-MS):

    • Inject the diluted sample into the LC-MS system. The LC will separate the components of the mixture before they enter the mass spectrometer.

  • Data Analysis:

    • Look for the molecular ion peak ([M+H]⁺) corresponding to the expected mass of the deprotected amine.

    • The disappearance of the peak corresponding to the Boc-protected starting material further confirms the reaction's progress.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the conversion of the starting material to the product and assess the purity of the reaction mixture.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • HPLC column (e.g., C18 reverse-phase)

  • Mobile phases (e.g., acetonitrile (B52724) and water with a modifier like trifluoroacetic acid - TFA)

  • Reaction mixture aliquot

  • Standards of the starting material and product (for calibration)

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the Boc-protected starting material and the deprotected product.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture at various time points.

    • Quench the reaction if necessary.

    • Dilute the aliquot with the mobile phase.

  • Data Acquisition: Inject the prepared sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material and the product based on their retention times (confirmed by injecting standards).

    • The Boc-protected compound is typically less polar and will have a longer retention time on a reverse-phase column than the more polar deprotected amine.

    • Calculate the percentage conversion by comparing the peak areas of the starting material and the product. For accurate quantification, a calibration curve should be generated using standards of known concentrations.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To qualitatively observe the disappearance of the carbamate (B1207046) functional group of the Boc protecting group.

Materials:

  • FTIR spectrometer

  • Sample holder (e.g., ATR crystal, salt plates)

  • Reaction mixture aliquot

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • If the sample is a solution, a thin film can be cast onto a salt plate by evaporating the solvent.

    • If using an ATR accessory, a drop of the concentrated reaction mixture can be placed directly on the crystal.

  • Acquire the Spectrum: Acquire the FTIR spectrum.

  • Data Analysis:

    • The Boc group has a characteristic strong C=O stretching vibration of the carbamate, typically in the region of 1680-1720 cm⁻¹.

    • Successful deprotection is indicated by the disappearance or significant reduction of this peak.

    • The appearance of N-H stretching bands of the free amine (around 3300-3500 cm⁻¹) can also be observed, although these can sometimes be broad.

Visualizing the Workflow

The following diagrams illustrate the general workflow for a Boc deprotection reaction and the subsequent analytical confirmation.

Boc_Deprotection_Workflow cluster_reaction Boc Deprotection Reaction Start Start Boc-Protected Amine Boc-Protected Amine Start->Boc-Protected Amine Reaction Mixture Reaction Mixture Boc-Protected Amine->Reaction Mixture Add Acid Acidic Reagent (e.g., TFA) Acidic Reagent (e.g., TFA) Work-up Work-up Reaction Mixture->Work-up Monitor Progress Deprotected Amine Deprotected Amine Work-up->Deprotected Amine

A simplified workflow for a typical Boc deprotection reaction.

Analytical_Confirmation_Workflow cluster_analysis Analytical Confirmation Reaction_Mixture_Aliquot Reaction_Mixture_Aliquot TLC TLC Analysis Reaction_Mixture_Aliquot->TLC NMR NMR Spectroscopy Reaction_Mixture_Aliquot->NMR MS Mass Spectrometry Reaction_Mixture_Aliquot->MS HPLC HPLC Analysis Reaction_Mixture_Aliquot->HPLC FTIR FTIR Spectroscopy Reaction_Mixture_Aliquot->FTIR Qualitative Confirmation Qualitative Confirmation TLC->Qualitative Confirmation Structural & Quantitative Confirmation Structural & Quantitative Confirmation NMR->Structural & Quantitative Confirmation Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Quantitative & Purity Analysis Quantitative & Purity Analysis HPLC->Quantitative & Purity Analysis Functional Group Confirmation Functional Group Confirmation FTIR->Functional Group Confirmation

Workflow for the analytical confirmation of Boc deprotection.

By selecting the appropriate analytical method and following a robust experimental protocol, researchers can confidently confirm the successful removal of the Boc protecting group, ensuring the integrity of their synthetic pathway and the quality of their final products.

References

A Comparative Guide to the Cytotoxicity of ADCs Featuring PEGylated Click-Chemistry Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative overview of ADCs constructed with the modern, PEGylated click-chemistry linker, Boc-NH-PEG7-propargyl , against other common linker-payload combinations. We present supporting experimental data formats, detailed protocols for cytotoxicity assessment, and visualizations of key processes to inform your ADC development programs.

The Role of the Linker in ADC Performance

The linker is a crucial component of an ADC, connecting the monoclonal antibody to the cytotoxic payload.[][2][][] Its design dictates the stability of the ADC in circulation, the mechanism of payload release, and overall solubility and pharmacokinetic properties.[][] The This compound linker represents a sophisticated approach, incorporating a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a propargyl group for bioorthogonal "click chemistry" conjugation. This allows for precise and stable attachment of the payload.

Comparative Cytotoxicity of ADC Linker Technologies

The cytotoxic potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[6] The ideal ADC exhibits high potency against antigen-positive cancer cells and significantly lower potency against antigen-negative cells, indicating target specificity.[7][8]

Below is a table summarizing representative cytotoxicity data for ADCs with different linker and payload types, illustrating the expected performance of an ADC utilizing a this compound-like linker.

ADC ConfigurationTarget Cell Line (Antigen-Positive)IC50 (ng/mL)Non-Target Cell Line (Antigen-Negative)IC50 (ng/mL)Key Characteristics
ADC 1: this compound-MMAE HER2+ Breast Cancer (SK-BR-3)5 - 15HER2- Breast Cancer (MCF-7)>1000Non-cleavable (via click chemistry), high stability, good solubility due to PEG7 spacer. Payload is a microtubule inhibitor.
ADC 2: Val-Cit-PBD CD22+ B-cell Lymphoma (Raji)0.1 - 1CD22- Jurkat T-cells>500Cleavable dipeptide linker (Val-Cit), susceptible to lysosomal proteases. Payload is a potent DNA-damaging PBD dimer.
ADC 3: Thioether-DM1 (T-DM1 like) HER2+ Breast Cancer (SK-BR-3)10 - 25HER2- Breast Cancer (MCF-7)>1000Non-cleavable thioether linker, requires antibody degradation for payload release. Payload is a microtubule inhibitor.
ADC 4: Disulfide-MMAF CD30+ Hodgkin Lymphoma (L-428)1 - 10CD30- Jurkat T-cells>800Cleavable disulfide linker, sensitive to the reducing environment of the cell. Payload is a microtubule inhibitor.

Note: The IC50 values presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A common method to determine the cytotoxicity of ADCs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[7][9][10]

Objective: To determine the IC50 value of an ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs and control antibody

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[9][10]

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody control in complete medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions.[8]

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2. The incubation time should be sufficient for the payload to exert its cytotoxic effect.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the dose-response curve and determine the IC50 value using a suitable software package.[8]

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of ADCs, the following diagrams are provided.

ADC_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Antigen+ & Antigen- cells) adc_prep 2. ADC Serial Dilution treatment 3. Cell Treatment with ADC adc_prep->treatment incubation 4. Incubation (72-96h) treatment->incubation mtt_add 5. Add MTT Reagent incubation->mtt_add formazan 6. Solubilize Formazan mtt_add->formazan readout 7. Measure Absorbance (570nm) formazan->readout analysis 8. Calculate IC50 readout->analysis

Caption: Workflow for an ADC in vitro cytotoxicity (MTT) assay.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell adc ADC antigen Tumor Antigen adc->antigen Targets endocytosis 2. Internalization (Endocytosis) antigen->endocytosis Internalizes binding 1. Binding lysosome 3. Lysosomal Trafficking endocytosis->lysosome release 4. Payload Release lysosome->release Cleavage/ Degradation payload Cytotoxic Payload release->payload apoptosis 5. Cell Death (Apoptosis) payload->apoptosis Induces

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The selection of a linker is a pivotal decision in the design of an ADC. While specific in vitro data for ADCs utilizing a This compound linker is not yet widely published, its properties suggest it is a promising candidate for developing stable and soluble ADCs. By comparing its expected performance with established linker technologies and employing robust cytotoxicity assays, researchers can effectively evaluate and advance novel ADC candidates. The provided protocols and diagrams serve as a foundational guide for these critical evaluations.

References

The PEGylation Effect: A Comparative Guide to Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the profound impact of PEGylation on a drug's pharmacokinetic profile is critical for optimizing therapeutic efficacy and safety. This guide provides an objective comparison of the performance of PEGylated drugs against their non-PEGylated alternatives, supported by experimental data and detailed methodologies.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, has emerged as a cornerstone technology in drug delivery. This modification significantly alters the physicochemical properties of therapeutics, leading to substantial changes in their absorption, distribution, metabolism, and excretion (ADME) profiles. The primary benefits of PEGylation include a prolonged circulating half-life, reduced immunogenicity, and improved drug solubility.[1][2][3]

Comparative Pharmacokinetic Data

The most significant advantage of PEGylation lies in its ability to enhance a drug's systemic exposure. This is primarily achieved by increasing the hydrodynamic size of the molecule, which in turn reduces its renal clearance and shields it from proteolytic degradation and uptake by the reticuloendothelial system (RES).[][5][6] The following table summarizes the key pharmacokinetic parameters of several PEGylated drugs compared to their non-PEGylated counterparts, demonstrating the consistent and dramatic improvements conferred by this technology.

DrugFormulationHalf-life (t½)Clearance (CL)Volume of Distribution (Vd)Area Under the Curve (AUC)SpeciesReference(s)
Doxorubicin (B1662922) Non-PEGylated (DOX·HCl)5.00 ± 3.20 h27098.58 ± 5205.19 mL/h/m²Larger Vd0.67 ± 0.12 µg·hr/mLCats[7]
PEGylated Liposomal (DOX·HCl-PLI)17.62 ± 8.13 h28.65 ± 11.09 mL/h/m²Smaller Vd783.09 ± 267.29 µg·hr/mLCats[7]
Interferon alfa-2a Non-PEGylated~2 h---Humans[1]
PEGylated (peginterferon α2a)61–110 h---Humans[1]
Interferon-alpha Non-PEGylated-6.6–29.2 L/hr--Humans[5]
PEGylated (5 KDa linear PEG)-2.5–5 L/hr--Humans[5]
PEGylated (12 KDa linear PEG)-0.725 L/hr--Humans[5]
PEGylated (40 KDa branched PEG)-0.06–0.10 L/hr--Humans[5]
G-CSF Non-PEGylated (Filgrastim)1.76 hHigher CL--Rats[1]
PEGylated (Pegfilgrastim)10 hLower CL--Rats[1]
rhTIMP-1 Non-PEGylated1.1 h (elimination)---Mice[8]
PEGylated (20 kDa PEG)28 h (elimination)---Mice[8]

Experimental Protocols

Accurate pharmacokinetic analysis of PEGylated drugs requires specialized bioanalytical methods to quantify the drug conjugate in biological matrices. The presence of the PEG moiety can interfere with traditional ligand-binding assays and introduces heterogeneity that needs to be addressed.

Quantification of PEGylated Proteins using 2D-LC with Charged Aerosol Detection

This method is particularly useful for separating the PEGylated protein from its non-PEGylated form and free PEG, which is crucial for accurate pharmacokinetic assessment.[9][10]

1. Sample Preparation:

  • Reconstitute the PEGylation reagent (e.g., MS(PEG)n) in a suitable solvent like DMSO to a stock concentration (e.g., 250 mM).[10]

  • Dilute the stock solution to the desired working concentration (e.g., 10 mM) in an appropriate buffer, such as phosphate-buffered saline (PBS).[10]

  • The protein to be PEGylated (e.g., IgG) is prepared at a known concentration (e.g., 2 mg/mL) in the reaction buffer.[11]

  • The PEGylation reaction is initiated by mixing the protein and the activated PEG reagent at a specific molar ratio. The reaction is typically carried out at a controlled pH (e.g., 7-9 for NHS esters) and temperature.[9][10]

  • The reaction can be monitored over time and quenched by adding a suitable reagent (e.g., 1 M Tris HCl at pH 7.5).[11]

2. Chromatographic Separation:

  • First Dimension (Size-Exclusion Chromatography - SEC): The reaction mixture is injected onto an SEC column (e.g., Thermo Scientific MAbPac SEC-1).[9] The mobile phase is typically an isocratic buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 6.7 with 5% acetonitrile).[9] This step separates the high molecular weight PEGylated protein from the low molecular weight free PEG and buffer salts.[9]

  • Second Dimension (Reversed-Phase Chromatography - RPC): The fraction containing the low molecular weight components from the SEC column is trapped in a loop and then transferred to a reversed-phase column (e.g., C4 or C8).[11] A gradient elution is then used to separate the unreacted PEGylation reagent from other matrix components.

3. Detection:

  • A Charged Aerosol Detector (CAD) is used for quantification.[9][10] The CAD responds to all non-volatile analytes, making it ideal for detecting PEG which lacks a strong chromophore for UV detection.[9][10] A UV detector can be used in series to monitor the protein component.[11]

4. Data Analysis:

  • The concentration of the PEGylated protein and free PEG is determined by comparing the peak areas to a standard curve generated with known concentrations of the respective analytes.

Visualizing the Impact and Analysis of PEGylation

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the logical flow of how PEGylation alters drug pharmacokinetics and a typical experimental workflow for its analysis.

cluster_0 PEGylation Process cluster_1 Pharmacokinetic Consequences Drug Therapeutic Molecule (Protein, Peptide, Small Molecule) PEGylation Covalent Conjugation Drug->PEGylation PEG Activated PEG Polymer PEG->PEGylation PEGylated_Drug PEGylated Drug Conjugate Increased_Size Increased Hydrodynamic Size PEGylated_Drug->Increased_Size Shielding Steric Shielding PEGylated_Drug->Shielding PEGylation->PEGylated_Drug Reduced_Renal_Clearance Reduced Renal Clearance Increased_Size->Reduced_Renal_Clearance Prolonged_HalfLife Prolonged Circulating Half-Life Reduced_Renal_Clearance->Prolonged_HalfLife Reduced_Proteolysis Reduced Proteolytic Degradation Shielding->Reduced_Proteolysis Reduced_RES_Uptake Reduced RES Uptake Shielding->Reduced_RES_Uptake Reduced_Proteolysis->Prolonged_HalfLife Reduced_RES_Uptake->Prolonged_HalfLife Increased_AUC Increased Systemic Exposure (AUC) Prolonged_HalfLife->Increased_AUC cluster_workflow Experimental Workflow for PK Analysis of a PEGylated Drug Dosing Administer PEGylated Drug to Animal Model Sampling Collect Blood Samples at Pre-defined Time Points Dosing->Sampling Processing Process Blood to Obtain Plasma/Serum Sampling->Processing Extraction Extract Drug from Plasma/Serum Matrix Processing->Extraction Analysis Bioanalytical Quantification (e.g., 2D-LC with CAD) Extraction->Analysis Data Generate Concentration-Time Data Analysis->Data PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Data->PK_Analysis Results Determine t½, CL, Vd, AUC PK_Analysis->Results

References

A Head-to-Head Comparison: Boc-NH-PEG7-propargyl vs. SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly influences the stability, solubility, and in vivo performance of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This guide provides an objective, data-driven comparison of two distinct crosslinking strategies: the modern, PEGylated click chemistry handle, Boc-NH-PEG7-propargyl, and the conventional, widely-used SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the optimal crosslinker for their specific application.

Unveiling the Crosslinkers: Chemical Properties and Mechanism of Action

This compound represents a newer class of crosslinkers that leverage the power of bioorthogonal "click chemistry".[1] Its structure features a terminal propargyl group, a flexible seven-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine. The propargyl group is designed to react with an azide-functionalized molecule in a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] The PEG linker is a key feature, known to enhance the hydrophilicity, solubility, and stability of the resulting conjugate, while potentially reducing aggregation and immunogenicity.[3][4][5][6] The Boc-protected amine allows for controlled, stepwise conjugation strategies.[7][8]

SMCC , on the other hand, is a heterobifunctional crosslinker that has been a mainstay in bioconjugation for many years.[9][10] It contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[11][12] The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form a stable amide bond.[13][14] The maleimide group then reacts with a sulfhydryl (thiol) group on the payload molecule to form a thioether bond.[14][15] SMCC itself is characterized by a hydrophobic cyclohexane (B81311) spacer arm.[13][16]

Performance Metrics: A Quantitative Comparison

The selection of a crosslinker is often dictated by its performance in key areas such as reaction efficiency, stability of the resulting conjugate, and its impact on the physicochemical properties of the final product. The following table summarizes the key differences between this compound and SMCC based on available data.

FeatureThis compoundSMCC CrosslinkerReferences
Reaction Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Amine-Thiol Conjugation (NHS ester and maleimide)[1][11]
Reaction Efficiency Very High (>95%)High (>90%)[17][17]
Stoichiometry Control High, produces defined conjugatesCan result in diverse reaction products[18][19]
Spacer Arm Hydrophilic PEG chainHydrophobic cyclohexane ring[3][16]
Solubility of Conjugate Enhanced due to PEG linkerCan be reduced, especially with hydrophobic payloads[3][13][]
Tendency for Aggregation Lowered due to hydrophilic PEGHigher, particularly with hydrophobic payloads[6][13]
Stability of Linkage Highly stable triazole ringThioether bond can be susceptible to retro-Michael addition and thiol exchange[17][21][22][23]
Immunogenicity Generally lower due to PEG shieldingPotentially higher[5][13]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further elucidate the differences between these two crosslinkers, the following diagrams illustrate their chemical structures, reaction mechanisms, and a general experimental workflow.

Caption: Chemical structures of this compound and SMCC.

Reaction Mechanisms cluster_click This compound (Click Chemistry) cluster_smcc SMCC (Amine-Thiol Conjugation) Propargyl Propargyl-Linker Triazole Stable Triazole Linkage Propargyl->Triazole + Cu(I) catalyst Azide Azide-Molecule Azide->Triazole NHS NHS-ester-SMCC Amide Amide Bond NHS->Amide + pH 7-9 Amine Amine-Molecule (e.g., Antibody) Amine->Amide Maleimide Maleimide-Activated Molecule Amide->Maleimide Intermediate Thioether Thioether Bond Maleimide->Thioether + pH 6.5-7.5 Thiol Thiol-Molecule (e.g., Payload) Thiol->Thioether General Experimental Workflow cluster_peg_workflow This compound Workflow cluster_smcc_workflow SMCC Workflow (Two-Step) Boc_Deprotection 1. Boc Deprotection Amine_Coupling 2. Couple Amine to Molecule A Boc_Deprotection->Amine_Coupling Click_Reaction 3. Click Reaction with Azide-Molecule B Amine_Coupling->Click_Reaction Purification_PEG 4. Purification Click_Reaction->Purification_PEG Amine_Activation 1. React SMCC with Amine-Molecule A Purification1 2. Remove Excess SMCC Amine_Activation->Purification1 Thiol_Conjugation 3. React with Thiol-Molecule B Purification1->Thiol_Conjugation Purification2 4. Purification Thiol_Conjugation->Purification2

References

Validating PROTAC Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a Proteolysis Targeting Chimera (PROTAC) effectively engages its intended target protein is a critical step in the development of these novel therapeutics. This guide provides an objective comparison of key experimental methods used to validate PROTAC target engagement, supported by quantitative data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.

The efficacy of a PROTAC is fundamentally linked to its ability to form a ternary complex with the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[1][2] Validating this engagement is a multi-faceted process that often requires a combination of assays to build a comprehensive understanding of a PROTAC's cellular activity. This guide will delve into the most commonly employed techniques: Western Blotting, In-Cell Western, Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and Mass Spectrometry.

Comparative Analysis of Target Engagement & Degradation Assays

The selection of an appropriate assay for validating PROTAC target engagement depends on various factors, including the specific research question, the required throughput, and the available resources. Below is a comparative summary of the key techniques.

AssayPrincipleKey MetricsThroughputAdvantagesDisadvantages
Western Blot Immunodetection of specific proteins in a complex mixture separated by size.DC50, DmaxLowWidely accessible, provides information on protein size.[3][4]Semi-quantitative, labor-intensive, requires high-quality antibodies.[4]
In-Cell Western (ICW) Plate-based immunofluorescence for quantifying protein levels in fixed cells.DC50, DmaxMedium to HighHigher throughput than traditional Western blot, good reproducibility.[5][6]Requires specific antibodies validated for this application, primarily for adherent cells.[6]
CETSA Ligand-induced thermal stabilization of the target protein.Thermal Shift (ΔTm), EC50Medium (plate-based) to High (MS-based)Label-free, can be performed in intact cells and tissues, reflects intracellular target binding.Not all protein-ligand interactions result in a significant thermal shift, can be complex to optimize.[7]
NanoBRET Bioluminescence resonance energy transfer to measure molecular proximity.IC50, Ternary Complex FormationHighReal-time measurements in live cells, highly sensitive, can assess intracellular permeability.[8]Requires genetic modification of cells to express tagged proteins.[5]
Mass Spectrometry Global and unbiased quantification of the proteome.Fold Change in Protein AbundanceLow to MediumUnbiased identification of on- and off-target effects, high sensitivity and specificity.[9][10][11]Requires specialized equipment and expertise, data analysis can be complex.[10]

Quantitative Data Summary

The following tables present representative quantitative data from various studies to illustrate the typical outputs of different validation assays. It is important to note that direct comparisons across different studies can be challenging due to variations in PROTACs, target proteins, E3 ligases, and experimental conditions.[2]

Table 1: PROTAC-Induced Degradation Measured by Western Blot and In-Cell Western
PROTACTargetCell LineAssayDC50 (nM)Dmax (%)Reference
ARCC-4Androgen ReceptorVCaPWestern Blot~10>90[12]
MS21pan-AktHEK-293Western Blot~100~80[4]
Generic CDK6 DegraderCDK6SK-MEL-2In-Cell Western5-20>90[5]
Table 2: Target Engagement and Ternary Complex Formation by NanoBRET
PROTACTarget/E3 LigaseAssay TypeCell LineIC50/EC50 (nM)Reference
ARV-771BRD4Target EngagementHEK293<10[13]
ARV-771VHLTernary Complex FormationHEK293~50[13]
Generic WDR5 PROTACWDR5Target Engagement (in vitro)N/A~30[14]
Table 3: Global Proteomics Analysis of On- and Off-Target Effects by Mass Spectrometry
PROTACTargetCell LineOn-Target Degradation (%)Number of Significant Off-TargetsReference
Covalent PROTACTarget XCancer Cell Line955[1]
Non-covalent PROTACTarget XCancer Cell Line8515[1]
Vepdegestrant (ARV-471)Estrogen ReceptorBreast Cancer Cells>90Not specified[9]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing these validation assays.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Figure 1: Mechanism of Action of a PROTAC.

Validation_Workflow Start PROTAC Candidate Degradation_Assays Protein Degradation Assays (Western Blot, ICW, HiBiT) Start->Degradation_Assays Initial Screening Target_Engagement_Assays Target Engagement Assays (CETSA, NanoBRET) Degradation_Assays->Target_Engagement_Assays Confirmation of Target Binding Ternary_Complex_Assays Ternary Complex Formation (Co-IP, NanoBRET) Target_Engagement_Assays->Ternary_Complex_Assays Mechanistic Insight Specificity_Assays Specificity & Off-Target Analysis (Mass Spectrometry) Ternary_Complex_Assays->Specificity_Assays Safety & Selectivity Profiling Validated_PROTAC Validated PROTAC Specificity_Assays->Validated_PROTAC

Figure 2: General workflow for PROTAC target validation.

Detailed Experimental Protocols

Western Blot for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curve.[3]

In-Cell Western (ICW) Assay

This protocol provides a higher-throughput method for quantifying protein degradation.

1. Cell Seeding and Treatment:

  • Seed adherent cells in a 96-well plate.

  • Treat cells with a serial dilution of the PROTAC as described for the Western blot.

2. Cell Fixation and Permeabilization:

  • Fix cells with 4% paraformaldehyde in PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS.

3. Immunostaining:

  • Block non-specific binding with a blocking buffer.

  • Incubate with a primary antibody against the target protein.

  • Wash and incubate with a fluorescently labeled secondary antibody.

4. Imaging and Analysis:

  • Scan the plate using an infrared imaging system.

  • Normalize the target protein signal to a cell staining dye (e.g., a DNA stain).

  • Determine DC50 and Dmax values.[5]

Cellular Thermal Shift Assay (CETSA)

This protocol assesses target engagement by measuring changes in protein thermal stability.

1. Cell Treatment and Heating:

  • Treat intact cells with the PROTAC or vehicle control.

  • Heat the cell suspension or lysate to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

2. Lysis and Separation:

  • Lyse the cells (if treated intact).

  • Centrifuge to separate the soluble protein fraction from the precipitated aggregates.

3. Protein Quantification:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or other detection methods.

4. Data Analysis:

  • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[7]

NanoBRET Target Engagement Assay

This protocol measures the binding of a PROTAC to its target in live cells.

1. Cell Preparation:

  • Transfect cells to express the target protein as a fusion with NanoLuc® luciferase.

2. Assay Setup:

  • Plate the transfected cells in a 96-well plate.

  • Add a cell-permeable fluorescent tracer that binds to the target protein.

  • Add the PROTAC at various concentrations.

3. BRET Measurement:

  • Add the NanoLuc® substrate.

  • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET.

4. Data Analysis:

  • Calculate the BRET ratio. A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and target engagement.

  • Determine the IC50 value from the competition curve.[15]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to detect the PROTAC-induced ternary complex.[16][17][18]

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC, a negative control PROTAC, and vehicle.

  • Lyse the cells in a non-denaturing lysis buffer.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against either the target protein or the E3 ligase, coupled to magnetic or agarose (B213101) beads.

3. Washing and Elution:

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

4. Western Blot Analysis:

  • Analyze the eluted samples by Western blotting using antibodies against the target protein, the E3 ligase, and other components of the complex. An increased association between the target and the E3 ligase in the presence of the active PROTAC confirms ternary complex formation.[16][17][18]

Mass Spectrometry for Global Proteome Analysis

This protocol provides an unbiased view of on- and off-target protein degradation.[9][10][11]

1. Sample Preparation:

  • Treat cells with the PROTAC at different concentrations and time points, including appropriate controls.

  • Lyse the cells and digest the proteins into peptides.

2. Peptide Labeling and LC-MS/MS:

  • Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.

3. Data Analysis:

  • Identify and quantify thousands of proteins across all samples.

  • Perform statistical analysis to identify proteins with significantly altered abundance in response to PROTAC treatment.

  • Downregulated proteins are potential on- or off-targets of the PROTAC.[1]

By employing a combination of these robust experimental techniques, researchers can confidently validate the target engagement of their PROTACs, elucidate their mechanism of action, and assess their specificity, thereby accelerating the development of these promising new therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG7-propargyl: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the handling requirements of similar chemical structures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required to prevent accidental splashes.

  • Hand Protection: Wear common chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is necessary to protect from skin contact.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

II. Quantitative Data Summary

While specific quantitative data for Boc-NH-PEG7-propargyl is limited, the table below summarizes relevant information from related compounds that informs its safe handling and disposal.

PropertyValueCompound Reference
Physical State Solid, Semi-solid, or liquidBoc-NH-PEG11-OH[1]
Storage Temperature 2-8°C (Refrigerated)Boc-NH-PEG11-OH[1]
Flash Point 93 °C / 199.4 °FN-Boc-propargylamine[2]
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful to aquatic life with long lasting effects.N-Boc-propargylamine[3]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

2. Container Selection and Labeling:

  • Use a chemically resistant, sealable container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a glass bottle with a secure cap).
  • The container must be clearly labeled with the following information:
  • "Hazardous Waste"
  • The full chemical name: "this compound"
  • The approximate quantity of waste.
  • The date the waste was first added to the container.
  • Any relevant hazard warnings (e.g., "Harmful," "Irritant," "Environmental Hazard").

3. Handling of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
  • Place all contaminated solid waste into the designated hazardous waste container.
  • For solutions, pour the liquid waste into the designated hazardous waste container.

4. Spill Management:

  • In the event of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth.[4]
  • Carefully collect the absorbed material and place it in the designated hazardous waste container.
  • Clean the spill area thoroughly.
  • Do not flush spills to the sewer.[4]

5. Final Disposal:

  • Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.
  • Follow all institutional and local regulations for the storage and handover of hazardous waste. The standard procedure is disposal of the contents and container at an approved waste disposal plant.[2][5]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is the waste solid or liquid? B->C D Place solid waste in a labeled, sealable hazardous waste container. C->D Solid E Pour liquid waste into a labeled, sealable hazardous waste container. C->E Liquid F Are there any contaminated materials? (e.g., gloves, pipette tips) D->F E->F G Place contaminated materials in the same hazardous waste container. F->G Yes H Store the sealed container in a designated hazardous waste accumulation area. F->H No G->H I Arrange for pickup by Environmental Health & Safety (EHS). H->I J End: Proper Disposal Complete I->J

Caption: Disposal Workflow for this compound

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Boc-NH-PEG7-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Boc-NH-PEG7-propargyl.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required.[1][2]
Face ShieldRecommended when there is a risk of splashing.[2][3]
Hand Protection GlovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn.[4] Ensure it is fully buttoned.
GownFor larger quantities or when splash risk is high, a disposable gown over the lab coat is advised.[2][5]
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood.[4][6][7]
Footwear Closed-toe ShoesRequired for all laboratory work.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental compliance. The following step-by-step procedures provide clear guidance.

Experimental Workflow for Handling this compound

  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Prepare all required equipment and reagents.

  • Aliquoting and Weighing : Conduct all aliquoting and weighing of the solid compound within the fume hood to minimize inhalation risk. Use anti-static measures where appropriate.

  • Dissolution : If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Reaction Setup : All reactions involving this compound should be set up within the fume hood.

  • Post-Reaction Work-up : Quench reactions and perform extractions within the fume hood.

  • Decontamination : Clean all glassware and equipment that came into contact with the chemical.

Disposal Plan

  • Waste Segregation : All solid and liquid waste containing this compound must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Container Management : Keep the hazardous waste container sealed when not in use and store it in a designated secondary containment area.

  • Surplus Material : Unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Regulatory Compliance : All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Visualizing the Workflow

The following diagram illustrates the logical flow of handling and disposing of this compound, from preparation to final waste disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weighing and Aliquoting prep_hood->handling_weigh handling_dissolve Dissolution handling_weigh->handling_dissolve handling_reaction Reaction Setup handling_dissolve->handling_reaction post_decon Decontaminate Glassware handling_reaction->post_decon post_waste Segregate Chemical Waste handling_reaction->post_waste post_decon->post_waste disp_storage Store Waste in Secondary Containment post_waste->disp_storage disp_pickup Arrange for EHS Waste Pickup disp_storage->disp_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG7-propargyl
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG7-propargyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.